molecular formula C37H47ClN2O4 B15542019 N-methyl-N'-(propargyl-PEG4)-Cy5

N-methyl-N'-(propargyl-PEG4)-Cy5

Cat. No.: B15542019
M. Wt: 619.2 g/mol
InChI Key: UMLSHKASMKAELZ-UHFFFAOYSA-M
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Description

N-methyl-N'-(propargyl-PEG4)-Cy5 is a useful research compound. Its molecular formula is C37H47ClN2O4 and its molecular weight is 619.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H47ClN2O4

Molecular Weight

619.2 g/mol

IUPAC Name

3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole chloride

InChI

InChI=1S/C37H47N2O4.ClH/c1-7-22-40-24-26-42-28-29-43-27-25-41-23-21-39-33-18-14-12-16-31(33)37(4,5)35(39)20-10-8-9-19-34-36(2,3)30-15-11-13-17-32(30)38(34)6;/h1,8-20H,21-29H2,2-6H3;1H/q+1;/p-1

InChI Key

UMLSHKASMKAELZ-UHFFFAOYSA-M

Origin of Product

United States

Foundational & Exploratory

what is the structure of N-methyl-N'-(propargyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-methyl-N'-(propargyl-PEG4)-Cy5, a fluorescent labeling reagent and bifunctional linker. It details the molecule's structure, physicochemical properties, and its application in bioconjugation, particularly through copper-catalyzed click chemistry.

Molecular Structure and Core Components

This compound is a complex organic molecule engineered for specific biochemical applications. Its structure can be deconstructed into three primary functional units:

  • Cyanine (B1664457) 5 (Cy5) Core: The foundational component is the Cy5 dye, a member of the cyanine dye family. This indocyanine structure is responsible for the molecule's fluorescent properties, with a characteristic far-red to near-infrared excitation and emission profile, which is advantageous for minimizing background fluorescence in biological samples.[1] The Cy5 core in this specific molecule is asymmetrically substituted.

  • Polyethylene Glycol (PEG4) Linker: A tetraethylene glycol (PEG4) spacer is covalently attached to one of the nitrogen atoms of the Cy5 core. This hydrophilic PEG linker enhances the molecule's solubility in aqueous buffers and provides a flexible spacer arm, which can mitigate potential steric hindrance when conjugating to target biomolecules.

  • Propargyl Group: Terminating the PEG4 linker is a propargyl group, which contains a reactive alkyne functional group (-C≡CH).[2][3][4] This alkyne is crucial for the molecule's primary application in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][3]

The molecule's full chemical name is 3,3-dimethyl-1-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)-2-((1E,3E)-5-((E)-1,3,3-trimethylindolin-2-ylidene)penta-1,3-dien-1-yl)-3H-indol-1-ium chloride.[4]

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 2107273-04-9[4][5][6]
Molecular Formula C₃₇H₄₇ClN₂O₄[4]
Molecular Weight 619.24 g/mol (or 620.30 g/mol )[4][6]
Excitation Maximum (λex) ~649 nm[1][4][7]
Emission Maximum (λem) ~667 nm[1][4][7]
Molar Extinction Coefficient ~232,000 cm⁻¹M⁻¹[5]

Key Applications and Experimental Protocols

This compound is primarily utilized as a fluorescent tagging reagent in bioconjugation reactions. Its alkyne group allows for the covalent attachment of the photostable Cy5 fluorophore to various azide-modified molecules, such as proteins, nucleic acids, or small-molecule ligands, via click chemistry.[4][7] This makes it a valuable tool in the synthesis of fluorescent probes and PROTACs (PROteolysis TArgeting Chimeras).[2][3]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general methodology for labeling an azide-containing biomolecule with this compound.

Materials:

  • This compound (Alkyne-Cy5)

  • Azide-modified biomolecule (e.g., protein, peptide, oligonucleotide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

  • DMSO (for dissolving reagents)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the Azide-modified biomolecule in an appropriate reaction buffer.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 10 mM stock solution of TBTA in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the Azide-modified biomolecule with the reaction buffer.

    • Add the this compound stock solution. A 1.5 to 5-fold molar excess relative to the azide-biomolecule is typically recommended.

    • Add the TBTA ligand to the reaction mixture and vortex briefly.

    • Premix the CuSO₄ and sodium ascorbate solutions. Add this mixture to the reaction tube to initiate the cycloaddition. The final concentration of copper is typically in the range of 50-100 µM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be performed in the dark to protect the Cy5 fluorophore from photobleaching.

  • Purification:

    • Following incubation, the labeled biomolecule can be purified from excess reagents using standard methods such as size exclusion chromatography (e.g., desalting columns), dialysis, or precipitation, depending on the nature of the biomolecule.

  • Analysis:

    • Confirm successful conjugation by measuring the absorbance at ~280 nm (for protein) and ~649 nm (for Cy5). The degree of labeling can be calculated using the respective molar extinction coefficients.

Visualized Workflow and Pathways

The central utility of this compound is its participation in the CuAAC reaction. The following diagram illustrates this experimental workflow.

CuAAC_Workflow cluster_reactants Reactants cluster_catalysts Catalytic System cluster_process Reaction cluster_product Product Alkyne_Cy5 This compound Propargyl Group Cy5 Fluorophore Click_Reaction CuAAC Click Chemistry Alkyne_Cy5->Click_Reaction Azide_Molecule Azide-Modified Biomolecule Azide Group Target Azide_Molecule->Click_Reaction CuSO4 CuSO₄ CuSO4->Click_Reaction Ascorbate Sodium Ascorbate Ascorbate->Click_Reaction Ligand TBTA Ligand Ligand->Click_Reaction Conjugate Fluorescently Labeled Biomolecule Triazole Linkage Cy5 Fluorophore Target Click_Reaction->Conjugate

Caption: Workflow for CuAAC using this compound.

References

An In-depth Technical Guide to N-methyl-N'-(propargyl-PEG4)-Cy5: Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-methyl-N'-(propargyl-PEG4)-Cy5, a fluorescent labeling reagent. It details the molecule's core mechanism of action, provides key quantitative data, outlines a detailed experimental protocol for its application, and visualizes the underlying chemical and experimental workflows. This document is intended to serve as a practical resource for researchers utilizing this and similar reagents for bioconjugation and analysis.

Core Mechanism of Action

This compound is a specialized chemical tool designed for the fluorescent labeling of biomolecules. Its mechanism of action is not biological but chemical, centered on the principles of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry".[1][2]

The molecule is comprised of three key functional components:

  • An Alkyne Group (propargyl): This terminal alkyne (-C≡CH) is the reactive handle for the click chemistry reaction.[1]

  • A PEG4 Linker (Polyethylene Glycol, 4 units): This hydrophilic spacer increases the aqueous solubility of the molecule and the resulting conjugate, minimizing aggregation and potential steric hindrance.

  • A Cy5 Fluorophore (Cyanine5): A bright, photostable fluorescent dye that allows for highly sensitive detection and visualization of the labeled biomolecule in the far-red region of the spectrum.[3]

The core reaction involves the covalent ligation of the alkyne group on this compound to an azide (B81097) (-N3) group on a target molecule. This reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (like copper(II) sulfate, CuSO₄) and a reducing agent (such as sodium ascorbate). The reaction is highly specific, efficient, and bio-orthogonal, meaning it does not interfere with native functional groups found in biological systems.[4] The result is a stable triazole linkage, permanently tethering the Cy5 dye to the target molecule.

This reagent is frequently described as a PROTAC (Proteolysis Targeting Chimera) linker , indicating a primary application in the development and analysis of PROTACs.[1][2] By incorporating an azide group into a PROTAC molecule, researchers can then "click" on the this compound to create a fluorescently tagged PROTAC. This allows for the direct visualization and quantification of the PROTAC's interaction with its target protein and the E3 ligase, facilitating critical binding and degradation studies.

Diagram of the CuAAC Mechanism

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Alkyne This compound (R1-C≡CH) Triazole Stable Cy5-Biomolecule Conjugate (Triazole Linkage) Alkyne->Triazole Azide Azide-Modified Biomolecule (R2-N3) Azide->Triazole CuSO4 Cu(II)SO4 Cu_I Cu(I) CuSO4->Cu_I Reduction Ascorbate (B8700270) Sodium Ascorbate Ascorbate->Cu_I Cu_I->Triazole Catalysis

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Data Presentation

Quantitative data for this compound is primarily related to the spectroscopic properties of the Cy5 fluorophore. This information is critical for designing imaging experiments and quantifying the degree of labeling.

PropertyValueReference(s)
Excitation Maximum (λex)~649 nm[5]
Emission Maximum (λem)~667 nm[5]
Molar Extinction Coefficient~250,000 M⁻¹cm⁻¹ at λex[6]
Molecular Weight~619.24 g/mol [4]
SolubilityDMSO, DMF, DCM[5]

Note: Spectroscopic properties can be influenced by the local environment and conjugation to a biomolecule.

Experimental Protocols

The following section provides a detailed, generalized protocol for labeling an azide-modified protein with this compound. This protocol is a composite based on standard CuAAC methodologies.[7][8] Optimization may be required for specific proteins and applications.

Materials and Reagents
  • Azide-modified protein in a suitable buffer (e.g., PBS, HEPES), free of azide and chelating agents.

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reagent Stock Solutions:

    • Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.

    • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA): 100 mM in deionized water (for THPTA) or DMSO (for TBTA).

    • Reducing Agent (Sodium Ascorbate): 300 mM in deionized water. Prepare fresh immediately before use.

    • This compound: 2.5 mM in anhydrous DMSO.

Labeling Procedure
  • Prepare the Protein Sample:

    • Adjust the concentration of the azide-modified protein to 1-5 mg/mL in an appropriate buffer. For a typical reaction, start with 50 µL of the protein solution.

    • To this, add 90 µL of PBS buffer.

  • Prepare the Catalyst Premix:

    • In a separate microcentrifuge tube, mix the CuSO₄ and ligand solutions. A common ratio is 1:5 (e.g., 10 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA).

    • Vortex briefly and allow to incubate for 2-3 minutes at room temperature.

  • Initiate the Labeling Reaction:

    • Add 20 µL of the 2.5 mM this compound stock solution to the diluted protein sample. Vortex gently to mix.

    • Add the catalyst premix to the protein-dye mixture.

    • To initiate the click reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution. Vortex briefly.

  • Incubation:

    • Protect the reaction from light by wrapping the tube in aluminum foil or using an amber tube.

    • Incubate at room temperature for 30-60 minutes. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 2-4 hours), though this may require optimization.

  • Purification of the Labeled Protein:

    • Remove unreacted dye and catalyst components from the labeled protein. This is commonly achieved by:

      • Size Exclusion Chromatography (SEC): Using a desalting column (e.g., PD-10) equilibrated with the desired storage buffer.

      • Dialysis: Against a large volume of the storage buffer.

      • Spin Filtration: Using a centrifugal filter unit with a molecular weight cutoff appropriate for the target protein.

Characterization and Quantification
  • Spectroscopic Analysis:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~649 nm (for Cy5) using a UV-Vis spectrophotometer.

    • Calculate the protein concentration and the degree of labeling (DOL) using the Beer-Lambert law and the molar extinction coefficients for the protein and Cy5. A correction factor for Cy5 absorbance at 280 nm may be necessary for accurate protein concentration determination.

  • SDS-PAGE Analysis:

    • Run the labeled protein on an SDS-PAGE gel.

    • Visualize the gel using a fluorescence scanner with appropriate excitation/emission filters for Cy5. A single fluorescent band at the expected molecular weight of the protein confirms successful conjugation.

    • Stain the same gel with a total protein stain (e.g., Coomassie Blue) to verify protein integrity and loading.

Mandatory Visualizations

Experimental Workflow for Protein Labeling

Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p1 Prepare Azide-Modified Protein r1 Combine Protein and Cy5-Alkyne p1->r1 p2 Prepare Reagent Stock Solutions (CuSO4, Ligand, Ascorbate, Dye) p2->r1 r2 Add Catalyst Premix (CuSO4 + Ligand) p2->r2 r3 Initiate with Sodium Ascorbate p2->r3 r1->r2 r2->r3 r4 Incubate (RT, 30-60 min, Dark) r3->r4 a1 Purify Conjugate (e.g., Size Exclusion Chromatography) r4->a1 a2 Characterize by UV-Vis & SDS-PAGE a1->a2 a3 Proceed to Downstream Application a2->a3

Caption: A typical experimental workflow for labeling proteins via CuAAC.

Logical Relationship in PROTAC Application

PROTAC_Application cluster_synthesis Synthesis cluster_assay Cellular Assay protac Azide-Modified PROTAC labeled_protac Fluorescently Labeled PROTAC protac->labeled_protac cy5_alkyne This compound cy5_alkyne->labeled_protac Click Chemistry ternary_complex Ternary Complex (Target-PROTAC-E3) labeled_protac->ternary_complex Binds target Target Protein target->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex degradation Target Degradation ternary_complex->degradation Induces

Caption: Using the Cy5 linker to study PROTAC-mediated protein degradation.

References

An In-depth Technical Guide to the Spectral Properties of N-methyl-N'-(propargyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of the fluorescent dye N-methyl-N'-(propargyl-PEG4)-Cy5. This cyanine-based dye is a valuable tool in various biological and drug discovery applications, primarily due to its bright fluorescence in the far-red region of the spectrum and its utility in bioconjugation via "Click Chemistry."

Core Spectral and Photophysical Properties

This compound is a derivative of the widely used Cy5 dye, featuring a propargyl group for covalent attachment to molecules of interest and a polyethylene (B3416737) glycol (PEG4) linker to enhance solubility and reduce non-specific binding. Its fluorescence characteristics make it suitable for a range of applications, including fluorescence microscopy, flow cytometry, and Western blotting[1].

PropertyValueReference
Excitation Maximum (λ_max, abs_) ~649 nm[1][2][3]
Emission Maximum (λ_max, em_) ~667 nm[2][3][4][5][6][7]
Extinction Coefficient (ε) 232,000 cm⁻¹M⁻¹[2][3]
Quantum Yield (Φ_f_) ~0.28 (for Cy5)[1]
Recommended Excitation Wavelength 650 nm
Recommended Emission Filter 670/30 nm
Solubility DMSO, DMF, DCM[3]

Note on Quantum Yield: The quantum yield of approximately 0.28 is a generally cited value for the parent Cy5 dye[1]. The specific quantum yield for the N-methyl-N'-(propargyl-PEG4) derivative may vary depending on the solvent and conjugation partner.

Chemical and Physical Specifications
PropertyValueReference
Molecular Formula C₃₇H₄₈ClN₂O₄[2][3][6]
Molecular Weight 620.3 g/mol [2][3][6]
CAS Number 2107273-04-9[2][3][6]
Purity ≥95%[6]
Storage -20°C, protect from light[3]

Experimental Protocols

The following sections detail generalized experimental protocols for the characterization of the spectral properties of this compound.

Measurement of Absorption Spectrum and Extinction Coefficient

Objective: To determine the wavelength of maximum absorbance (λ_max, abs_) and the molar extinction coefficient (ε).

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., DMSO, ethanol, or PBS)

  • UV-Vis spectrophotometer

  • Calibrated quartz cuvettes (1 cm path length)

  • Analytical balance and volumetric flasks

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the lyophilized dye and dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 1 mM). Protect the solution from light.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution in the same solvent. The final concentrations should result in absorbance values between 0.1 and 1.0 at the expected λ_max, abs_.

  • Spectrophotometer Setup: Blank the spectrophotometer using the same solvent as used for the dilutions.

  • Absorbance Measurement: Measure the absorbance spectrum of each dilution from approximately 500 nm to 750 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max, abs_).

    • According to the Beer-Lambert law (A = εcl), plot absorbance at λ_max, abs_ versus concentration.

    • The slope of the resulting linear fit will be the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹, assuming a 1 cm path length.

Measurement of Fluorescence Emission Spectrum and Quantum Yield

Objective: To determine the wavelength of maximum emission (λ_max, em_) and the relative fluorescence quantum yield (Φ_f_).

Materials:

  • This compound solutions from the previous experiment

  • A suitable fluorescence standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet in methanol, Φ_f_ ≈ 0.54)

  • Fluorescence spectrophotometer with excitation and emission monochromators

  • Quartz fluorescence cuvettes

Procedure:

  • Spectrofluorometer Setup: Set the excitation wavelength to the determined λ_max, abs_ (or slightly lower to avoid inner filter effects)[8]. Set the emission scan range from ~660 nm to 800 nm. Optimize excitation and emission slit widths to maximize signal without saturating the detector[8].

  • Sample Measurement:

    • Use a dilute solution of the dye with an absorbance of < 0.1 at the excitation wavelength to minimize inner filter effects.

    • Record the fluorescence emission spectrum. The peak of this spectrum is the λ_max, em_.

  • Standard Measurement:

    • Prepare a solution of the fluorescence standard with a similar absorbance (< 0.1) at the same excitation wavelength.

    • Record the fluorescence emission spectrum of the standard under identical instrument settings.

  • Data Analysis (Relative Quantum Yield Calculation):

    • Integrate the area under the emission curves for both the sample (S) and the standard (R).

    • Measure the absorbance (A) of both the sample and the standard at the excitation wavelength.

    • Calculate the quantum yield of the sample (Φ_S_) using the following equation: Φ_S_ = Φ_R_ * (I_S_ / I_R_) * (A_R_ / A_S_) * (n_S_² / n_R_²) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent (For the same solvent, the refractive index term cancels out).

Application Workflow: Bioconjugation via Click Chemistry

This compound is designed for covalent labeling of target molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "Click Chemistry"[3][5][7][9][10]. This is particularly useful in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other labeled biomolecules[9][10].

G Workflow for Labeling an Azide-Modified Protein with this compound cluster_reactants Reactants cluster_reaction Click Chemistry Reaction cluster_purification Purification cluster_product Final Product protein Azide-Modified Target Protein reaction_mix Reaction Incubation protein->reaction_mix dye This compound (Alkyne Group) dye->reaction_mix reagents Cu(I) Catalyst (e.g., CuSO4 + Sodium Ascorbate) reagents->reaction_mix purification Size Exclusion Chromatography or Dialysis reaction_mix->purification Removal of excess dye and catalyst final_product Cy5-Labeled Protein purification->final_product

Caption: Protein labeling via CuAAC Click Chemistry.

The diagram above illustrates the general workflow for labeling a target protein that has been modified to contain an azide (B81097) group. The alkyne group on the this compound dye reacts with the azide group in the presence of a copper(I) catalyst to form a stable triazole linkage, covalently attaching the fluorescent Cy5 label to the protein. Subsequent purification removes unreacted dye and catalyst, yielding the purified, fluorescently labeled protein ready for downstream applications.

Signaling Pathway Context: PROTAC Development

While not part of a classical signaling pathway itself, this compound is instrumental in studying and developing molecules that modulate such pathways, like PROTACs. A PROTAC is a bifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Fluorescently labeling a PROTAC with a dye like this compound allows researchers to visualize its cellular uptake, localization, and engagement with the target protein.

G Conceptual Role of Labeled PROTAC in Cellular Studies cluster_synthesis Synthesis & Labeling cluster_cellular_assay Cellular Assay cluster_analysis Analysis protac PROTAC Molecule (with Azide handle) labeled_protac Cy5-Labeled PROTAC protac->labeled_protac Click Chemistry dye This compound dye->labeled_protac incubation Incubate Cells with Labeled PROTAC labeled_protac->incubation cells Live Cells cells->incubation microscopy Fluorescence Microscopy incubation->microscopy analysis Image Analysis: - Cellular Uptake - Subcellular Localization - Target Engagement (FRET/BRET) microscopy->analysis

Caption: Workflow for studying PROTACs using a fluorescent label.

This logical diagram shows how a fluorescently labeled PROTAC, synthesized using this compound, is used in cellular assays. The labeled molecule is introduced to cells, and its behavior is monitored using fluorescence microscopy. This allows for the direct visualization of critical parameters such as cell permeability and subcellular distribution, which are essential for the development of effective PROTAC-based therapeutics.

References

A Technical Deep Dive into N-methyl-N'-(propargyl-PEG4)-Cy5: Spectroscopic Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of N-methyl-N'-(propargyl-PEG4)-Cy5, a functionalized cyanine (B1664457) dye. Designed for researchers, scientists, and professionals in drug development, this document outlines the core photophysical characteristics and provides detailed experimental protocols for their determination.

This compound is a fluorescent dye featuring a Cy5 core, known for its brightness and photostability in the far-red region of the electromagnetic spectrum. The propargyl group facilitates its conjugation to molecules of interest via "click chemistry," while the polyethylene (B3416737) glycol (PEG) spacer enhances its solubility and biocompatibility. These features make it a valuable tool for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.

Core Spectroscopic Properties

The photophysical characteristics of this compound are critical for its effective use in experimental design. The key quantitative data are summarized in the table below.

PropertyValueUnit
Excitation Maximum (λex) ~649nm
Emission Maximum (λem) ~667nm
Molar Extinction Coefficient (ε) ~232,000-250,000M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.2 - 0.27-

Note: The quantum yield is for the parent Cy5 dye and serves as a close approximation.

Experimental Protocols

Accurate determination of the spectroscopic properties is essential for reproducible and quantitative fluorescence-based assays. The following protocols describe the methodologies for measuring the excitation and emission spectra, molar extinction coefficient, and fluorescence quantum yield of this compound.

Determination of Excitation and Emission Spectra

This protocol outlines the procedure for measuring the maximal excitation and emission wavelengths of the dye.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), ethanol)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the expected excitation maximum to avoid inner filter effects.

  • Excitation Spectrum:

    • Set the emission wavelength of the spectrofluorometer to the expected emission maximum (~667 nm).

    • Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).

    • The wavelength at which the fluorescence intensity is highest is the excitation maximum (λex).

  • Emission Spectrum:

    • Set the excitation wavelength of the spectrofluorometer to the determined excitation maximum (λex).

    • Scan a range of emission wavelengths (e.g., 650 nm to 750 nm).

    • The wavelength with the highest fluorescence intensity is the emission maximum (λem).

Determination of Molar Extinction Coefficient

This protocol describes how to determine the molar extinction coefficient, a measure of how strongly the dye absorbs light at a specific wavelength.

Materials:

  • This compound of known concentration

  • Spectroscopy-grade solvent

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the dye in the solvent.

  • Absorbance Measurement: Measure the absorbance of each dilution at the determined excitation maximum (λex).

  • Beer-Lambert Law Calculation: Plot the absorbance values against the corresponding concentrations. The molar extinction coefficient (ε) can be calculated from the slope of the resulting linear fit according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is determined relative to a standard with a known quantum yield.

Materials:

  • This compound solution

  • A quantum yield standard with similar excitation and emission properties (e.g., Cresyl Violet in methanol)

  • Spectroscopy-grade solvent

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample and Standard Preparation: Prepare a series of dilutions for both the this compound and the quantum yield standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

  • Absorbance and Emission Measurement:

    • Measure the absorbance of each solution at the excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission curve for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield (Φ) of the sample can be calculated using the following equation: Φ_sample = Φ_standard * (slope_sample / slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, slope is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for the complete spectral characterization of this compound.

experimental_workflow A Sample Preparation (Dilution Series) B UV-Vis Spectrophotometry (Measure Absorbance) A->B Measure Absorbance vs. Concentration C Spectrofluorometry (Measure Emission) A->C Measure Emission vs. Concentration D Determine Excitation (λex) & Emission (λem) Maxima B->D E Calculate Molar Extinction Coefficient (ε) B->E Beer-Lambert Plot F Calculate Quantum Yield (Φ) (Relative to Standard) B->F Absorbance Data C->D C->F Integrated Intensity vs. Absorbance

Caption: Experimental workflow for the spectral characterization of this compound.

Solubility of N-methyl-N'-(propargyl-PEG4)-Cy5 in Aqueous Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-methyl-N'-(propargyl-PEG4)-Cy5 is a fluorescent dye that combines the spectral properties of Cyanine5 (Cy5) with the versatile reactivity of a propargyl group, enabling its use in "click chemistry" reactions. The incorporation of a four-unit polyethylene (B3416737) glycol (PEG4) spacer is a key structural feature intended to improve the hydrophilicity and, consequently, the aqueous solubility of the molecule. Understanding the solubility of this dye in relevant aqueous buffers is paramount for its effective use in various applications, including bioconjugation, fluorescence imaging, and diagnostics.

Expected Solubility Profile

Direct, quantitative solubility data for this compound in specific aqueous buffers is not extensively documented in publicly available resources. However, based on the general properties of PEGylated cyanine (B1664457) dyes, a qualitative assessment can be made.

The presence of the PEG4 linker is known to increase the water solubility of compounds.[1][2][3] Several suppliers of structurally related PEGylated Cy5 dyes list them as being soluble in water, as well as in organic solvents like DMSO, DMF, and DCM.[1][2][3][4][5][6] It is therefore anticipated that this compound will exhibit solubility in aqueous buffers. The exact solubility limit, however, will be influenced by factors such as the pH, ionic strength, and temperature of the buffer. For instance, the solubility of other fluorescent dyes has been shown to be dependent on the composition of the buffer system, such as in phosphate-buffered saline (PBS).

Table 1: Qualitative Solubility of Structurally Similar PEGylated Dyes

Compound NameReported SolventsSource
N-(m-PEG4)-N'-(PEG3-Mal)-Cy5Water, DMSO, DMF, DCM[1]
Propargyl-PEG4-acidWater, DMSO, DCM, DMF[4]
N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5Water, DMSO, DMF, DCM[2]
Propargyl-PEG4-amineWater, DMSO, DCM, DMF[5]
N-(m-PEG4)-N'-(PEG4-acid)-Cy5Water, DMSO, DMF, DCM[3]
N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5Water, DMSO, DMF, DCM[6]

Experimental Protocol for Determining Aqueous Solubility

To ascertain the precise solubility of this compound in a specific aqueous buffer, the following experimental protocol is recommended. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., PBS, Tris-HCl)

  • Microcentrifuge tubes

  • Vortex mixer

  • Thermomixer or incubator

  • Spectrophotometer or plate reader

  • Calibrated micropipettes

  • Analytical balance

  • Microcentrifuge

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount (e.g., 1 mg) of this compound.

    • Dissolve the dye in a minimal amount of a suitable organic solvent in which it is highly soluble (e.g., DMSO) to create a concentrated stock solution.

  • Generation of a Standard Curve:

    • Perform serial dilutions of the stock solution in the aqueous buffer of interest to create a series of standards with known concentrations.

    • Measure the absorbance of each standard at the maximum absorbance wavelength (λmax) of Cy5 (approximately 649 nm).

    • Plot a standard curve of absorbance versus concentration. This curve will be used to determine the concentration of the dye in the solubility experiment.

  • Equilibration of the Dye in Aqueous Buffer:

    • Add an excess amount of the this compound powder to a microcentrifuge tube containing a known volume of the aqueous buffer (e.g., 1 mL). The amount should be sufficient to ensure that not all of the dye dissolves.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Incubate the tube at a controlled temperature (e.g., 25°C or 37°C) with continuous agitation for a set period (e.g., 24 hours) to allow the solution to reach equilibrium.

  • Separation of Undissolved Solute:

    • After incubation, centrifuge the suspension at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the undissolved dye.

  • Quantification of Dissolved Dye:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with the aqueous buffer as necessary to bring the absorbance within the linear range of the standard curve.

    • Measure the absorbance of the diluted supernatant at the λmax of Cy5.

    • Use the standard curve to determine the concentration of the dye in the diluted supernatant.

    • Calculate the concentration in the original supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the tested buffer under the specified conditions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the aqueous solubility of this compound.

G A Prepare Stock Solution (Dye in DMSO) B Generate Standard Curve (Serial Dilutions in Buffer) A->B C Measure Absorbance of Standards B->C D Plot Absorbance vs. Concentration C->D K Determine Concentration using Standard Curve D->K E Add Excess Dye to Aqueous Buffer F Equilibrate with Agitation (e.g., 24h at 25°C) E->F G Centrifuge to Pellet Undissolved Dye F->G H Collect Supernatant G->H I Dilute Supernatant H->I J Measure Absorbance of Diluted Supernatant I->J J->K L Calculate Solubility K->L

Caption: Experimental workflow for determining the aqueous solubility of a fluorescent dye.

Conclusion

References

An In-Depth Technical Guide to N-methyl-N'-(propargyl-PEG4)-Cy5 for Click Chemistry Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N'-(propargyl-PEG4)-Cy5 is a fluorescent probe designed for the specific labeling of biomolecules through click chemistry. This cyanine-based dye possesses a terminal alkyne group, making it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its intrinsic fluorescence in the far-red spectrum, coupled with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers significant advantages for biological imaging and assays by minimizing background autofluorescence and enhancing solubility. This guide provides a comprehensive overview of its properties, detailed experimental protocols, and its application in advanced research areas such as targeted protein degradation with Proteolysis-Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is engineered for high performance in bio-conjugation applications. Its key characteristics are summarized in the table below, providing a quick reference for experimental design.

PropertyValueReference(s)
Molecular Formula C₃₇H₄₈ClN₂O₄[1]
Molecular Weight 620.3 g/mol [1]
Excitation Maximum (λex) 649 nm[1]
Emission Maximum (λem) 667 nm[1]
Extinction Coefficient (ε) 232,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ) ~0.28 (Typical for Cy5)[2]
Solubility DMSO, DMF, DCM; low solubility in water[1]
Purity >97%[1]
Storage -20°C, desiccated[1]

Experimental Protocols

General Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the steps for labeling an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in water)

  • Sodium ascorbate (B8700270) solution (300 mM in water, freshly prepared)

  • Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the azide-modified protein in an amine-free buffer to a final concentration of 2-10 mg/mL.

  • Prepare the Dye Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • In a reaction tube, combine the azide-modified protein solution with the this compound solution. A 5-10 fold molar excess of the dye over the protein is a good starting point, but the optimal ratio should be determined empirically.

    • Prepare the copper catalyst by pre-complexing CuSO₄ with the THPTA ligand. Add the THPTA solution to the reaction mixture first, followed by the CuSO₄ solution. Typical final concentrations are 1-2 mM CuSO₄ and 5-10 mM THPTA.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10-20 mM.

    • Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dye and other reagents using a gel filtration column.

    • Elute with an appropriate buffer (e.g., PBS).

    • Collect fractions and identify those containing the labeled protein by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for the Cy5 dye).

Applications in PROTAC Technology

This compound is a valuable tool in the development of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[3] The dye can be incorporated as a fluorescent linker, enabling the visualization and tracking of the PROTAC and the monitoring of its interaction with the target protein and the E3 ubiquitin ligase.

A key application is in the study of Bromodomain-containing protein 4 (BRD4), a transcriptional regulator implicated in various cancers.[4] Fluorescently labeled PROTACs targeting BRD4 allow for the direct observation of PROTAC-induced degradation of BRD4 within living cells.

Visualizing PROTAC-Mediated Degradation of BRD4

The following diagram illustrates the workflow for using a fluorescent PROTAC, incorporating this compound, to monitor the degradation of a target protein like BRD4.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_cellular Cellular Assay cluster_mechanism Mechanism of Action BRD4_ligand BRD4 Ligand Fluorescent_PROTAC Fluorescent BRD4 PROTAC BRD4_ligand->Fluorescent_PROTAC E3_ligand E3 Ligase Ligand E3_ligand->Fluorescent_PROTAC Cy5_linker N-methyl-N'- (propargyl-PEG4)-Cy5 Cy5_linker->Fluorescent_PROTAC PROTAC_treatment Treat Cells with Fluorescent PROTAC Fluorescent_PROTAC->PROTAC_treatment Cell_culture Culture Cancer Cells (e.g., HeLa) Cell_culture->PROTAC_treatment Imaging Live-Cell Imaging (Confocal Microscopy) PROTAC_treatment->Imaging Data_analysis Quantify BRD4-Cy5 Fluorescence Intensity Imaging->Data_analysis Fluorescence_decrease Decrease in Cellular Cy5 Fluorescence Data_analysis->Fluorescence_decrease Correlates with Ternary_complex Formation of BRD4-PROTAC-E3 Ligase Ternary Complex Ubiquitination Ubiquitination of BRD4 Ternary_complex->Ubiquitination Degradation Proteasomal Degradation of BRD4 Ubiquitination->Degradation Degradation->Fluorescence_decrease

Caption: Workflow for monitoring PROTAC-mediated degradation of BRD4.

Signaling Pathway: PROTAC-Induced Protein Degradation

The following diagram illustrates the signaling pathway of targeted protein degradation induced by a fluorescent PROTAC.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC Fluorescent PROTAC (with Cy5 linker) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated BRD4 Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Proteasome->PROTAC PROTAC Recycled Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated targeted protein degradation pathway.

Conclusion

This compound is a versatile and powerful tool for researchers in the fields of chemical biology, cell biology, and drug discovery. Its amenability to click chemistry allows for the specific and efficient labeling of a wide range of biomolecules. The incorporation of this dye into PROTACs provides a means to visualize and quantify targeted protein degradation, offering valuable insights into the efficacy and mechanism of action of these novel therapeutics. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for the successful application of this compound in advanced research settings.

References

The PEG4 Linker: A Technical Guide to Enhancing Fluorescent Dye Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realms of molecular imaging, diagnostics, and targeted therapeutics, the performance of fluorescent dyes is paramount. The conjugation of these dyes to biomolecules is a cornerstone of modern biological research and drug development. However, the inherent properties of many fluorescent dyes, such as hydrophobicity, propensity for aggregation, and non-specific binding, can compromise experimental outcomes. The strategic incorporation of a short, hydrophilic polyethylene (B3416737) glycol (PEG) linker, particularly a tetra-ethylene glycol (PEG4) moiety, has emerged as a critical tool to mitigate these challenges. This in-depth technical guide explores the multifaceted benefits of utilizing a PEG4 linker in fluorescent dye conjugates, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their applications.

Core Benefits of PEG4 Linkers in Fluorescent Dye Conjugates

The inclusion of a PEG4 linker imparts several advantageous properties to fluorescent dye conjugates, primarily by introducing a hydrophilic and flexible spacer between the dye and the conjugated biomolecule.

  • Enhanced Hydrophilicity and Solubility: Many organic fluorescent dyes are hydrophobic, leading to poor solubility in aqueous buffers and a tendency to aggregate.[1] A PEG4 linker, with its repeating ethylene (B1197577) glycol units, significantly increases the hydrophilicity of the dye conjugate, improving its solubility in physiological media.[2][3] This is crucial for preventing the formation of non-fluorescent aggregates, a common issue with cyanine (B1664457) dyes, which can lead to a loss of signal and inaccurate quantification.[2]

  • Reduction of Non-Specific Binding: The hydrophobicity of fluorescent dyes can cause them to non-specifically adsorb to surfaces and other biomolecules, leading to high background signals and reduced assay sensitivity. The hydrophilic PEG4 linker creates a hydration shell around the dye, effectively masking its hydrophobic core and minimizing these unwanted interactions.[3][4] Studies have shown that PEGylation can dramatically reduce non-specific protein adsorption. For instance, the incorporation of PEG-diacrylate into hydrogels resulted in a 10-fold decrease in non-specific binding in immunoassays.[5]

  • Improved Biocompatibility and Pharmacokinetics: In in vivo applications, PEGylation is a well-established strategy to enhance the biocompatibility of molecules. The PEG linker can shield the dye from the immune system, reducing immunogenicity.[4] Furthermore, the increased hydrodynamic radius imparted by the PEG linker can alter the pharmacokinetic profile of the conjugate, potentially leading to a longer circulation half-life by reducing renal clearance.[4]

  • Flexible Spacer Arm: The PEG4 linker provides a flexible spacer of a defined length, which can be critical for maintaining the biological activity of the conjugated biomolecule.[1] By physically separating the dye from the biomolecule, the linker can reduce steric hindrance, ensuring that the binding affinity and function of proteins, such as antibodies, are not compromised.[6]

Data Presentation: Quantitative Impact of PEGylation on Fluorescent Dye Properties

Table 1: Spectroscopic Properties of a PEGylated Cy5 Derivative vs. Standard Cy5-NHS Ester

Spectroscopic PropertyN-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5Cy5-NHS EsterReference(s)
Excitation Maximum (λex) 649 - 650 nm~646 - 649 nm[2][3]
Emission Maximum (λem) 667 - 691 nm~662 - 671 nm[2][3]
Molar Extinction Coefficient (ε) ~107,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹[2][3]
Quantum Yield (Φ) 0.07 (for a similar PEGylated derivative)~0.2[2]

Note: The data for the PEGylated compound is for a Cy5 derivative with a mixed PEG linker (PEG4 and PEG2). The quantum yield for the PEGylated derivative is from a study on a similar, but not identical, compound.

Table 2: Solubility of Fluorescein and a PEGylated Fluorescein Derivative

CompoundSolubilityReference(s)
Fluorescein Insoluble in water; Soluble in 1 M NaOH (50 mg/ml)[7][8]
Fluorescein-PEG4-Acid Soluble in Water, DMSO, DMF, DCM[9]

Table 3: Quantitative Assessment of Non-Specific Binding Reduction with PEGylation

SystemReduction in Non-Specific BindingReference(s)
PEG-diacrylate modified hydrogel in immunoassay 10-fold decrease[5]
PEGylated antibody-drug conjugates Slower non-specific cellular uptake[4]

Experimental Protocols

Detailed methodologies for the conjugation of PEG4-linked fluorescent dyes to biomolecules are crucial for successful experimental outcomes. The two most common strategies involve the reaction of an amine-reactive NHS ester or a thiol-reactive maleimide (B117702) group on the PEG4-dye with primary amines (e.g., lysine (B10760008) residues) or free thiols (e.g., cysteine residues) on the target biomolecule, respectively.

Protocol 1: Amine-Reactive Labeling of an Antibody with an NHS-PEG4-Dye

This protocol describes the conjugation of an antibody with a fluorescent dye functionalized with a PEG4 linker and an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-PEG4-Fluorescent Dye

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for purification

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into an amine-free buffer like PBS (pH 7.2-8.0) using dialysis or a desalting column.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Dye Preparation:

    • Allow the vial of NHS-PEG4-Dye to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Calculate the required volume of the dye solution to achieve a desired molar excess of dye to antibody (typically a 10-20 fold molar excess is a good starting point).

    • While gently vortexing, add the calculated volume of the dye solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column or dialysis.

    • Collect the fractions containing the labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

Protocol 2: Thiol-Reactive Labeling of a Protein with a Maleimide-PEG4-Dye

This protocol outlines the site-specific conjugation of a protein containing a free cysteine residue with a fluorescent dye functionalized with a PEG4 linker and a maleimide group.

Materials:

  • Protein with an available thiol group (in a degassed, thiol-free buffer, e.g., PBS, pH 7.0-7.5)

  • Maleimide-PEG4-Fluorescent Dye

  • Anhydrous DMSO or DMF

  • Reducing agent (optional, e.g., TCEP)

  • Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5) to a concentration of 1-10 mg/mL.

    • (Optional) If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature. Remove the reducing agent before proceeding.

  • Dye Preparation:

    • Allow the vial of Maleimide-PEG4-Dye to warm to room temperature.

    • Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dye solution to the protein solution while gently mixing.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and logical relationships discussed in this guide.

experimental_workflow_nhs_conjugation Workflow for Amine-Reactive Labeling with NHS-PEG4-Dye cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody_prep Antibody in Amine-Free Buffer conjugation Mix and Incubate (1-2h, RT, dark) antibody_prep->conjugation dye_prep NHS-PEG4-Dye in DMSO/DMF dye_prep->conjugation quenching Quench with Tris Buffer conjugation->quenching purification Size-Exclusion Chromatography quenching->purification characterization Determine Degree of Labeling purification->characterization

Workflow for Amine-Reactive Labeling with NHS-PEG4-Dye

experimental_workflow_maleimide_conjugation Workflow for Thiol-Reactive Labeling with Maleimide-PEG4-Dye cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep Protein with Free Thiol in Degassed Buffer conjugation Mix and Incubate (2h RT or O/N 4°C, dark) protein_prep->conjugation dye_prep Maleimide-PEG4-Dye in DMSO/DMF dye_prep->conjugation purification Size-Exclusion Chromatography conjugation->purification characterization Determine Degree of Labeling purification->characterization

Workflow for Thiol-Reactive Labeling with Maleimide-PEG4-Dye

sandwich_elisa_workflow Workflow of a Sandwich ELISA using a PEGylated Detection Antibody plate_coating 1. Coat plate with Capture Antibody blocking 2. Block non-specific sites plate_coating->blocking Wash add_sample 3. Add Antigen- containing Sample blocking->add_sample Wash add_detection_ab 4. Add PEGylated-Dye Detection Antibody add_sample->add_detection_ab Wash add_substrate 5. Add Substrate add_detection_ab->add_substrate Wash measure_signal 6. Measure Fluorescent Signal add_substrate->measure_signal

Workflow of a Sandwich ELISA using a PEGylated Detection Antibody

Conclusion

The incorporation of a PEG4 linker into fluorescent dye conjugates offers a powerful and versatile strategy to overcome many of the inherent limitations of organic fluorophores. By enhancing hydrophilicity, reducing non-specific binding, and providing a flexible spacer, PEG4 linkers contribute to more robust, sensitive, and reliable performance in a wide array of biological applications. The quantitative data, though compiled from various sources, clearly indicates the positive impact of PEGylation on dye properties. The detailed experimental protocols provided herein offer a practical guide for researchers to implement these advanced bioconjugation techniques in their own laboratories. As the demand for more sophisticated fluorescent probes continues to grow, the strategic use of linkers like PEG4 will undoubtedly play an increasingly vital role in advancing the frontiers of life sciences and drug discovery.

References

An In-depth Technical Guide to the Safety and Handling of N-methyl-N'-(propargyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for N-methyl-N'-(propargyl-PEG4)-Cy5, a fluorescent dye and PROTAC linker, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's hazardous properties, handling procedures, and emergency protocols.

Compound Identification:

Chemical Name This compound
Synonyms N-methyl-N'-(propargyl-PEG4)-Cyanine5
CAS Number 2107273-04-9
Molecular Formula C37H47ClN2O4[1]
Molecular Weight 619.24 g/mol [1]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to ingestion and environmental effects.

GHS Classification (according to 29 CFR 1910 (OSHA HCS)) [1]

ClassificationCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Aquatic Toxicity1H400: Very toxic to aquatic life
Chronic Aquatic Toxicity1H410: Very toxic to aquatic life with long lasting effects

GHS Label Elements: [1]

  • Pictograms:

    • alt text

    • alt text

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H410: Very toxic to aquatic life with long lasting effects.[1]

  • Precautionary Statements:

    • Prevention: P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P273: Avoid release to the environment.[1]

    • Response: P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] P391: Collect spillage.[1]

    • Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[1]

Physical and Chemical Properties

PropertyValue
Appearance Solid
Solubility Soluble in DMSO, DMF, DCM; low solubility in water.[2][3]
Storage Conditions -20°C[2][3]
Excitation Maximum (λex) 649 nm[2][3]
Emission Maximum (λem) 667 nm[2][3]
Molar Extinction Coefficient 232,000 M⁻¹cm⁻¹[2][3][4]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection:

    • Wear a lab coat.

    • Handle with impervious gloves (e.g., nitrile).

  • Respiratory Protection: If working with the solid form where dust may be generated, a NIOSH-approved respirator is recommended.

Hygiene Measures:

  • Wash hands thoroughly after handling the compound.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Remove contaminated clothing and wash before reuse.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Obtain Compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe 1. hood Work in Chemical Fume Hood ppe->hood 2. weigh Weigh Solid Compound hood->weigh 3. dissolve Dissolve in Appropriate Solvent (e.g., DMSO, DMF) weigh->dissolve 4. experiment Perform Experimental Procedure dissolve->experiment 5. decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate 6. waste Dispose of Waste in Approved Hazardous Waste Container decontaminate->waste 7. remove_ppe Remove PPE waste->remove_ppe 8. wash Wash Hands Thoroughly remove_ppe->wash 9. finish End wash->finish 10.

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In case of exposure, follow these first aid guidelines:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1]

  • In Case of Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with large amounts of water.[1]

  • In Case of Eye Contact: Remove contact lenses, if present. Flush eyes immediately with large amounts of water, separating the eyelids to ensure adequate flushing.[1]

  • If Inhaled: Move the person to fresh air.

First_Aid_Decision_Tree cluster_routes cluster_actions exposure Exposure Occurs swallowed Swallowed exposure->swallowed skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhaled exposure->inhalation action_swallowed Rinse Mouth. Call POISON CENTER or Doctor. swallowed->action_swallowed action_skin Remove Contaminated Clothing. Rinse Skin with Plenty of Water. skin_contact->action_skin action_eye Remove Contact Lenses. Flush Eyes with Water. eye_contact->action_eye action_inhaled Move to Fresh Air. inhalation->action_inhaled seek_medical Seek Medical Attention if Symptoms Persist action_swallowed->seek_medical action_skin->seek_medical action_eye->seek_medical action_inhaled->seek_medical

Caption: First aid procedures for exposure to this compound.

Stability and Storage

  • Storage: Store in a tightly closed container at -20°C.[2][3]

  • Stability: The product is chemically stable under standard ambient conditions (room temperature). It is noted to be heat-sensitive.

  • Incompatibilities: Avoid strong oxidizing agents.

Accidental Release Measures

  • Personal Precautions: Avoid dust formation. Do not breathe vapors, mist, or gas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. The compound is very toxic to aquatic life.[1]

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Toxicological and Ecological Information

Toxicological Information:

  • Acute Oral Toxicity: Harmful if swallowed (Category 4).[1] Specific LD50 data is not available.

  • Other Routes of Exposure: No specific data is available for inhalation or dermal toxicity.

Ecological Information:

  • Toxicity to Aquatic Life: Very toxic to aquatic life with long-lasting effects (Category 1).[1]

  • Persistence and Degradability: No data available.

  • Bioaccumulative Potential: No data available.

Disposal Considerations

Dispose of this material and its container at an approved waste disposal plant.[1] Follow all federal, state, and local environmental regulations. Due to its high aquatic toxicity, do not release it into the environment.[1]

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the SDS provided by the manufacturer before handling this chemical.

References

In-Depth Technical Guide to N-methyl-N'-(propargyl-PEG4)-Cy5 for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-methyl-N'-(propargyl-PEG4)-Cy5, a fluorescently-labeled polyethylene (B3416737) glycol (PEG) linker critical for the synthesis and analysis of Proteolysis Targeting Chimeras (PROTACs). This document details commercially available sources, key technical specifications, and protocols for its application in targeted protein degradation.

Introduction to this compound in PROTAC Technology

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

This compound is a specialized linker that incorporates a four-unit PEG spacer to enhance solubility and cell permeability of the resulting PROTAC. Crucially, it is functionalized with a terminal alkyne group for covalent conjugation to an azide-modified molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The integrated Cyanine 5 (Cy5) fluorophore allows for the direct visualization and quantification of the PROTAC in various assays, making it a valuable tool for studying PROTAC-mediated protein degradation.

Commercial Suppliers and Technical Data

Several commercial suppliers offer this compound for research and development purposes. The table below summarizes the key quantitative data from various suppliers.

Supplier Catalog Number Molecular Weight ( g/mol ) Formula CAS Number Purity Excitation Max (nm) Emission Max (nm)
MedChemExpress HY-141049619.23[1]C₃₇H₄₇ClN₂O₄[1]2107273-04-9[1]>98%649667
Cenmed C007B-376524620.3[2]C₃₇H₄₈ClN₂O₄[2]2107273-04-9[2]≥97%[2]649[2]667[2]
AxisPharm AP14221620.30C₃₇H₄₈ClN₂O₄2107273-04-9≥95%649667
DC Chemicals Varies619.24C₃₇H₄₇ClN₂O₄Not SpecifiedNot Specified649667
BroadPharm BP-23013620.3C₃₇H₄₇ClN₂O₄2107273-04-9>97%649667

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound in the context of PROTAC development.

Synthesis of a Fluorescent PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized E3 ligase ligand to this compound, which is pre-conjugated to a POI ligand.

Materials:

  • POI ligand-linker conjugate (containing this compound)

  • Azide-functionalized E3 ligase ligand (e.g., pomalidomide-azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethylformamide (DMF) or a mixture of t-butanol and water

  • Deionized water

  • Nitrogen or Argon gas

  • Preparative HPLC system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the POI ligand-linker conjugate in DMF.

    • Prepare a stock solution of the azide-functionalized E3 ligase ligand in DMF.

    • Prepare a fresh stock solution of sodium ascorbate in deionized water.

    • Prepare a stock solution of CuSO₄ and THPTA in deionized water.

  • Reaction Setup:

    • In a reaction vial, dissolve the POI ligand-linker conjugate (1 equivalent) and the azide-functionalized E3 ligase ligand (1.1 equivalents) in DMF or a t-butanol/water mixture.

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Initiation of Click Reaction:

    • To the degassed solution, add the CuSO₄/THPTA solution (0.1 equivalents of CuSO₄).

    • Add the sodium ascorbate solution (1 equivalent) to the reaction mixture.

    • The reaction is typically carried out at room temperature.

  • Reaction Monitoring and Purification:

    • Monitor the progress of the reaction by LC-MS.

    • Upon completion, quench the reaction by adding a small amount of EDTA solution to chelate the copper catalyst.

    • Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude fluorescent PROTAC using preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the assessment of target protein degradation in cells treated with the fluorescent PROTAC.

Materials:

  • Cancer cell line expressing the target protein (e.g., MCF7, A549)

  • Fluorescent PROTAC

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the fluorescent PROTAC (e.g., 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO-treated well as a negative control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Image Acquisition and Analysis:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

Cellular Imaging of Fluorescent PROTAC Uptake and Localization

This protocol describes how to visualize the cellular uptake and distribution of the Cy5-labeled PROTAC using confocal microscopy.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Fluorescent PROTAC

  • Live-cell imaging medium

  • Hoechst 33342 or DAPI for nuclear staining

  • Confocal microscope with appropriate laser lines and filters for Cy5 and DAPI/Hoechst

Procedure:

  • Cell Seeding:

    • Seed cells on glass-bottom dishes and allow them to adhere.

  • Cellular Staining:

    • Treat the cells with the fluorescent PROTAC at a suitable concentration (e.g., 100 nM) in live-cell imaging medium for a desired time period (e.g., 4 hours).

    • In the last 15-30 minutes of incubation, add Hoechst 33342 or DAPI to stain the nuclei.

  • Image Acquisition:

    • Wash the cells with fresh imaging medium to remove unbound PROTAC and nuclear stain.

    • Image the cells using a confocal microscope. Use the appropriate laser and emission filter settings for Cy5 (e.g., excitation at ~650 nm and emission at ~670 nm) and the nuclear stain.

  • Image Analysis:

    • Analyze the images to determine the subcellular localization of the fluorescent PROTAC. The Cy5 signal will indicate the distribution of the PROTAC within the cells.

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC Fluorescent PROTAC (this compound based) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination PROTAC_recycled PROTAC (recycled) Ternary_Complex->PROTAC_recycled Recycling Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: The catalytic cycle of a fluorescent PROTAC for targeted protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Start: Azide-functionalized E3 Ligase Ligand & POI-Linker-Cy5 CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Start->CuAAC Purification Purification (Preparative HPLC) CuAAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC Final Fluorescent PROTAC Characterization->Final_PROTAC Cell_Treatment Cell Treatment (Dose- and Time-dependent) Final_PROTAC->Cell_Treatment Western_Blot Western Blot Analysis (Protein Degradation) Cell_Treatment->Western_Blot Cellular_Imaging Confocal Microscopy (Uptake & Localization) Cell_Treatment->Cellular_Imaging Results Data Analysis: DC50, Dmax, Subcellular Localization Western_Blot->Results Cellular_Imaging->Results

Caption: A typical workflow for the synthesis and evaluation of a fluorescent PROTAC.

Conclusion

This compound is a versatile and powerful tool for researchers in the field of targeted protein degradation. Its PEG linker enhances the physicochemical properties of PROTACs, while the terminal alkyne allows for straightforward and efficient "click" chemistry conjugation. The incorporated Cy5 fluorophore provides a direct and quantifiable readout for cellular uptake, localization, and degradation studies. This in-depth guide provides the necessary technical information and experimental protocols to effectively utilize this valuable reagent in the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with N-methyl-N'-(propargyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the fluorescent labeling of newly synthesized proteins in mammalian cells using the bioorthogonal probe N-methyl-N'-(propargyl-PEG4)-Cy5. This two-step method, often referred to as Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT), allows for the specific visualization and quantification of proteins synthesized within a defined time window.

The workflow first involves the metabolic incorporation of an azide-bearing amino acid analog, L-azidohomoalanine (AHA), into newly synthesized proteins. Subsequently, the azide-modified proteins are covalently labeled with the alkyne-containing fluorescent dye, this compound, through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "click chemistry". This powerful technique enables the investigation of dynamic changes in protein synthesis in response to various stimuli, such as drug candidates or signaling pathway modulators.

Spectroscopic and Physicochemical Properties

The selection of a suitable fluorescent probe is critical for successful labeling experiments. This compound is a bright and photostable cyanine (B1664457) dye with properties well-suited for biological imaging.

PropertyValueReference
Excitation Maximum (λex) 649 nm[1]
Emission Maximum (λem) 667 nm[1]
Molar Extinction Coefficient (ε) 232,000 M⁻¹cm⁻¹[1][2]
Fluorescence Quantum Yield (Φ) ~0.07*[3]
Molecular Weight 620.3 g/mol [1]
Solubility DMSO, DMF, DCM[1]

*Note: The quantum yield is reported for a similar PEGylated Cy5 derivative and should be considered an estimate.[3] The PEG linker enhances the aqueous solubility of the Cy5 dye, which can help prevent aggregation in biological buffers.[3]

Experimental Protocols

This protocol is divided into two main stages: metabolic labeling of proteins with L-azidohomoalanine (AHA) and the subsequent click chemistry reaction with this compound.

Part 1: Metabolic Labeling of Nascent Proteins with L-azidohomoalanine (AHA)

This protocol is designed for labeling proteins in cultured mammalian cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Methionine-free cell culture medium (e.g., DMEM for SILAC)

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Protein synthesis inhibitor (optional, for negative control, e.g., cycloheximide (B1669411) or anisomycin)

Procedure:

  • Cell Culture: Plate and culture mammalian cells to the desired confluency under standard conditions.

  • Methionine Depletion:

    • Aspirate the complete culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add pre-warmed methionine-free medium to the cells and incubate for 30-60 minutes to deplete intracellular methionine pools.

  • AHA Labeling:

    • Prepare a stock solution of AHA in sterile water or PBS.

    • Add AHA to the methionine-free medium to a final concentration of 25-50 µM. For optimization, a concentration range can be tested.

    • For a negative control, treat a separate plate of cells with the protein synthesis inhibitor (e.g., 50 µg/mL cycloheximide) for 30 minutes before and during AHA incubation.

    • Incubate the cells for the desired labeling period (typically 1-4 hours). The optimal incubation time will depend on the protein of interest and the experimental goals.

  • Cell Harvesting and Lysis:

    • After the labeling period, aspirate the AHA-containing medium.

    • Wash the cells twice with cold PBS.

    • The cells can now be fixed for in-situ imaging or lysed for in-gel fluorescence analysis or affinity purification.

    • For cell lysis, use a lysis buffer compatible with downstream applications (e.g., RIPA buffer supplemented with protease inhibitors). Scrape the cells, transfer to a microcentrifuge tube, and clarify the lysate by centrifugation. The protein concentration of the supernatant should be determined using a standard protein assay (e.g., BCA).

Part 2: Click Chemistry Labeling with this compound

This protocol is for labeling AHA-containing proteins in cell lysates.

Materials:

  • AHA-labeled cell lysate

  • This compound

  • Click Reaction Buffer Components:

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper(I)-stabilizing ligand

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Sodium ascorbate (B8700270)

  • DMSO

  • SDS-PAGE loading buffer

Preparation of Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in DMSO.

  • TCEP: Prepare a 50 mM stock solution in water.

  • TBTA: Prepare a 10 mM stock solution in DMSO.

  • CuSO₄: Prepare a 50 mM stock solution in water.

  • Sodium Ascorbate: Prepare a 500 mM stock solution in water. Note: This solution should be prepared fresh.

Click Reaction Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components in the order listed. The final volume can be adjusted as needed.

    • AHA-labeled protein lysate (20-50 µg)

    • Add water to bring the volume to the desired final reaction volume (e.g., 50 µL).

    • This compound (final concentration: 100 µM)

    • TCEP (final concentration: 1 mM)

    • TBTA (final concentration: 100 µM)

    • CuSO₄ (final concentration: 1 mM)

  • Initiate the Reaction: Add sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.

  • Sample Preparation for Analysis:

    • Stop the reaction by adding 4X SDS-PAGE loading buffer.

    • Boil the sample at 95°C for 5 minutes.

  • Analysis:

    • The labeled proteins can be resolved by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using a gel scanner with an appropriate excitation laser and emission filter for Cy5 (e.g., ~650 nm excitation and ~670 nm emission).

    • The gel can then be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all proteins.

Data Presentation: Expected Labeling Efficiency

The efficiency of fluorescent labeling is a critical parameter for quantitative analysis. While direct labeling efficiency for this compound via click chemistry is not extensively reported, data from similar Cy5 derivatives and labeling methods can provide a reasonable expectation.

Labeling MethodFluorophoreAchieved Labeling EfficiencyReference
Cysteine-maleimide chemistryCy5-maleimide0.6 - 0.8 (60-80%)[4]

It is expected that the highly efficient nature of the CuAAC reaction will yield labeling efficiencies in a similar range, dependent on the extent of AHA incorporation into the target proteins.

Visualization of Experimental Workflow and Signaling Pathway Application

The following diagrams illustrate the experimental workflow for protein labeling and its application in studying signaling pathways that regulate protein synthesis, such as the mTOR pathway.

G cluster_0 Part 1: Metabolic Labeling cluster_1 Part 2: Click Chemistry Reaction cluster_2 Analysis A 1. Culture Cells B 2. Methionine Depletion A->B C 3. Add L-azidohomoalanine (AHA) B->C D 4. Incubation & AHA Incorporation C->D E 5. Cell Lysis D->E F 6. Add Click Reaction Mix: - Cy5-propargyl - TCEP, TBTA, CuSO4 E->F Azide-labeled proteome G 7. Initiate with Sodium Ascorbate F->G H 8. Incubate (1 hr, RT) G->H I 9. Quench & Prepare for SDS-PAGE H->I J 10. In-Gel Fluorescence Scan (Cy5) I->J Cy5-labeled proteome K 11. Total Protein Stain (Coomassie) J->K G cluster_1 Experimental Readout GrowthFactors Growth Factors Amino Acids mTORC1 mTORC1 (Active) GrowthFactors->mTORC1 Activates ProteinSynthesis Increased Protein Synthesis (Translation Initiation & Elongation) mTORC1->ProteinSynthesis Promotes Inhibitor mTOR Inhibitor (e.g., Rapamycin) Inhibitor->mTORC1 Inhibits mTORC1_inactive mTORC1 (Inactive) NoProteinSynthesis Decreased Protein Synthesis AHA Metabolic Labeling with AHA ProteinSynthesis->AHA NoProteinSynthesis->AHA Click Click Reaction with This compound AHA->Click Fluorescence High Cy5 Fluorescence Signal Click->Fluorescence Results in NoFluorescence Low/No Cy5 Fluorescence Signal

References

Application Notes and Protocols for N-methyl-N'-(propargyl-PEG4)-Cy5 in Nucleic Acid Labeling in situ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N'-(propargyl-PEG4)-Cy5 is a fluorescent dye containing a terminal alkyne group, making it an ideal tool for the bioorthogonal labeling of nucleic acids through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This method offers a highly specific and efficient alternative to traditional enzymatic incorporation of fluorescently labeled nucleotides for applications such as fluorescence in situ hybridization (FISH).[3][4] The Cy5 fluorophore, a bright and photostable dye in the far-red spectrum, allows for sensitive detection of DNA and RNA sequences within fixed cells and tissues.[5]

This document provides detailed protocols for the preparation of azide-modified nucleic acid probes, their subsequent labeling with this compound via click chemistry, and the application of these probes for in situ hybridization.

Signaling Pathway and Experimental Workflow

The overall process involves the enzymatic incorporation of an azide-modified nucleotide into a nucleic acid probe, followed by the covalent attachment of the this compound dye through a click reaction. The labeled probe is then used for in situ hybridization to detect target nucleic acid sequences within cells.

experimental_workflow cluster_probe_prep Probe Preparation cluster_labeling Click Chemistry Labeling cluster_fish Fluorescence In Situ Hybridization (FISH) Probe_Template DNA/RNA Template Enzymatic_Incorporation Enzymatic Incorporation (PCR, Nick Translation, etc.) Probe_Template->Enzymatic_Incorporation Azide_Probe Azide-Modified Probe Enzymatic_Incorporation->Azide_Probe Azide_dNTP Azide-modified dNTPs Azide_dNTP->Enzymatic_Incorporation Click_Reaction CuAAC Click Reaction Azide_Probe->Click_Reaction Labeled_Probe Cy5-Labeled Probe Click_Reaction->Labeled_Probe Cy5_Alkyne N-methyl-N'-(propargyl- PEG4)-Cy5 Cy5_Alkyne->Click_Reaction Hybridization Hybridization Labeled_Probe->Hybridization Cell_Fixation Cell/Tissue Fixation & Permeabilization Cell_Fixation->Hybridization Washing Post-Hybridization Washes Hybridization->Washing Imaging Fluorescence Imaging Washing->Imaging

Caption: Experimental workflow for in situ nucleic acid labeling.

The core of this methodology is the click chemistry reaction, which forms a stable triazole linkage between the azide-modified probe and the alkyne-containing Cy5 dye.

click_chemistry Azide_Probe Azide-Modified Nucleic Acid Probe Labeled_Probe Cy5-Labeled Probe (Stable Triazole Linkage) Azide_Probe->Labeled_Probe + Cy5_Alkyne This compound (Alkyne) Cy5_Alkyne->Labeled_Probe + Catalyst Cu(I) Catalyst Catalyst->Labeled_Probe

Caption: Copper-catalyzed alkyne-azide cycloaddition (CuAAC).

Quantitative Data

The use of click chemistry for nucleic acid labeling offers several advantages over traditional methods, including high efficiency and the potential for improved signal-to-noise ratios. Below is a summary of performance characteristics.

ParameterClick Chemistry Labeling (Cy5)Traditional Direct Labeling (Cy5)Reference
Labeling Efficiency High and quantitative reaction.Variable, dependent on enzyme and modified nucleotide incorporation rate.[1][2]
Signal-to-Noise Ratio (SNR) Generally high due to specific ligation and reduced background. Can be further enhanced with amplification strategies.Can be lower due to non-specific binding of unincorporated dye or probes.[6][7][8]
Photostability High, characteristic of the Cy5 fluorophore.High, characteristic of the Cy5 fluorophore.[5][9]
Probe Length Compatibility Wide range of probe lengths can be efficiently labeled.Efficiency can be dependent on probe length and sequence context.[10]

Experimental Protocols

Protocol 1: Preparation of Azide-Modified DNA Probe via PCR

This protocol describes the generation of an azide-modified DNA probe using polymerase chain reaction (PCR).

Materials:

  • DNA template

  • Forward and reverse primers

  • 5x PCR Buffer

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • Azide-modified dUTP (e.g., 5-azido-dUTP)

  • Taq DNA Polymerase

  • Nuclease-free water

  • PCR purification kit

Procedure:

  • Set up a 50 µL standard PCR reaction as follows:

    Reagent Amount Final Concentration
    5x PCR Buffer 10 µL 1x
    dNTP Mix (10 mM each) 1 µL 0.2 mM each
    Azide-modified dUTP (1 mM) 1 µL 0.02 mM
    Forward Primer (10 µM) 2.5 µL 0.5 µM
    Reverse Primer (10 µM) 2.5 µL 0.5 µM
    DNA Template 1 pg - 10 ng Varies
    Taq DNA Polymerase 1 µL -

    | Nuclease-free water | Up to 50 µL | - |

  • Perform PCR using standard cycling conditions, optimizing the annealing temperature for your specific primers.

  • Verify the PCR product by running a small aliquot on an agarose (B213101) gel.

  • Purify the azide-modified DNA probe using a PCR purification kit according to the manufacturer's instructions.

  • Quantify the purified probe using a spectrophotometer.

Protocol 2: Click Chemistry Labeling of Azide-Modified Probe with this compound

This protocol details the covalent attachment of the Cy5 dye to the azide-modified probe.

Materials:

  • Azide-modified DNA probe

  • This compound (10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand

  • Sodium ascorbate (B8700270) (freshly prepared, e.g., 50 mM in water)

  • Nuclease-free water

  • DNA purification method (e.g., ethanol (B145695) precipitation or spin column)

Procedure:

  • In a microcentrifuge tube, combine the following reagents in order:

    • Azide-modified DNA probe (10-20 pmol)

    • Nuclease-free water to a final volume of ~40 µL

    • Copper(II) sulfate and THPTA premix (to a final concentration of 1 mM CuSO₄ and 5 mM THPTA)

    • This compound (to a final concentration of 100-200 µM)

  • Add freshly prepared sodium ascorbate to a final concentration of 5 mM to initiate the reaction.

  • Mix gently and incubate at room temperature for 30-60 minutes, protected from light.

  • Purify the Cy5-labeled probe from unreacted dye and catalyst using ethanol precipitation or a suitable DNA purification column.

  • Resuspend the labeled probe in a suitable buffer (e.g., TE buffer) and store at -20°C, protected from light.

Protocol 3: Fluorescence in situ Hybridization (FISH)

This protocol provides a general procedure for using the Cy5-labeled probe for FISH on adherent cells grown on coverslips.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Ethanol series (70%, 90%, 100%)

  • Hybridization buffer (e.g., 50% formamide (B127407), 2x SSC, 10% dextran (B179266) sulfate)[11][12][13][14][15]

  • Cy5-labeled probe

  • Post-hybridization wash buffers (e.g., 2x SSC with 50% formamide, 1x SSC)[11][16]

  • DAPI counterstain

  • Antifade mounting medium

Procedure:

  • Cell Fixation and Permeabilization: a. Wash cells twice with PBS. b. Fix cells with 4% PFA in PBS for 15 minutes at room temperature.[17][18][19] c. Wash three times with PBS. d. Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.[20] e. Wash three times with PBS. f. Dehydrate cells through an ethanol series (70%, 90%, 100%) for 3 minutes each and air dry.[11]

  • Hybridization: a. Dilute the Cy5-labeled probe in hybridization buffer to the desired concentration (e.g., 1-10 ng/µL). b. Denature the probe solution at 75-80°C for 5 minutes and then place on ice.[11] c. Apply the denatured probe solution to the coverslip and cover with a larger coverslip to prevent evaporation. d. Denature the cellular DNA/RNA by placing the slide on a heat block at 75-80°C for 5 minutes. e. Transfer the slide to a humidified chamber and incubate overnight at 37°C.[11][21]

  • Post-Hybridization Washes: a. Carefully remove the coverslip. b. Wash the slide in 2x SSC with 50% formamide at 42-45°C for 15 minutes.[11] c. Wash twice in 1x SSC at 42-45°C for 10 minutes each.[11] d. Wash once in PBS at room temperature.

  • Counterstaining and Mounting: a. Counterstain the nuclei with DAPI solution for 5 minutes at room temperature. b. Wash briefly in PBS. c. Mount the coverslip onto a glass slide using antifade mounting medium. d. Seal the edges of the coverslip with nail polish and allow to dry.

  • Imaging: a. Image the slide using a fluorescence microscope equipped with appropriate filters for DAPI and Cy5.

References

Application Notes and Protocols for N-methyl-N'-(propargyl-PEG4)-Cy5 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N'-(propargyl-PEG4)-Cy5 is a fluorescent probe widely utilized in biological research for the visualization of biomolecules in fluorescence microscopy. This cyanine (B1664457) dye derivative is engineered with a terminal alkyne group, enabling its covalent attachment to azide-modified targets via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] Its exceptional photostability, high extinction coefficient, and emission in the far-red spectrum make it an ideal candidate for cellular imaging, minimizing interference from cellular autofluorescence.[3][4] The polyethylene (B3416737) glycol (PEG) spacer enhances its solubility and bioavailability in aqueous environments.[5]

These application notes provide a comprehensive guide for the use of this compound in fluorescence microscopy, complete with detailed protocols, quantitative data, and troubleshooting advice.

Data Presentation

Spectroscopic Properties of this compound
PropertyValueReference(s)
Excitation Maximum (λex)649 nm[3][4]
Emission Maximum (λem)667 nm[3][4]
Molar Extinction Coefficient (ε) at λex~232,000 cm⁻¹M⁻¹[3]
Recommended Laser Line633 nm or 640 nm
Recommended Emission Filter660 - 700 nm
Quantum Yield (Φ)~0.2 (estimated for Cy5)[5]

Experimental Protocols

Protocol 1: Live-Cell Labeling and Imaging of Azide-Modified Biomolecules

This protocol outlines the general steps for labeling azide-containing biomolecules in living cells with this compound. This is particularly useful for studying dynamic cellular processes.

Materials:

  • Cells cultured on glass-bottom dishes suitable for microscopy

  • Azide-modified metabolic precursor (e.g., an azido-sugar or azido-amino acid)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Live-cell imaging medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Incubate cells with the azide-modified metabolic precursor in appropriate growth medium. The concentration and incubation time will depend on the specific precursor and cell type and should be optimized.

  • Preparation of Click Chemistry Reaction Cocktail:

    • Prepare fresh stock solutions of all components.

    • In a microcentrifuge tube, prepare the click chemistry reaction cocktail. The final concentrations should be optimized, but a good starting point is:

      • This compound: 1-10 µM

      • CuSO₄: 50-100 µM

      • THPTA: 250-500 µM (to maintain a 5:1 ligand to copper ratio)

      • Sodium Ascorbate: 1-2.5 mM

    • Add the components in the following order, vortexing gently after each addition:

      • Live-cell imaging medium

      • This compound

      • CuSO₄ premixed with THPTA

      • Sodium Ascorbate (add immediately before use to initiate the reaction)

  • Cell Labeling:

    • Wash the cells twice with warm PBS.

    • Add the freshly prepared click chemistry reaction cocktail to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the reaction cocktail and wash the cells three times with live-cell imaging medium.

  • Fluorescence Microscopy:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).

    • For time-lapse imaging, maintain the cells in a stage-top incubator to control temperature, humidity, and CO₂ levels.

Protocol 2: Fixed-Cell Labeling and Imaging

This protocol is suitable for endpoint assays where cellular dynamics are not being observed.

Materials:

  • Cells cultured on coverslips

  • Azide-modified metabolic precursor

  • This compound

  • Click chemistry reagents (as in Protocol 1)

  • PBS

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Antifade mounting medium

Procedure:

  • Metabolic Labeling:

    • Follow step 1 from Protocol 1.

  • Cell Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If the target biomolecule is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Chemistry Labeling:

    • Prepare the click chemistry reaction cocktail as described in Protocol 1, Step 2, using PBS as the solvent instead of imaging medium.

    • Incubate the fixed (and permeabilized) cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the reaction cocktail and wash the cells three times with PBS.

  • Blocking (Optional, for subsequent immunostaining):

    • If performing subsequent immunofluorescence, block non-specific antibody binding with 1% BSA in PBS for 30 minutes.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the slides using a fluorescence or confocal microscope with the appropriate Cy5 filter set.

Mandatory Visualizations

G cluster_0 Metabolic Labeling cluster_1 Click Reaction cluster_2 Detection Azide_Precursor Azide-modified precursor Cells Live Cells Azide_Precursor->Cells Incubation Labeled_Cells Azide-labeled biomolecules in cells Cells->Labeled_Cells Reaction_Mix Click Reaction Cocktail Labeled_Cells->Reaction_Mix Cy5_Alkyne This compound Cy5_Alkyne->Reaction_Mix Catalyst CuSO4 + Ligand + Reducing Agent Catalyst->Reaction_Mix Labeled_Product Cy5-labeled biomolecules Reaction_Mix->Labeled_Product Covalent Labeling Microscopy Fluorescence Microscopy Labeled_Product->Microscopy

Caption: Workflow for labeling azide-modified biomolecules with this compound.

G cluster_0 Sample Preparation cluster_1 Labeling cluster_2 Imaging Start Cells on Coverslip Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA) Permeabilization->Blocking Primary_Ab Primary Antibody (Optional) Blocking->Primary_Ab Click_Labeling Click Labeling with This compound Blocking->Click_Labeling Secondary_Ab Secondary Antibody (Optional) Primary_Ab->Secondary_Ab Mounting Mounting with Antifade Reagent Secondary_Ab->Mounting Click_Labeling->Mounting Imaging Microscope Acquisition Mounting->Imaging Analysis Image Analysis Imaging->Analysis

Caption: General experimental workflow for fixed-cell fluorescence microscopy.

G cluster_0 Hypothetical Signaling Pathway cluster_1 Labeling & Visualization cluster_2 Cellular Response & Imaging Ligand Signaling Ligand Receptor Cell Surface Receptor (Azide-labeled glycoprotein) Ligand->Receptor Binding Click_Reaction Click Labeling with This compound Receptor->Click_Reaction Cy5_Receptor Cy5-labeled Receptor Click_Reaction->Cy5_Receptor Internalization Receptor Internalization Cy5_Receptor->Internalization Endosome Endosomal Trafficking Internalization->Endosome Microscopy Live-Cell Imaging (Tracking Cy5 signal) Internalization->Microscopy Downstream Downstream Signaling Endosome->Downstream Endosome->Microscopy

Caption: Hypothetical signaling pathway studied using this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescence signal Inefficient metabolic labeling.Optimize concentration and incubation time of the azide (B81097) precursor.
Incomplete click reaction.Use freshly prepared reagents, especially the reducing agent. Ensure the correct ratio of copper to ligand. Increase incubation time for the click reaction.
Low abundance of the target molecule.Use a more sensitive detector or amplify the signal (e.g., with an anti-Cy5 antibody).
High background fluorescence Incomplete removal of unreacted Cy5 probe.Increase the number and duration of wash steps after the click reaction.
Non-specific binding of the probe.Include a blocking step before the click reaction, especially in fixed cells. Reduce the concentration of the Cy5 probe.
Copper-induced cell stress (in live cells).Lower the concentration of the copper catalyst. Ensure the use of a biocompatible copper-chelating ligand like THPTA.
Photobleaching Excessive exposure to excitation light.Reduce laser power and/or exposure time. Use an antifade mounting medium for fixed cells.
Cell toxicity (in live-cell imaging) High concentrations of click chemistry reagents.Perform a toxicity assay to determine the optimal, non-toxic concentrations of all reaction components. Minimize the incubation time.

Conclusion

This compound is a powerful and versatile tool for fluorescence microscopy, enabling the specific visualization of a wide array of biomolecules through click chemistry. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can effectively employ this probe to gain valuable insights into cellular structure and function. Careful optimization of labeling and imaging conditions is paramount to achieving high-quality, reproducible results.

References

Application Notes: N-methyl-N'-(propargyl-PEG4)-Cy5 for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methyl-N'-(propargyl-PEG4)-Cy5 is a versatile molecule that functions as a fluorescent labeling reagent. It incorporates a Cy5 fluorophore, a far-red fluorescent dye, attached to a propargyl group via a polyethylene (B3416737) glycol (PEG) linker.[1][2][3] The terminal alkyne group on the propargyl moiety makes this compound an ideal tool for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[1] This allows for the covalent labeling of azide-modified biomolecules in a highly specific and efficient manner. In the context of flow cytometry, this reagent can be used to detect and quantify cells that have incorporated azide-containing metabolic precursors, enabling the analysis of various cellular processes.

Principle of Application

The primary application of this compound in flow cytometry is the detection of metabolically labeled cells. This is achieved through a two-step process:

  • Metabolic Labeling: Cells are incubated with a modified version of a biological building block (e.g., an amino acid, nucleoside, or sugar) that contains an azide (B81097) group. These azide-modified precursors are incorporated into newly synthesized macromolecules such as proteins, DNA, or glycans.

  • Click Chemistry Reaction: Following metabolic labeling, the cells are fixed, permeabilized, and then treated with this compound in the presence of a copper(I) catalyst. The alkyne group of the Cy5 reagent reacts with the azide group on the incorporated metabolic precursor, resulting in the stable, fluorescent labeling of the target cells. The fluorescence intensity of the cells, which is proportional to the amount of incorporated azide, can then be measured by flow cytometry.

This method allows for the sensitive and specific detection of cellular activities such as proliferation (DNA synthesis), protein synthesis, and glycosylation.

Key Features

  • High Specificity: The click chemistry reaction is highly specific between the alkyne and azide groups, minimizing off-target labeling.

  • Far-Red Fluorescence: Cy5 is a far-red fluorescent dye with an excitation maximum around 649 nm and an emission maximum around 667 nm, which helps to reduce interference from cellular autofluorescence.[3]

  • PEG Linker: The PEG4 linker enhances the water solubility of the molecule and can reduce steric hindrance during the click reaction.[1]

Experimental Workflow Diagram

G cluster_0 Cell Culture & Metabolic Labeling cluster_1 Cell Preparation cluster_2 Click Chemistry Labeling cluster_3 Flow Cytometry Analysis A Seed cells in culture plates B Incubate with azide-modified metabolic precursor (e.g., EdU-azide) A->B C Harvest and wash cells B->C D Fix cells (e.g., with 4% PFA) C->D E Permeabilize cells (e.g., with Triton X-100) D->E G Incubate cells with Click Reaction Cocktail E->G F Prepare Click Reaction Cocktail: - this compound - Copper(II) Sulfate - Reducing Agent (e.g., Sodium Ascorbate) F->G H Wash cells to remove excess reagents G->H I Resuspend cells in flow cytometry buffer H->I J Acquire data on a flow cytometer (Ex: 633/640 nm laser, Em: ~660/20 nm filter) I->J K Analyze data to quantify Cy5-positive cells J->K

Caption: Experimental workflow for flow cytometry analysis using this compound.

Protocols

Protocol 1: Detection of Proliferating Cells using Azide-Modified EdU and this compound

This protocol describes the detection of DNA synthesis in proliferating cells by flow cytometry. Cells are first incubated with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), an analog of thymidine, which is incorporated into newly synthesized DNA. The alkyne group in EdU is then detected using an azide-modified fluorescent dye in a click reaction. For this application note, we will adapt this to a scenario where an azide-modified nucleoside (e.g., Azido-deoxyuridine) is used, followed by detection with the alkyne-containing this compound.

Materials

  • Cells of interest

  • Complete cell culture medium

  • Azido-deoxyuridine (Azido-dU)

  • Phosphate-buffered saline (PBS)

  • Fixation Buffer: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton™ X-100 in PBS

  • Click Reaction Buffer: 100 mM Tris-HCl, pH 8.5

  • This compound (e.g., 10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄) (e.g., 100 mM stock in water)

  • Sodium Ascorbate (e.g., 1 M stock in water, freshly prepared)

  • Flow Cytometry Staining Buffer: 1% BSA in PBS

Experimental Procedure

  • Cell Seeding and Labeling:

    • Seed cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

    • Add Azido-dU to the culture medium to a final concentration of 10 µM.

    • Incubate the cells for 2 hours at 37°C in a CO₂ incubator.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization or scraping and transfer to a 1.5 mL microcentrifuge tube.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells once with 1 mL of PBS.

    • Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature.

    • Wash the cells twice with 1 mL of PBS.

  • Permeabilization:

    • Resuspend the fixed cells in 100 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.

    • Wash the cells twice with 1 mL of PBS.

  • Click Chemistry Labeling:

    • Prepare the Click Reaction Cocktail immediately before use. For each sample, mix the following in order:

      • 85 µL Click Reaction Buffer

      • 5 µL this compound (from 10 mM stock)

      • 5 µL Copper(II) Sulfate (from 100 mM stock)

      • 5 µL Sodium Ascorbate (from 1 M stock)

    • Resuspend the permeabilized cell pellet in 100 µL of the Click Reaction Cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells twice with 1 mL of PBS.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

    • Analyze the cells on a flow cytometer equipped with a 633 nm or 640 nm laser for excitation and an appropriate emission filter for Cy5 (e.g., 660/20 nm bandpass filter).

    • Include appropriate controls:

      • Unlabeled cells (no Azido-dU, no click reaction)

      • Cells with Azido-dU but no click reaction

      • Cells without Azido-dU but with the click reaction

Quantitative Data Summary

ParameterRecommended ValueRange for Optimization
Metabolic Labeling
Azido-dU Concentration10 µM1 - 50 µM
Incubation Time2 hours30 minutes - 24 hours
Click Reaction
This compound500 µM100 - 1000 µM
Copper(II) Sulfate500 µM100 - 1000 µM
Sodium Ascorbate5 mM1 - 10 mM
Reaction Time30 minutes20 - 60 minutes

Signaling Pathway/Logical Relationship Diagram

G cluster_0 Cellular Process cluster_1 Metabolic Labeling cluster_2 Fluorescent Labeling (Click Chemistry) cluster_3 Detection A Proliferating Cell B DNA Synthesis A->B D Incorporation of Azido-dU into newly synthesized DNA B->D C Azido-deoxyuridine (Azido-dU) (Thymidine analog with azide group) C->D F Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) D->F E This compound (Alkyne-Cy5) E->F G Covalent labeling of DNA with Cy5 F->G H Flow Cytometry G->H I Quantification of Cy5 fluorescence H->I

Caption: Logical relationship for detecting cell proliferation via click chemistry.

Protocol 2: Analysis of Protein Synthesis using an Azide-Modified Amino Acid and this compound

This protocol outlines the measurement of global protein synthesis by flow cytometry. Cells are cultured in the presence of an azide-containing amino acid analog, such as L-azidohomoalanine (AHA), which is incorporated into newly synthesized proteins. The azide-labeled proteins are then detected with this compound through a click reaction.

Materials

  • Cells of interest

  • Complete cell culture medium

  • Methionine-free medium

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Fixation Buffer: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton™ X-100 in PBS

  • Click Reaction Buffer: 100 mM Tris-HCl, pH 8.5

  • This compound (e.g., 10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄) (e.g., 100 mM stock in water)

  • Sodium Ascorbate (e.g., 1 M stock in water, freshly prepared)

  • Flow Cytometry Staining Buffer: 1% BSA in PBS

Experimental Procedure

  • Cell Seeding and Labeling:

    • Seed cells and grow to the desired confluency.

    • Wash the cells once with pre-warmed PBS.

    • Starve the cells in methionine-free medium for 30 minutes to deplete endogenous methionine.

    • Replace the medium with methionine-free medium supplemented with 50 µM AHA.

    • Incubate for 1-4 hours at 37°C in a CO₂ incubator.

  • Cell Harvesting, Fixation, and Permeabilization:

    • Follow steps 2 and 3 from Protocol 1.

  • Click Chemistry Labeling and Flow Cytometry Analysis:

    • Follow steps 4 and 5 from Protocol 1.

Quantitative Data Summary

ParameterRecommended ValueRange for Optimization
Metabolic Labeling
L-azidohomoalanine (AHA) Conc.50 µM25 - 100 µM
Incubation Time1-4 hours30 minutes - 8 hours
Click Reaction
This compound500 µM100 - 1000 µM
Copper(II) Sulfate500 µM100 - 1000 µM
Sodium Ascorbate5 mM1 - 10 mM
Reaction Time30 minutes20 - 60 minutes

Disclaimer: The protocols and data provided are for illustrative purposes based on the chemical properties of this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.

References

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition with N-methyl-N'-(propargyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers a highly efficient and bioorthogonal method for the conjugation of molecules. This reaction's specificity and reliability have made it an invaluable tool in chemical biology, drug discovery, and materials science.[1][2] The N-methyl-N'-(propargyl-PEG4)-Cy5 is a specialized fluorescent probe designed for CuAAC reactions. It features a terminal alkyne group for reaction with an azide (B81097), a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and the bright, far-red fluorescent cyanine (B1664457) 5 (Cy5) dye for detection.[3]

These application notes provide detailed protocols for the use of this compound in labeling biomolecules, with a focus on protein glycosylation analysis.

Physicochemical and Reaction Data

Quantitative data for this compound and its use in CuAAC reactions are summarized below. It is important to note that specific values such as quantum yield and reaction rates can be influenced by the nature of the azide-containing molecule and the reaction conditions.

PropertyValueNotes
Fluorophore Properties
Excitation Maximum (λex)~649 nmThe exact maximum may vary slightly depending on the solvent and conjugation state.
Emission Maximum (λem)~667 nmThe exact maximum may vary slightly depending on the solvent and conjugation state.
Molar Extinction Coefficient~250,000 cm⁻¹M⁻¹At the absorption maximum.
Fluorescence Quantum Yield~0.3In aqueous solution. The quantum yield of the triazole conjugate may vary.[4]
Reaction Parameters
Reaction TypeCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[2]
Typical Second-Order Rate Constant (k)10 - 10⁴ M⁻¹s⁻¹Highly dependent on the catalyst system (copper source, ligand) and reaction conditions.[5]
Recommended SolventAqueous buffers (e.g., PBS, Tris), DMSO, DMFThe PEG4 linker enhances solubility in aqueous media.[6]

Experimental Protocols

The following protocols provide a starting point for the use of this compound in labeling azide-modified biomolecules. Optimization may be necessary for specific applications.

Protocol 1: General Labeling of Azide-Modified Proteins

This protocol describes a general method for labeling proteins that have been modified to contain an azide group, for example, through metabolic labeling with an azido-sugar or chemical modification.

Materials:

  • This compound

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)

  • Degassing equipment (optional but recommended)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with this compound. A molar excess of the dye (typically 2-5 fold) over the protein is recommended.

  • Add Catalyst Premix: Prepare a premix of CuSO₄ and THPTA. A 1:5 molar ratio of CuSO₄ to THPTA is often used to protect the protein from oxidative damage.[7] Add the premix to the reaction tube. The final concentration of CuSO₄ is typically in the range of 50-100 µM.[7]

  • Initiate the Reaction: Add freshly prepared sodium ascorbate to the reaction mixture to a final concentration of 2.5-5 mM.[7] The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed on a rotator to ensure mixing. Protect the reaction from light to prevent photobleaching of the Cy5 dye.

  • Purification: Remove the excess dye and catalyst components from the labeled protein using a suitable method such as size exclusion chromatography (e.g., a desalting column), dialysis, or precipitation.

Protocol 2: Labeling and Imaging of Glycoproteins ("Click-DIGE" Workflow)

This protocol outlines a workflow for the analysis of protein glycosylation by metabolically labeling cells with an azido-sugar, followed by CuAAC labeling with this compound and subsequent 2D-gel electrophoresis.[8]

Materials:

  • Cell line of interest

  • Cell culture medium

  • Azido-sugar (e.g., peracetylated N-azidoacetylgalactosamine, Ac4GalNAz)

  • Lysis buffer

  • This compound

  • CuAAC reagents as in Protocol 1

  • 2D-gel electrophoresis equipment and reagents

  • Fluorescence gel scanner

Procedure:

  • Metabolic Labeling: Culture cells in the presence of an azido-sugar (e.g., 50 µM Ac4GalNAz) for 24-48 hours to allow for its incorporation into glycoproteins.[8]

  • Cell Lysis: Harvest the cells and prepare a cell lysate using a suitable lysis buffer.

  • CuAAC Labeling: Perform the copper-catalyzed azide-alkyne cycloaddition reaction on the cell lysate as described in Protocol 1 to label the azido-glycoproteins with this compound.

  • 2D-Gel Electrophoresis: Separate the labeled proteins by two-dimensional gel electrophoresis.

  • Imaging and Analysis: Scan the gel using a fluorescence scanner with appropriate excitation and emission filters for Cy5. The resulting image will reveal the pattern of glycosylated proteins. This can be used to compare glycosylation patterns between different cell populations (e.g., control vs. treated).[8]

Visualizations

Experimental Workflow for Glycoprotein Labeling and Analysis

experimental_workflow cluster_cell_culture Cell Culture & Metabolic Labeling cluster_labeling CuAAC Labeling cluster_analysis Analysis A Cells in Culture B Add Azido-Sugar (e.g., Ac4GalNAz) A->B C Incubate (24-48h) B->C D Cell Lysis C->D E Add this compound + CuAAC Reagents D->E F Incubate (1-4h) E->F G 2D-Gel Electrophoresis F->G H Fluorescence Gel Scanning G->H I Data Analysis H->I

Caption: Workflow for labeling and analysis of glycoproteins.

Signaling Pathway: General Bioorthogonal Labeling Strategy

signaling_pathway cluster_cellular_process Cellular Incorporation cluster_detection Detection via CuAAC cluster_application Downstream Applications Metabolite Azide-Modified Metabolic Precursor Biomolecule Azide-Labeled Biomolecule (e.g., Protein, Glycan) Metabolite->Biomolecule Metabolic Pathway Labeled_Biomolecule Fluorescently Labeled Biomolecule Biomolecule->Labeled_Biomolecule CuAAC Reaction (Cu(I), Ligand, Reductant) Probe This compound Probe->Labeled_Biomolecule Imaging Fluorescence Imaging (Microscopy, Gel Scanners) Labeled_Biomolecule->Imaging Proteomics Proteomic Analysis Labeled_Biomolecule->Proteomics DrugDev Drug Development Labeled_Biomolecule->DrugDev

Caption: General strategy for bioorthogonal labeling.

References

Application Notes and Protocols for Live-Cell Imaging with N-methyl-N'-(propargyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-methyl-N'-(propargyl-PEG4)-Cy5 in live-cell imaging applications. This far-red fluorescent probe, equipped with a propargyl group, is particularly well-suited for bioorthogonal labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the specific and efficient labeling of target biomolecules in their native cellular environment.

I. Application Notes

Introduction to Live-Cell Imaging with this compound

This compound is a cyanine-based fluorescent dye with excitation and emission maxima in the far-red spectrum (typically around 649 nm and 667 nm, respectively).[1] This spectral region is advantageous for live-cell imaging as it minimizes cellular autofluorescence, leading to an improved signal-to-noise ratio.[2] The key feature of this molecule is its terminal alkyne group, which enables covalent attachment to azide-modified biomolecules through the highly specific and efficient click chemistry reaction.[3][4][5] The polyethylene (B3416737) glycol (PEG) linker enhances the solubility and biocompatibility of the probe.

The primary application of this probe in live-cell imaging involves a two-step labeling strategy:

  • Metabolic or Enzymatic Incorporation of an Azide (B81097): Cells are first treated with a biocompatible molecule containing an azide group. This molecule is metabolically incorporated into a specific class of biomolecules (e.g., nascent proteins, glycans, or lipids). For instance, L-azidohomoalanine (AHA) can be used as a surrogate for methionine to label newly synthesized proteins.[6][7]

  • Click Reaction with this compound: Following the incorporation of the azide, the cells are treated with the alkyne-containing Cy5 probe. The copper(I)-catalyzed click reaction forms a stable triazole linkage, covalently attaching the fluorescent dye to the target biomolecules.

Key Applications
  • Visualization of Nascent Proteomes: By metabolically labeling cells with an azide-containing amino acid analog like AHA, researchers can specifically visualize newly synthesized proteins in response to various stimuli, cellular processes, or drug treatments.[7][8][9] This provides a powerful tool to study protein synthesis dynamics in real-time.

  • Pulse-Chase Analysis of Protein Trafficking and Turnover: The temporal control offered by this two-step labeling method allows for pulse-chase experiments to monitor the spatial and temporal dynamics of protein populations, including their trafficking, localization, and degradation.

  • Imaging of Post-Translational Modifications: With the appropriate azide-modified substrates, it is possible to visualize specific post-translational modifications, such as glycosylation.[7]

  • Studying Protein-Protein Interactions: This technique can be adapted to study protein-protein interactions by labeling interacting partners with complementary bioorthogonal groups.[10][11][12][13][14]

II. Quantitative Data

The following table summarizes typical quantitative data for Cy5 fluorophores, which are spectrally similar to this compound. The exact performance of the specific probe may vary depending on the experimental conditions and the local molecular environment.

ParameterTypical ValueReference
Excitation Maximum ~649 nm[1]
Emission Maximum ~667 nm[1]
Molar Extinction Coefficient ~250,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield 0.20 - 0.30[15]
Photostability Moderate to high (can be enhanced with antifade reagents)[2][16]
Signal-to-Noise Ratio High (due to minimal autofluorescence in the far-red)[2]

III. Experimental Protocols

This section provides a detailed protocol for the live-cell imaging of nascent proteins using metabolic labeling with L-azidohomoalanine (AHA) followed by a click reaction with this compound.

Protocol: Live-Cell Imaging of Nascent Proteins

Materials:

  • This compound

  • L-azidohomoalanine (AHA)

  • Methionine-free cell culture medium

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)[3]

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Live-cell imaging buffer

  • Cells of interest cultured on imaging-compatible plates or coverslips

Protocol Steps:

  • Metabolic Labeling with AHA: a. Culture cells to the desired confluency. b. Gently wash the cells once with pre-warmed PBS. c. Replace the culture medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools. d. Replace the medium with fresh methionine-free medium supplemented with an optimized concentration of AHA (typically 25-100 µM). e. Incubate the cells for the desired labeling period (e.g., 1-24 hours) to allow for the incorporation of AHA into newly synthesized proteins.

  • Preparation of Reagents: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Prepare a 50 mM stock solution of CuSO₄ in water. c. Prepare a 250 mM stock solution of THPTA in water. d. Prepare a fresh 2.5 M stock solution of sodium ascorbate in water immediately before use.

  • Click Chemistry Reaction in Live Cells: a. After the AHA incubation, wash the cells three times with pre-warmed PBS to remove unincorporated AHA. b. Prepare the click reaction cocktail in PBS or HBSS. For a final volume of 1 mL, add the following components in order, vortexing gently after each addition:

    • 50 µL of 50 mM CuSO₄ (final concentration: 2.5 mM)
    • 50 µL of 250 mM THPTA (final concentration: 12.5 mM)
    • 1 µL of 10 mM this compound (final concentration: 10 µM) c. Just before adding to the cells, add 10 µL of 2.5 M sodium ascorbate (final concentration: 25 mM) to the cocktail to reduce Cu(II) to the catalytic Cu(I). d. Immediately replace the PBS on the cells with the click reaction cocktail. e. Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing and Imaging: a. After the incubation, gently wash the cells three times with pre-warmed PBS to remove the click reaction components. b. Replace the PBS with a suitable live-cell imaging buffer. c. Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., excitation at 630-650 nm and emission at 660-700 nm).

Optimization and Controls:

  • AHA Concentration and Incubation Time: The optimal concentration of AHA and the incubation time should be determined empirically for each cell type to achieve sufficient labeling without inducing cytotoxicity.

  • Dye Concentration: The concentration of this compound can be titrated (e.g., 1-20 µM) to find the optimal balance between signal intensity and background fluorescence.

  • Controls:

    • No AHA control: Cells not incubated with AHA but subjected to the click reaction to assess background fluorescence from the dye.

    • No click control: Cells incubated with AHA but not with the click reaction cocktail to confirm that the fluorescence is due to the click reaction.

    • Viability control: Assess cell viability after the labeling procedure using a suitable assay (e.g., Trypan Blue exclusion or a live/dead cell stain).

IV. Mandatory Visualizations

experimental_workflow cell_culture 1. Culture Cells aha_incubation 2. Incubate with Azide-Amino Acid (AHA) cell_culture->aha_incubation wash1 3. Wash to Remove Unincorporated AHA aha_incubation->wash1 prepare_cocktail 4. Prepare Click Reaction Cocktail (CuSO4, THPTA, Cy5-Alkyne) wash1->prepare_cocktail add_ascorbate 5. Add Sodium Ascorbate prepare_cocktail->add_ascorbate click_incubation 6. Incubate Cells with Cocktail add_ascorbate->click_incubation wash2 7. Wash to Remove Reaction Components click_incubation->wash2 add_buffer 8. Add Live-Cell Imaging Buffer wash2->add_buffer acquire_images 9. Fluorescence Microscopy add_buffer->acquire_images

Caption: Experimental workflow for live-cell imaging.

protein_interaction cluster_labeling Labeling of Interacting Proteins cluster_interaction Protein-Protein Interaction cluster_visualization Visualization via Click Chemistry protein_a Protein A (Metabolically labeled with Azide) interaction Protein A and B Interact protein_a->interaction protein_b Protein B (Tagged with Alkyne) protein_b->interaction click_reaction In situ Click Reaction (e.g., with Cy5-Alkyne for Protein A) interaction->click_reaction fluorescence Fluorescence Signal at the Site of Interaction click_reaction->fluorescence

Caption: Visualizing protein-protein interactions.

References

Application Notes and Protocols for N-methyl-N'-(propargyl-PEG4)-Cy5 in Western Blotting Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N'-(propargyl-PEG4)-Cy5 is a fluorescent probe designed for the sensitive and specific detection of proteins in Western blotting applications. This molecule features a Cy5 fluorophore, a far-red dye ideal for fluorescent imaging, and a propargyl group, which serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry."

This technology offers a powerful alternative to traditional immunodetection methods. By metabolically incorporating an azide-containing amino acid, such as L-azidohomoalanine (AHA), into newly synthesized proteins, a bioorthogonal azide (B81097) handle is introduced. Following protein separation by SDS-PAGE and transfer to a membrane, the azide-tagged proteins can be specifically and covalently labeled with this compound through a click reaction. This direct labeling approach provides a streamlined workflow for the detection of nascent proteins without the need for specific primary antibodies.

The key advantages of this system include:

  • High Specificity: The bioorthogonal nature of the azide-alkyne reaction ensures that the fluorescent signal is exclusively localized to the proteins of interest that have incorporated the azide handle.

  • Direct Detection: This method circumvents the need for primary and secondary antibodies for the detection of metabolically labeled proteins, reducing workflow complexity and potential sources of background noise.

  • Quantitative Analysis: Fluorescent detection with Cy5 offers a wide linear dynamic range, enabling more accurate protein quantification compared to traditional chemiluminescent methods.[1][2]

  • Multiplexing Capability: The use of a far-red fluorophore like Cy5 allows for potential multiplexing with other fluorescent probes in different spectral channels.[1][2]

These application notes provide detailed protocols for the use of this compound in Western blotting, from metabolic labeling of cells to the on-membrane click chemistry reaction and final fluorescent imaging.

Data Presentation

The following table summarizes a comparative analysis of the click chemistry-based detection method using this compound versus a traditional fluorescent Western blotting approach that employs a fluorophore-conjugated secondary antibody. The data highlights the performance characteristics of each method.

ParameterClick Chemistry with this compoundFluorescent Secondary Antibody DetectionReferences
Signal-to-Noise Ratio (SNR) High; low nonspecific binding due to bioorthogonal reaction.Variable; can be affected by nonspecific antibody binding.[3]
Limit of Detection (Sensitivity) High; capable of detecting proteins in the low picomole to high femtomole range.High; generally in the low picogram range.[4]
Linear Dynamic Range Wide; suitable for accurate quantification over a broad range of protein concentrations.Wide; generally broader than chemiluminescence, allowing for better quantification.[1][5][6]
Specificity Very High; based on the highly selective azide-alkyne cycloaddition.High; dependent on the specificity of the primary antibody.
Workflow Complexity Moderate; requires metabolic labeling and an on-membrane click reaction.Low to Moderate; involves standard immunodetection steps.
Multiplexing Potential High; compatible with other fluorescent probes in different channels.High; dependent on the availability of primary antibodies from different species and spectrally distinct secondary antibodies.[1][2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key processes involved in the detection of proteins using this compound.

G cluster_0 Metabolic Labeling in Cell Culture AHA L-azidohomoalanine (AHA) (Methionine analog with azide group) Incorporation Protein Synthesis (AHA incorporated into nascent proteins) AHA->Incorporation Culture Cells in Culture (Methionine-depleted medium) Culture->AHA Addition of AHA Culture->Incorporation AzideProtein Azide-tagged Proteins Incorporation->AzideProtein

Diagram 1. Metabolic Labeling of Nascent Proteins with AHA.

G cluster_1 Western Blotting and On-Membrane Click Reaction Lysate Cell Lysis SDSPAGE SDS-PAGE Lysate->SDSPAGE Transfer Transfer to PVDF Membrane SDSPAGE->Transfer Membrane PVDF Membrane with Azide-tagged Proteins Transfer->Membrane ClickReaction On-Membrane Click Reaction (CuSO4, Reductant, Ligand) Membrane->ClickReaction LabeledMembrane PVDF Membrane with Cy5-labeled Proteins ClickReaction->LabeledMembrane Cy5Probe This compound Cy5Probe->ClickReaction Imaging Fluorescent Imaging (Cy5 channel) LabeledMembrane->Imaging Data Data Analysis and Quantification Imaging->Data

Diagram 2. Experimental Workflow for Western Blot Detection.

G cluster_2 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide Protein-N3 (Azide) Copper Cu(I) Catalyst Azide->Copper Alkyne Cy5-Alkyne Alkyne->Copper Triazole Protein-Triazole-Cy5 (Stable Covalent Bond) Copper->Triazole Click Reaction

Diagram 3. The CuAAC 'Click' Reaction Mechanism.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with L-azidohomoalanine (AHA)

This protocol describes the incorporation of the methionine analog, AHA, into newly synthesized proteins in cultured mammalian cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Methionine-free medium (e.g., DMEM without L-methionine)

  • L-azidohomoalanine (AHA) stock solution (e.g., 100 mM in sterile water or PBS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) containing protease inhibitors

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow until they reach the desired confluency (typically 70-80%).

  • Methionine Depletion: Gently wash the cells twice with pre-warmed PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C in a CO2 incubator. This step enhances the incorporation of AHA.

  • AHA Labeling: Add the AHA stock solution to the methionine-free medium to a final concentration of 25-50 µM. The optimal concentration may need to be determined empirically for each cell line.

  • Incubation: Continue to incubate the cells for 4-8 hours at 37°C in a CO2 incubator. The incubation time can be adjusted depending on the protein of interest's turnover rate.

  • Cell Harvest: After incubation, wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add ice-cold lysis buffer to the cells, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Sample Preparation for SDS-PAGE: Mix the desired amount of protein lysate with Laemmli sample buffer, heat at 95°C for 5 minutes, and store at -20°C until use.

Protocol 2: On-Membrane Click Chemistry Detection

This protocol details the procedure for performing the CuAAC reaction directly on the PVDF membrane to label the azide-tagged proteins with this compound.

Materials:

  • Azide-labeled protein lysate (from Protocol 1)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Tris-buffered saline with 0.1% Tween-20 (TBST)

  • This compound (stock solution of 1 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO4) (stock solution of 50 mM in sterile water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (stock solution of 50 mM in sterile water)

  • Sodium ascorbate (B8700270) (stock solution of 100 mM in sterile water, freshly prepared)

  • Fluorescent imaging system capable of detecting Cy5 (excitation ~650 nm, emission ~670 nm)

Procedure:

  • SDS-PAGE and Protein Transfer: a. Separate the protein lysates by SDS-PAGE. b. Transfer the proteins to a PVDF membrane using a standard Western blotting transfer protocol. c. After transfer, briefly wash the membrane with deionized water.

  • On-Membrane Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 10 mL reaction volume, mix the following components in order:

    • 9.6 mL of TBST
    • 200 µL of 50 mM THPTA (final concentration: 1 mM)
    • 40 µL of 50 mM CuSO4 (final concentration: 200 µM)
    • 100 µL of 1 mM this compound (final concentration: 10 µM) b. Vortex the mixture gently. c. Add 100 µL of 100 mM sodium ascorbate to initiate the reaction (final concentration: 1 mM). Vortex gently again. d. Place the PVDF membrane in a clean container and add the click reaction cocktail, ensuring the membrane is fully submerged. e. Incubate for 1 hour at room temperature with gentle agitation, protected from light.

  • Washing: a. After the click reaction, discard the reaction cocktail. b. Wash the membrane three times for 10 minutes each with TBST to remove unreacted reagents. c. Perform a final wash with deionized water.

  • Fluorescent Imaging: a. The membrane is now ready for imaging. b. Use a fluorescent imager equipped with a laser and filter set appropriate for Cy5 detection (e.g., excitation at ~650 nm and emission detection at ~670 nm). c. Adjust the exposure time to obtain optimal signal intensity without saturation.

  • Data Analysis: a. Quantify the band intensities using appropriate software. The signal intensity is proportional to the amount of labeled protein. For comparative studies, ensure that all imaging parameters are kept consistent.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal - Inefficient metabolic labeling. - Inactive click reaction components. - Insufficient protein loading.- Optimize AHA concentration and incubation time. - Ensure sodium ascorbate solution is freshly prepared. - Increase the amount of protein lysate loaded on the gel.
High Background - Incomplete removal of unreacted Cy5 probe. - Autofluorescence of the membrane.- Increase the number and duration of the washing steps after the click reaction. - Use a low-fluorescence PVDF membrane.
Non-specific Bands - Protease activity during sample preparation.- Ensure adequate protease inhibitors are used in the lysis buffer. Keep samples on ice.
Signal Saturation - Overloading of protein.- Perform a serial dilution of the protein lysate to determine the linear range of detection.

References

Application Notes and Protocols for the Conjugation of N-methyl-N'-(propargyl-PEG4)-Cy5 to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to antibodies is a cornerstone technique in biological research and drug development, enabling a wide array of applications from cellular imaging to in vivo tracking of therapeutic candidates. This document provides a detailed guide for the conjugation of the cyanine (B1664457) dye, N-methyl-N'-(propargyl-PEG4)-Cy5, to antibodies. This specific dye possesses a terminal alkyne group, making it ideal for conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This method allows for a stable and covalent linkage between the dye and the antibody with minimal impact on antibody function. These protocols are designed to guide researchers through the process of antibody modification, conjugation, purification, and characterization of the final antibody-dye conjugate.

Principle of the Method

The conjugation strategy involves a two-step process. First, the antibody is functionalized with an azide (B81097) group. This is typically achieved by reacting the primary amines (lysine residues) on the antibody with an N-hydroxysuccinimide (NHS) ester linked to an azide moiety via a polyethylene (B3416737) glycol (PEG) spacer (Azide-PEG-NHS ester). The azide-modified antibody is then purified to remove excess, unreacted labeling reagent.

In the second step, the azide-functionalized antibody is reacted with the alkyne-containing this compound dye in the presence of a copper(I) catalyst. The copper(I) catalyzes the cycloaddition reaction between the azide and the terminal alkyne, forming a stable triazole linkage. The resulting antibody-Cy5 conjugate is then purified to remove the catalyst and any remaining unreacted dye.

Quantitative Data Summary

The following tables summarize typical quantitative data expected from the conjugation of this compound to a standard IgG antibody.

Table 1: Antibody Azide Modification

ParameterTarget ValueNotes
Antibody Concentration2 - 10 mg/mLHigher concentrations can improve labeling efficiency.[1][2]
Azide-PEG-NHS Ester:Antibody Molar Ratio10:1 to 20:1This ratio can be optimized to achieve the desired degree of azide incorporation.
Reaction pH7.2 - 8.5A slightly basic pH is optimal for the reaction of NHS esters with primary amines.[3]
Incubation Time1 - 2 hoursAt room temperature.
Azide Incorporation (Azides/Ab)2 - 5Determined indirectly by the final Degree of Labeling of the dye.
Antibody Recovery> 90%Expected recovery after purification to remove excess azide reagent.

Table 2: CuAAC Conjugation Reaction

ParameterTarget ValueNotes
Azide-Antibody:Propargyl-Cy5 Molar Ratio1:3 to 1:5An excess of the dye is used to ensure efficient conjugation to the azide sites.
Copper(II) Sulfate (CuSO₄) Concentration50 - 100 µMThe source of the copper catalyst.[4]
Ligand (THPTA) Concentration250 - 500 µMA 5:1 ligand to copper ratio is often used to stabilize the Cu(I) ion and protect the antibody.[4]
Sodium Ascorbate (B8700270) Concentration2.5 - 5 mMUsed to reduce Cu(II) to the active Cu(I) catalyst.[4]
Incubation Time1 - 4 hoursAt room temperature, protected from light.
Antibody-Cy5 Conjugate Recovery> 85%Expected recovery after final purification.

Table 3: Characterization of the Final Antibody-Cy5 Conjugate

ParameterTarget ValueMethod of Determination
Degree of Labeling (DOL)2 - 5UV-Vis Spectrophotometry.[5][6][7]
Purity> 95%SDS-PAGE, Size Exclusion Chromatography (SEC)
Antigen Binding Affinity (K D)< 10% change from unconjugated AbELISA, Surface Plasmon Resonance (SPR), or Flow Cytometry
Aggregation< 5%Size Exclusion Chromatography (SEC)
Storage StabilityStable for ≥ 6 months at 4°CFunctional assays after storage.[8][9]

Experimental Protocols

Protocol 1: Antibody Preparation and Azide Modification

This protocol describes the introduction of azide groups onto the antibody via reaction with an Azide-PEG-NHS ester.

Materials:

  • Purified antibody (IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-PEG4-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Desalting columns (e.g., Sephadex G-25)[10][11]

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Start with a purified antibody solution at a concentration of 2-10 mg/mL.[1][2]

    • If the antibody buffer contains primary amines (e.g., Tris) or sodium azide, exchange the buffer to PBS, pH 7.4, using a desalting column or dialysis.[10][12][13]

  • Azide-PEG-NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the Azide-PEG4-NHS Ester in anhydrous DMSO to a concentration of 10 mM.[3] NHS esters are moisture-sensitive.[3]

  • Azide Labeling Reaction:

    • Add a 10 to 20-fold molar excess of the 10 mM Azide-PEG-NHS Ester stock solution to the antibody solution.[]

    • Gently mix and incubate for 1-2 hours at room temperature.[]

  • Purification of Azide-Modified Antibody:

    • Remove excess, unreacted Azide-PEG-NHS ester using a desalting column equilibrated with PBS, pH 7.4.[3][10]

    • Collect the fractions containing the antibody. The azide-modified antibody is now ready for conjugation.

Protocol 2: Conjugation of this compound via CuAAC

This protocol details the click chemistry reaction between the azide-modified antibody and the alkyne-containing Cy5 dye.

Materials:

  • Azide-modified antibody in PBS, pH 7.4

  • This compound

  • Anhydrous DMSO

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

  • Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • PBS, pH 7.4

  • Desalting columns or other protein purification systems (e.g., SEC-HPLC)

  • Reaction tubes (protect from light, e.g., by wrapping in aluminum foil)

Procedure:

  • Dye Stock Solution Preparation:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • CuAAC Reaction Setup:

    • In a reaction tube, add the azide-modified antibody.

    • Add the this compound stock solution to achieve a 3 to 5-fold molar excess over the antibody.

    • Add the THPTA solution to a final concentration of 250-500 µM.

    • Add the CuSO₄ solution to a final concentration of 50-100 µM.[4] Gently mix.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[4]

  • Incubation:

    • Gently mix the reaction and incubate for 1-4 hours at room temperature, protected from light.[15]

  • Purification of the Antibody-Cy5 Conjugate:

    • Purify the antibody-Cy5 conjugate from the reaction mixture to remove the copper catalyst, excess dye, and other small molecules. This can be achieved using a desalting column or, for higher purity, size exclusion chromatography (SEC-HPLC).[15]

    • Collect the colored fractions corresponding to the labeled antibody.

Protocol 3: Characterization of the Antibody-Cy5 Conjugate

This protocol describes how to determine the Degree of Labeling (DOL) of the final conjugate.

Materials:

  • Purified Antibody-Cy5 conjugate in PBS, pH 7.4

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified antibody-Cy5 conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5, which is approximately 650 nm (A₆₅₀).[5]

  • Calculate the Degree of Labeling (DOL):

    • The concentration of Cy5 can be calculated using the Beer-Lambert law (A = εcl) with the molar extinction coefficient (ε) of Cy5 at 650 nm (approximately 250,000 M⁻¹cm⁻¹).

    • The concentration of the antibody is calculated from the absorbance at 280 nm, after correcting for the contribution of Cy5 absorbance at this wavelength. The correction factor (CF) for Cy5 at 280 nm is the ratio of its absorbance at 280 nm to its absorbance at 650 nm (typically around 0.04 for Cy5).[5]

    • The corrected antibody absorbance is calculated as: A₂₈₀(corrected) = A₂₈₀(measured) - (A₆₅₀(measured) x CF).

    • The antibody concentration is then calculated using its molar extinction coefficient at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).[5]

    • The DOL is the molar ratio of the dye to the protein: DOL = [Cy5] / [Antibody]. An optimal DOL for most antibodies is between 2 and 7.[16]

Visualizations

experimental_workflow cluster_prep Antibody Preparation cluster_azide_mod Azide Modification cluster_conjugation CuAAC Conjugation cluster_characterization Characterization Ab_prep Purified Antibody (2-10 mg/mL) Buffer_Ex Buffer Exchange (if needed) Ab_prep->Buffer_Ex Amine-free buffer Azide_NHS Add Azide-PEG-NHS (10-20x molar excess) Buffer_Ex->Azide_NHS Incubate_Azide Incubate (1-2h, RT) Azide_NHS->Incubate_Azide Purify_Azide Purify Azide-Ab (Desalting Column) Incubate_Azide->Purify_Azide Add_Dye Add Propargyl-Cy5 (3-5x molar excess) Purify_Azide->Add_Dye Add_Catalyst Add Cu(I) Catalyst (CuSO4, THPTA, Ascorbate) Add_Dye->Add_Catalyst Incubate_Conj Incubate (1-4h, RT, dark) Add_Catalyst->Incubate_Conj Purify_Conj Purify Ab-Cy5 (SEC) Incubate_Conj->Purify_Conj UV_Vis UV-Vis for DOL Purify_Conj->UV_Vis SDS_PAGE SDS-PAGE for Purity Purify_Conj->SDS_PAGE Functional_Assay Functional Assay Purify_Conj->Functional_Assay

Caption: Experimental workflow for conjugating this compound to an antibody.

immunofluorescence_pathway cluster_cell Cellular Staining cluster_detection Fluorescence Detection Fixed_Cells Fixed & Permeabilized Cells with Target Antigen Primary_Ab Primary Antibody (Unlabeled) Fixed_Cells->Primary_Ab Binds to Antigen Secondary_Ab_Cy5 Secondary Antibody-Cy5 (Click Labeled) Primary_Ab->Secondary_Ab_Cy5 Binds to Primary Ab Excitation Excitation Light (~650 nm) Emission Emission Light (~670 nm) Secondary_Ab_Cy5->Emission Emits Light Excitation->Secondary_Ab_Cy5 Excites Cy5 Microscope Fluorescence Microscope Emission->Microscope Signal Signal Amplification & Visualization Microscope->Signal

Caption: Conceptual workflow for immunofluorescence using a click-labeled secondary antibody.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Degree of Labeling (DOL) Inefficient azide modification.Ensure the antibody buffer is amine-free. Optimize the molar ratio of Azide-PEG-NHS ester to the antibody. Confirm the reactivity of the NHS ester.
Inefficient CuAAC reaction.Prepare the sodium ascorbate solution fresh. Ensure the correct concentrations and ratios of copper, ligand, and ascorbate are used.[17] Degas the reaction mixture to remove oxygen, which can oxidize the Cu(I) catalyst.
Antibody Precipitation High DOL leading to aggregation.Reduce the molar excess of the dye in the conjugation reaction to achieve a lower DOL.[18]
Presence of organic solvent.Ensure the final concentration of DMSO in the reaction mixture does not exceed 10%.
Loss of Antibody Activity Modification of lysine (B10760008) residues in the antigen-binding site.This is a potential drawback of amine-reactive chemistry. Consider site-specific conjugation methods if activity is significantly compromised.
Damage from the copper catalyst.Ensure the correct ligand-to-copper ratio is used to protect the antibody. Minimize incubation time.
High Background in Assays Presence of unconjugated free dye.Improve the purification of the final conjugate using size exclusion chromatography (SEC-HPLC) for more complete removal of free dye.
Non-specific binding of the conjugate.This may be due to the hydrophobicity of the dye. Include blocking agents (e.g., BSA) in your assay buffer.

References

Application Notes and Protocols for Labeling Oligonucleotides with N-methyl-N'-(propargyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the fluorescent labeling of azide-modified oligonucleotides with N-methyl-N'-(propargyl-PEG4)-Cy5 using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry."[1][2][3][] This method offers a highly efficient and specific conjugation strategy, yielding a stable triazole linkage between the oligonucleotide and the Cy5 fluorophore. The resulting fluorescently labeled oligonucleotides are critical tools for a wide range of applications in molecular biology and drug development, including fluorescence microscopy, flow cytometry, and in vitro assays.

The this compound reagent contains a terminal alkyne group that readily reacts with an azide-modified oligonucleotide in the presence of a copper(I) catalyst.[5] This protocol outlines the preparation of reagents, the labeling reaction, and the subsequent purification of the Cy5-labeled oligonucleotide.

Principle of the Reaction

The core of this labeling method is the copper(I)-catalyzed cycloaddition of an azide (B81097) and a terminal alkyne, which forms a stable 1,4-disubstituted 1,2,3-triazole.[][6] The reaction is highly specific and proceeds with high efficiency in aqueous buffers, making it ideal for bioconjugation. The copper(I) catalyst is typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) by a reducing agent such as sodium ascorbate (B8700270).[1] A ligand, such as Tris-(3-hydroxypropyltriazolylmethyl)amine (THPTA), can be used to stabilize the copper(I) ion and accelerate the reaction.[1][3]

Experimental Protocols

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/MaterialSupplierCatalog No. (Example)Notes
Azide-modified OligonucleotideCustom Synthesis ProviderN/A100 µM in nuclease-free water
This compoundMedChemExpressHY-130573Prepare a 10 mM stock in DMSO
Copper(II) Sulfate (CuSO₄)Sigma-AldrichC1297Prepare a 10 mM stock in nuclease-free water
Sodium AscorbateSigma-AldrichA4034Prepare a 100 mM stock in nuclease-free water (freshly prepared)
Tris-(3-hydroxypropyltriazolylmethyl)amine (THPTA)Sigma-Aldrich762342Prepare a 50 mM stock in nuclease-free water
Nuclease-free WaterThermo Fisher ScientificAM9937
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Anhydrous
1.5 mL Microcentrifuge TubesVarious
High-Performance Liquid Chromatography (HPLC) SystemVariousWith a suitable column for oligonucleotide purification
TE Buffer (pH 7-8)VariousFor storage of labeled oligonucleotides
Experimental Workflow

The overall experimental workflow for labeling an azide-modified oligonucleotide with this compound is depicted below.

G prep Reagent Preparation reaction CuAAC Reaction Setup prep->reaction incubation Incubation reaction->incubation purification Purification by HPLC incubation->purification analysis Analysis and Quantification purification->analysis storage Storage analysis->storage

Caption: Experimental workflow for oligonucleotide labeling.

Detailed Protocol: CuAAC Labeling Reaction

This protocol is designed for a 50 µL reaction volume, which can be scaled as needed.

  • Prepare the Oligonucleotide: In a 1.5 mL microcentrifuge tube, add 5 µL of a 100 µM solution of the azide-modified oligonucleotide (final concentration: 10 µM).

  • Add the Cy5 Dye: Add 2.5 µL of a 10 mM stock solution of this compound in DMSO (final concentration: 500 µM).

  • Prepare the Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the following in order:

    • 34.5 µL Nuclease-free Water

    • 2.5 µL of 50 mM THPTA (final concentration: 2.5 mM)

    • 0.5 µL of 10 mM CuSO₄ (final concentration: 100 µM) Vortex the premix gently.

  • Initiate the Reaction: Add 5 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 10 mM) to the catalyst premix. Immediately add the entire catalyst/ascorbate mixture to the tube containing the oligonucleotide and dye.

  • Incubate: Vortex the reaction mixture gently and incubate at 37°C for 2 hours in the dark.[3]

Reaction Component Summary:

ComponentStock ConcentrationVolume (µL)Final Concentration
Azide-modified Oligonucleotide100 µM510 µM
This compound10 mM2.5500 µM
THPTA50 mM2.52.5 mM
CuSO₄10 mM0.5100 µM
Sodium Ascorbate100 mM510 mM
Nuclease-free Water-34.5-
Total Volume 50
Purification of the Labeled Oligonucleotide

Purification is crucial to remove unreacted dye, unlabeled oligonucleotide, and reaction components.[7] Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a highly effective method for this purpose.[8]

  • Prepare the HPLC System: Equilibrate the HPLC system with the appropriate mobile phases. A common system for oligonucleotide purification involves a C18 column and a gradient of acetonitrile (B52724) in a triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer.

  • Sample Preparation: Following incubation, the reaction mixture can be directly injected into the HPLC system.

  • Chromatography: Elute the labeled oligonucleotide using a suitable gradient. The more hydrophobic, Cy5-labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide.

  • Fraction Collection: Collect the fractions corresponding to the fluorescently labeled product peak.

  • Desalting and Lyophilization: Desalt the collected fractions using a suitable method, such as ethanol (B145695) precipitation or a desalting column. Lyophilize the purified product to a dry pellet.

Data Presentation and Analysis

The success of the labeling reaction can be assessed by comparing the chromatograms of the starting material and the purified product. The purity of the final product can be determined by integrating the peak areas in the chromatogram. The concentration of the purified, labeled oligonucleotide should be determined by measuring the absorbance at 260 nm (for the oligonucleotide) and 649 nm (for Cy5).

Storage

Store the lyophilized Cy5-labeled oligonucleotide at -20°C in the dark.[7] For use, resuspend the oligonucleotide in a suitable buffer, such as TE buffer at pH 7, and store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[7]

Signaling Pathway and Logical Relationships

The chemical transformation underlying the labeling protocol is the CuAAC reaction.

G cluster_reactants Reactants cluster_catalyst Catalyst System Oligo_N3 Azide-modified Oligonucleotide Product Cy5-labeled Oligonucleotide (Triazole Linkage) Oligo_N3->Product Cy5_Alkyne This compound (Alkyne) Cy5_Alkyne->Product CuSO4 CuSO4 (Cu2+) Cu_I Cu(I) CuSO4->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_I Reduces Cu_I_complex [Cu(I)-THPTA] Complex Cu_I->Cu_I_complex THPTA THPTA THPTA->Cu_I_complex Stabilizes Cu_I_complex->Product Catalyzes

Caption: CuAAC reaction for oligonucleotide labeling.

References

Application Notes and Protocols for N-methyl-N'-(propargyl-PEG4)-Cy5 in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-methyl-N'-(propargyl-PEG4)-Cy5 in super-resolution microscopy. This cyanine-based fluorescent dye is functionalized with a propargyl group, enabling its covalent attachment to biological targets via click chemistry for high-resolution imaging applications such as direct Stochastic Optical Reconstruction Microscopy (dSTORM).

Introduction

This compound is a bright and photostable far-red fluorescent probe. Its core structure is based on the well-characterized Cy5 dye, widely recognized for its excellent photoswitching properties, making it a "gold standard" for dSTORM.[1] The key features of this molecule include:

  • Cy5 Fluorophore : Provides strong absorption and emission in the far-red spectrum, minimizing autofluorescence from biological samples.[2] It is known for its high photon output and robust photoswitching capabilities in the presence of a suitable imaging buffer.[3]

  • Propargyl Group : An alkyne functional group that allows for highly specific and efficient covalent labeling of azide-modified biomolecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[4][5]

  • PEG4 Linker : A hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility of the dye in aqueous buffers and can reduce non-specific binding.

These characteristics make this compound an ideal candidate for labeling proteins, nucleic acids, and other biomolecules for visualization with nanometer-scale resolution.

Data Presentation

The performance of cyanine (B1664457) dyes in super-resolution microscopy is critical for achieving high-quality results. While specific quantitative data for this compound is not extensively published, the data for Cy5 and its close analogue, Alexa Fluor 647, provide a reliable benchmark for expected performance in dSTORM experiments.

ParameterCy5 / Alexa Fluor 647Atto 655Cy5.5Reference
Photon Count per Switching Event ~6,000~660~6,000[6]
Duty Cycle ~0.001~0.001~0.007[6]
Localization Precision (nm) ~13 (in DNA)Not specifiedNot specified[7]
Number of Localizations per Molecule ~5 (in DNA)Not specifiedNot specified[7]
PropertyValueReference
Excitation Maximum (nm) 649[8]
Emission Maximum (nm) 667[8]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 232,000[8][9]

Experimental Protocols

Here, we provide detailed protocols for labeling and imaging using this compound. The overall workflow involves:

  • Metabolic or enzymatic incorporation of an azide-containing chemical reporter into the target biomolecule.

  • Cell fixation and permeabilization.

  • Click chemistry reaction to conjugate the alkyne-dye to the azide-modified target.

  • Super-resolution imaging using dSTORM.

Protocol 1: Metabolic Labeling and Click Chemistry Staining of Proteins

This protocol describes the labeling of newly synthesized proteins with an azide-bearing amino acid analogue, followed by a click reaction with this compound.

Materials:

  • Cells of interest cultured on high-precision glass-bottom dishes.

  • L-azidohomoalanine (AHA).

  • This compound.

  • Fixation buffer: 4% paraformaldehyde (PFA) in PBS.

  • Permeabilization buffer: 0.1% Triton X-100 in PBS.

  • Blocking buffer: 3% Bovine Serum Albumin (BSA) in PBS.

  • Click reaction components (for CuAAC):

  • dSTORM imaging buffer.

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the culture medium with a medium containing L-azidohomoalanine (AHA) at a final concentration of 1-4 mM.

    • Incubate for 4-8 hours to allow for incorporation into newly synthesized proteins.

  • Cell Fixation and Permeabilization:

    • Wash the cells three times with pre-warmed PBS.

    • Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

    • Wash three times with PBS.

  • Click Chemistry Reaction (CuAAC):

    • Prepare the click reaction cocktail immediately before use. For a 200 µL reaction volume:

      • Premix 5 µL of 2 mM CuSO₄ with 5 µL of 10 mM THPTA.

      • After 5 minutes, add 5 µL of a freshly prepared 100 mM sodium ascorbate solution.

      • Add this compound to the desired final concentration (e.g., 5-20 µM).

      • Bring the final volume to 200 µL with PBS.

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

    • Wash the cells thoroughly three times with PBS.

  • dSTORM Imaging:

    • Replace the PBS with a dSTORM imaging buffer (e.g., GLOX buffer with MEA).

    • Image the sample on a super-resolution microscope equipped for dSTORM.

Protocol 2: dSTORM Imaging and Data Acquisition

Materials:

  • dSTORM imaging buffer (see below for recipe).

  • Super-resolution microscope with TIRF or HiLo illumination.

  • High-power lasers (e.g., 647 nm for excitation, and optionally a 405 nm laser for reactivation).

  • EMCCD or sCMOS camera.

dSTORM Imaging Buffer Recipe (GLOX-MEA):

  • Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl.

  • Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose.

  • GLOX solution: Dissolve 14 mg of glucose oxidase and 50 µL of catalase (17 mg/mL) in 200 µL of Buffer A. Store at 4°C for up to one week.

  • 1 M MEA solution: Dissolve 77 mg of cysteamine (B1669678) (MEA) in 1 mL of 0.25 N HCl. Adjust pH to 7.5-8.5. Store in aliquots at -20°C.

  • Final Imaging Buffer: For 700 µL, mix 623 µL of Buffer B with 7 µL of GLOX solution and 70 µL of 1 M MEA. Prepare fresh before imaging.

Imaging Procedure:

  • Mount the sample on the microscope stage.

  • Locate the region of interest using low-intensity illumination.

  • Switch to imaging mode with high-intensity 647 nm laser illumination (1-2 kW/cm²). This will cause the Cy5 dyes to enter a dark state.

  • Acquire a time series of 10,000-50,000 frames with a short exposure time (e.g., 10-30 ms). The stochastic reactivation of individual fluorophores will appear as single-molecule blinking events.

  • If necessary, use a low-power 405 nm laser to increase the reactivation rate of the Cy5 dyes.

Data Analysis:

  • Use single-molecule localization software (e.g., ThunderSTORM, rapidSTORM) to detect and fit the point-spread function (PSF) of each blinking event with a 2D Gaussian function.

  • This process will generate a list of coordinates for each localized molecule.

  • Reconstruct the super-resolved image from the localization coordinates.

  • Perform post-processing steps such as drift correction and filtering of localizations based on photon count and localization precision.

Visualizations

Experimental Workflow for Protein Labeling and dSTORM Imaging

G cluster_prep Sample Preparation cluster_labeling Click Chemistry Labeling cluster_imaging Super-Resolution Imaging cell_culture Cell Culture metabolic_labeling Metabolic Labeling (AHA incorporation) cell_culture->metabolic_labeling fixation Fixation (PFA) metabolic_labeling->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization click_reaction CuAAC Click Reaction (this compound) permeabilization->click_reaction dstorm_imaging dSTORM Data Acquisition click_reaction->dstorm_imaging data_analysis Data Analysis and Image Reconstruction dstorm_imaging->data_analysis

Caption: Workflow for protein labeling and dSTORM imaging.

Signaling Pathway of dSTORM Photoswitching

G Cy5_Ground Cy5 (Ground State) Cy5_Excited Cy5 (Excited State) Cy5_Ground->Cy5_Excited 647 nm Excitation Cy5_Excited->Cy5_Ground Fluorescence Cy5_Dark Cy5 (Dark State) Cy5_Excited->Cy5_Dark Photoswitching (with thiol) Cy5_Dark->Cy5_Ground Spontaneous or 405 nm Reactivation

References

Application Notes and Protocols for N-methyl-N'-(propargyl-PEG4)-Cy5 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of N-methyl-N'-(propargyl-PEG4)-Cy5 to azide-containing molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This method allows for the specific and efficient labeling of biomolecules, such as proteins, peptides, and nucleic acids, with the far-red fluorescent dye Cy5 for a wide range of applications in biological research and drug development.

Data Presentation

The efficiency of the CuAAC reaction is influenced by several factors, including the concentration of reactants, the catalyst system, and the reaction time. The following table summarizes typical quantitative data for CuAAC reactions involving fluorescent dyes.

ParameterTypical Value/RangeNotes
Molar Ratio (Azide:Alkyne-Cy5) 1 : 1.2 - 2An excess of the alkyne-dye can help drive the reaction to completion.
Copper(II) Sulfate (B86663) (CuSO₄) Conc. 50 - 250 µMThe copper(I) catalyst is typically generated in situ from CuSO₄.
Reducing Agent (Sodium Ascorbate) Conc. 5 mMUsed to reduce Cu(II) to the active Cu(I) state.[1]
Copper Ligand (e.g., THPTA) Conc. 0.50 mMStabilizes the Cu(I) ion, enhances reaction rate, and protects biomolecules.[1]
Reaction Time 1 - 4 hours (up to overnight)Reaction progress can be monitored by chromatography (e.g., TLC or HPLC).
Reaction Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures.
pH 4 - 11The CuAAC reaction is generally insensitive to pH within this range.[2]
Expected Yield >90%CuAAC is known for its high efficiency and yields.[3]

Experimental Protocols

This section provides a detailed step-by-step protocol for the conjugation of this compound to an azide-modified biomolecule.

Materials:

  • This compound (Alkyne-Cy5)

  • Azide-modified biomolecule (e.g., protein, peptide, or oligonucleotide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Copper(I)-stabilizing ligand (e.g., THPTA - tris(3-hydroxypropyltriazolylmethyl)amine)

  • Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent for dissolving Alkyne-Cy5 (e.g., DMSO or DMF)

  • Purification system (e.g., size-exclusion chromatography columns, HPLC system)

  • Spectrophotometer

Protocol:

  • Preparation of Stock Solutions:

    • Alkyne-Cy5: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Store protected from light at -20°C.

    • Azide-modified Biomolecule: Prepare a solution of the azide-modified biomolecule in a degassed reaction buffer. The concentration will depend on the specific biomolecule.

    • Copper(II) Sulfate: Prepare a 20 mM stock solution of CuSO₄ in water.

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.

    • THPTA Ligand: Prepare a 50 mM stock solution of THPTA in water.

  • Conjugation Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule and the Alkyne-Cy5 stock solution. The final concentration of the biomolecule should typically be in the µM range, with a 1.2 to 2-fold molar excess of the Alkyne-Cy5.

    • Add the THPTA ligand solution to the reaction mixture. The final concentration of the ligand should be approximately 5 times the concentration of the copper sulfate.

    • Add the CuSO₄ solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix the components and protect the reaction from light.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. For less concentrated reactants, the reaction time may be extended overnight.

    • The progress of the reaction can be monitored by analytical techniques such as TLC (for small molecules) or HPLC to observe the formation of the product and consumption of the starting materials.

  • Purification of the Cy5-Conjugate:

    • Following the reaction, it is crucial to remove the unreacted dye, copper catalyst, and other small molecules.[4]

    • Size-Exclusion Chromatography (Spin Columns): For proteins and other large biomolecules, spin columns are a rapid and effective method for separating the labeled conjugate from smaller contaminants.

    • Dialysis: A simple method for removing small molecules from protein samples.

    • High-Performance Liquid Chromatography (HPLC): Techniques like reverse-phase HPLC (RP-HPLC) or size-exclusion HPLC (SEC-HPLC) can provide high-purity conjugates.[4]

  • Characterization of the Cy5-Conjugate:

    • Spectrophotometric Analysis: Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and ~650 nm (for Cy5 concentration).

    • Calculation of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per biomolecule, can be calculated using the following formula for protein conjugates:

      • Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

      • Dye Concentration (M) = A₆₅₀ / ε_dye

      • DOL = Dye Concentration / Protein Concentration

      • Where:

        • A₂₈₀ and A₆₅₀ are the absorbances at 280 nm and 650 nm.

        • CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.05 for Cy5).

        • ε_protein is the molar extinction coefficient of the protein at 280 nm.

        • ε_dye is the molar extinction coefficient of Cy5 at ~650 nm (approximately 250,000 cm⁻¹M⁻¹).

    • SDS-PAGE Analysis: For protein conjugates, SDS-PAGE can be used to confirm the covalent attachment of the dye to the protein. The fluorescently labeled protein can be visualized using a fluorescence imager.

Mandatory Visualization

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization prep_dye Prepare Alkyne-Cy5 Stock Solution mix_reagents Mix Biomolecule, Dye, Ligand, and CuSO4 prep_dye->mix_reagents prep_biomolecule Prepare Azide-Biomolecule Solution prep_biomolecule->mix_reagents prep_catalyst Prepare Catalyst (CuSO4, Ligand) Stocks prep_catalyst->mix_reagents prep_reducer Prepare Reducing Agent (Sodium Ascorbate) Stock initiate_reaction Initiate with Sodium Ascorbate prep_reducer->initiate_reaction mix_reagents->initiate_reaction incubate Incubate at RT (1-4 hours) initiate_reaction->incubate purify Purify Conjugate (e.g., SEC, HPLC) incubate->purify analyze Analyze Conjugate (Spectroscopy, SDS-PAGE) purify->analyze calculate_dol Calculate Degree of Labeling (DOL) analyze->calculate_dol

Caption: Experimental workflow for this compound conjugation.

reaction_scheme cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product azide Azide-containing Biomolecule (R-N3) product Cy5-labeled Biomolecule (via Triazole Linkage) azide->product + alkyne This compound (Cy5-Alkyne) alkyne->product catalyst Cu(I) generated from CuSO4 + Sodium Ascorbate catalyst->product catalyzes

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction scheme.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-methyl-N'-(propargyl-PEG4)-Cy5 Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methyl-N'-(propargyl-PEG4)-Cy5. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent for fluorescent labeling of azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your labeling reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescent labeling reagent. It contains a Cy5 fluorophore, a propargyl group (an alkyne), and a polyethylene (B3416737) glycol (PEG4) spacer.[1] It is designed to react with azide-modified biomolecules through a highly specific and efficient copper-catalyzed click chemistry reaction. This allows for the covalent attachment of the bright, far-red fluorescent Cy5 dye to your protein, nucleic acid, or other molecule of interest for visualization and quantification.

Q2: What are the key advantages of using a PEGylated dye like this?

A2: The PEG4 linker in this compound offers several advantages. PEGylation can improve the solubility of the dye and the resulting conjugate in aqueous buffers, which can help to prevent aggregation.[2][3] It also provides a flexible spacer between the biomolecule and the Cy5 dye, which can minimize potential steric hindrance and reduce the likelihood of the dye interfering with the biological activity of the labeled molecule.

Q3: What are the essential components for a successful labeling reaction?

A3: A successful CuAAC reaction requires your azide-modified biomolecule, the this compound alkyne dye, a copper(I) catalyst, a reducing agent to maintain copper in the +1 oxidation state, and a copper-chelating ligand to stabilize the catalyst and protect your biomolecule.

Q4: Can I perform this labeling reaction in a living system?

A4: While click chemistry is known for its biocompatibility, the copper catalyst can be toxic to living cells.[4] For labeling on the surface of live cells or in cell lysates, it is crucial to use a stabilizing ligand like THPTA to minimize copper-induced cytotoxicity. For intracellular labeling in live cells, copper-free click chemistry methods are often preferred.

Q5: How do I remove excess, unreacted dye after the labeling reaction?

A5: Unconjugated this compound can be removed based on the size difference between the small dye molecule and your larger biomolecule. Common methods include size exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin filtration.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling reactions.

Problem Potential Cause Suggested Solution
Low or No Fluorescent Signal Incomplete reaction due to inactive catalyst.Prepare fresh solutions of the copper sulfate, ligand, and especially the sodium ascorbate (B8700270) reducing agent for each experiment. Ensure all solutions are properly degassed to remove oxygen, which can oxidize the Cu(I) catalyst.
Low incorporation of the azide (B81097) modification into your biomolecule.Verify the efficiency of your azide-modification step before proceeding with the click chemistry labeling.
Steric hindrance preventing the alkyne and azide from reacting.The PEG4 spacer is designed to minimize this, but if your azide is in a sterically hindered location, consider optimizing the linker length on your azide-modified biomolecule.
Precipitation or Aggregation in the Reaction Mixture Poor solubility of the biomolecule or the dye-conjugate.The PEG linker enhances solubility, but aggregation can still occur, especially at high concentrations.[2][7] Try reducing the concentration of your biomolecule and the labeling reagent. Consider adding a small amount of a water-miscible organic co-solvent like DMSO (up to 10%).[7]
Over-labeling of the biomolecule.A high degree of labeling can alter the physicochemical properties of your biomolecule, leading to aggregation. Reduce the molar ratio of the Cy5 dye to your biomolecule in the reaction.
High Background Fluorescence Incomplete removal of unconjugated dye.Ensure your purification method is adequate. You may need to repeat the purification step or switch to a different method (e.g., from spin filtration to size exclusion chromatography).
Non-specific binding of the dye to your biomolecule or container.The PEG linker should minimize non-specific binding. Ensure you are using low-binding microcentrifuge tubes. If the issue persists, consider adding a blocking agent like BSA to your buffers during purification.
Inconsistent Labeling Efficiency Variability in reagent quality or preparation.Use high-purity reagents and be consistent in the preparation of your stock solutions. Aliquot and store reagents as recommended to avoid degradation from repeated freeze-thaw cycles.
Presence of interfering substances in your biomolecule sample.Ensure your azide-modified biomolecule is free of interfering substances. For example, buffers containing primary amines (like Tris) can interfere with some azide-modification chemistries. Also, remove any reducing agents like DTT or TCEP from your sample before the click reaction, as they can interfere with the catalyst.

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins

This protocol provides a general guideline for labeling azide-modified proteins with this compound. Optimization of molar ratios and reaction times may be necessary for your specific protein.

Materials:

  • Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Anhydrous DMSO

  • Purification supplies (e.g., desalting column, dialysis cassette)

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.

    • Prepare fresh Sodium Ascorbate solution immediately before use.

  • Prepare Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio (e.g., for a final reaction concentration of 1 mM CuSO₄, you would use 5 mM THPTA).

  • Set up the Labeling Reaction:

    • In a microcentrifuge tube, add your azide-modified protein to the desired final concentration (e.g., 1-10 mg/mL).

    • Add the this compound stock solution to achieve the desired molar excess over the protein (a starting point of 5-10 fold molar excess is recommended).

    • Add the CuSO₄/THPTA premix to a final concentration of 1 mM CuSO₄.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted dye and other small molecules using your chosen purification method (e.g., size exclusion chromatography).

Protocol 2: Calculation of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~650 nm, A₆₅₀).

  • Calculate the concentration of the Cy5 dye using the Beer-Lambert law (A = εcl), where ε for Cy5 is approximately 250,000 M⁻¹cm⁻¹.

  • Correct the A₂₈₀ reading for the contribution of the Cy5 dye. A correction factor (CF) for Cy5 at 280 nm is approximately 0.04. The corrected absorbance is A₂₈₀_corrected = A₂₈₀ - (A₆₅₀ x CF).[8]

  • Calculate the protein concentration using the corrected A₂₈₀ and the molar extinction coefficient of your protein.

  • The DOL is the molar concentration of the dye divided by the molar concentration of the protein.

Example Calculation:

  • A₆₅₀ = 0.5

  • A₂₈₀ = 1.2

  • Protein Molar Extinction Coefficient (ε_prot) = 210,000 M⁻¹cm⁻¹

  • [Cy5] = 0.5 / 250,000 M⁻¹cm⁻¹ = 2 x 10⁻⁶ M

  • A₂₈₀_corrected = 1.2 - (0.5 * 0.04) = 1.18

  • [Protein] = 1.18 / 210,000 M⁻¹cm⁻¹ = 5.62 x 10⁻⁶ M

  • DOL = (2 x 10⁻⁶ M) / (5.62 x 10⁻⁶ M) ≈ 0.36

Quantitative Data Summary

Table 1: Recommended Reagent Concentrations for CuAAC Labeling

ReagentRecommended Starting ConcentrationNotes
Azide-Modified Biomolecule1-50 µMHigher concentrations generally lead to faster reaction rates.
This compound5-10 fold molar excess over biomoleculeOptimize for your specific application to avoid over-labeling.
Copper(II) Sulfate (CuSO₄)0.1 - 1 mMHigher concentrations can increase reaction speed but also potential for biomolecule damage.
THPTA Ligand5-fold molar excess over CuSO₄Crucial for catalyst stability and protecting the biomolecule.
Sodium Ascorbate5-10 mMShould be in excess of the copper catalyst. Prepare fresh.

Table 2: Spectroscopic Properties of Cy5

PropertyValue
Excitation Maximum (λ_ex)~649 nm
Emission Maximum (λ_em)~667 nm
Molar Extinction Coefficient (ε)~250,000 M⁻¹cm⁻¹ at ~650 nm
Correction Factor (CF) at 280 nm~0.04

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis reagent_prep Prepare Reagents: - Azide-Biomolecule - Cy5-Alkyne Stock - CuSO4, THPTA, Na-Ascorbate catalyst_premix Prepare Catalyst Premix (CuSO4 + THPTA) reagent_prep->catalyst_premix reaction_setup Set up Reaction: 1. Add Azide-Biomolecule 2. Add Cy5-Alkyne 3. Add Catalyst Premix 4. Add Na-Ascorbate reagent_prep->reaction_setup catalyst_premix->reaction_setup incubation Incubate (1-2h at RT, protected from light) reaction_setup->incubation purification Purify Conjugate (Size Exclusion, Dialysis) incubation->purification dol_calc Calculate DOL (Measure A280 & A650) purification->dol_calc downstream Downstream Application dol_calc->downstream troubleshooting_workflow start Labeling Reaction Performed check_signal Check Fluorescent Signal start->check_signal low_signal Low/No Signal check_signal->low_signal No good_signal Sufficient Signal check_signal->good_signal Yes troubleshoot_reaction Troubleshoot Reaction: - Check Reagent Freshness - Verify Azide Incorporation - Optimize Stoichiometry low_signal->troubleshoot_reaction check_purity Check Purity (e.g., SDS-PAGE, SEC) good_signal->check_purity impure High Background/ Unconjugated Dye check_purity->impure No pure Pure Conjugate check_purity->pure Yes troubleshoot_purification Troubleshoot Purification: - Repeat Purification Step - Change Purification Method impure->troubleshoot_purification proceed Proceed to Application pure->proceed

References

reducing background fluorescence with N-methyl-N'-(propargyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating background fluorescence when using N-methyl-N'-(propargyl-PEG4)-Cy5 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a fluorescent dye belonging to the cyanine (B1664457) family. It contains a propargyl g[1][2]roup, enabling its use in "click chemistry" reactions for covalent labeling of molecules. The PEG4 linker is a hydr[2][3][4]ophilic spacer designed to increase solubility in aqueous media. The key spectral properties are:

PropertyValue
Excitation Maximum~649 nm
Emission Maximum~6[2][5][6]67 nm
Extinction Coefficien[2][5][6]t232,000 cm⁻¹M⁻¹

Q2: What are the pri[6][7]mary sources of background fluorescence in immunofluorescence experiments?

High background fluorescence can originate from several sources, broadly categorized as:

  • Autofluorescence: This is the natural fluorescence emitted by biological materials. Common sources include mi[8][9][10]tochondria, lysosomes, collagen, elastin, and lipofuscin. Aldehyde-based fixatives [11][12]like formaldehyde (B43269) and glutaraldehyde (B144438) can also induce or enhance autofluorescence.

  • Non-Specific Bindin[10][12][13][14]g: This occurs when the fluorescent probe or antibodies bind to unintended targets within the sample. This can be due to hydrop[13][15]hobic interactions, ionic interactions, or binding of antibody Fc regions to Fc receptors on cells like macrophages.

  • Dye-Specific Issues[13][16][17]: Cyanine dyes, including Cy5, can sometimes exhibit non-specific binding to certain cell types, such as monocytes and macrophages. Dye aggregation can also [13][17][18]lead to fluorescence quenching and altered spectral properties.

Q3: How does the PEG4 [19][20][21][22]linker in this compound help in reducing background?

Polyethylene glycol (PEG) linkers, or PEGylation, can help reduce non-specific binding and improve the properties of fluorescent probes in several ways:

  • Increased Hydrophilicity: The PEG linker increases the water solubility of the dye molecule.

  • Reduced Non-Specifi[23]c Interactions: PEGylation can create a "shield" around the fluorochrome, which can block troublesome interactions with biomolecules that lead to non-specific binding. This "stealth" behavior r[24][25]educes uptake by the reticuloendothelial system in vivo.

  • Improved Quantum Yi[23]eld: By preventing dye aggregation and self-quenching, PEGylation can lead to an increase in the quantum yield of the fluorochrome.

Troubleshooting Guid[24][25]es

Problem 1: High Autofluorescence Obscuring the Signal

Symptoms:

  • Unstained control samples show significant fluorescence.

  • The background signal is broad-spectrum and appears in multiple channels.

  • Cellular structures like mitochondria or extracellular matrix components are clearly visible in the absence of specific labeling.

Possible Causes & Solu[11]tions:

CauseRecommended Solution
Aldehyde Fixation Optimize fixation time and concentration. Use the lowest effective concentration and shortest duration. Consider alternative fixa[13]tives like cold methanol (B129727) or acetone (B3395972) for some applications.
Endogenous Fluoroph[13]ores Perfuse tissues with a phosphate (B84403) buffer solution before fixation to remove red blood cells, which contain fluorescent heme.
Lipofuscin For [10]tissues with high lipofuscin content (e.g., aged brain tissue), consider using a quenching agent like Sudan Black B. Be aware that Sudan Black[12] B can fluoresce in the red and far-red regions. Photobleaching the tissue[12] before staining can also be an effective method to reduce autofluorescence.
Problem 2:[14] High Background Due to Non-Specific Binding

Symptoms:

  • Secondary antibody-only control shows high background staining.

  • Isotype control shows significant staining.

  • Staining appears diffuse and not localized to the expected target.

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Blocking Use an appropriate blocking buffer. Common choices include 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum from the species in which the secondary antibody was raised. Commercial blocking buffe[13][26]rs are also available and may offer better performance.
Incorrect Antibody [13]Concentration Titrate your primary and secondary antibodies to determine the optimal dilution that maximizes the signal-to-noise ratio. Start with the manufactur[13][27]er's recommended dilution and perform a dilution series.
Insufficient Washing Increase the number and/or duration of wash steps after antibody incubations to remove unbound antibodies. Adding a mild detergent l[13]ike Tween 20 (0.05-0.1%) to the wash buffer can improve washing efficiency.
Fc Receptor Binding For tissues or cells with high levels of Fc receptors (e.g., immune cells), use an Fc receptor blocking reagent before primary antibody incubation.
Dye-Specific Bindin[17][28]g to Monocytes/Macrophages For experiments involving these cell types, consider using a specialized commercial blocking buffer designed to reduce cyanine dye-mediated non-specific binding.

Experimental [17][18][31]Protocols

Standard Immunofluorescence Protocol for Cultured Cells

This protocol provides a general framework. Optimization of incubation times, concentrations, and buffer compositions may be necessary for specific applications.

  • Cell Culture and Fixation:

    • Culture cells on coverslips or in imaging-compatible plates.

    • Wash cells briefly with 1X Phosphate Buffered Saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with 1X PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with 1X PBS for 5 minutes each.

  • Blocking:

    • Incubate cells with a blocking buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody I[26][29]ncubation:

    • Dilute the primary antibody in the blocking buffer to its predetermined optimal concentration.

    • Incubate cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash three times with 1X PBS containing 0.1% Tween 20 for 5 minutes each.

  • Secondary Antibody[13]/Probe Incubation:

    • If using an indirect method, dilute the Cy5-conjugated secondary antibody in the blocking buffer.

    • For click chemistry, prepare the reaction cocktail containing the this compound and the corresponding azide- or DBCO-modified molecule according to the manufacturer's protocol.

    • Incubate cells, protected from light, for 1 hour at room temperature.

  • Final Washes:

    • Wash three times with 1X PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.

    • Perform a final w[13]ash with 1X PBS.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

    • Image using a fluorescence microscope with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).

Visual Guides

[13]Workflow for Troubleshooting High Background Fluorescence

G Troubleshooting High Background Fluorescence Start High Background Observed Control1 Image Unstained Control Start->Control1 Decision1 Is background high? Control1->Decision1 Autofluorescence Source: Autofluorescence Decision1->Autofluorescence Yes Control2 Image Secondary Ab Only Control Decision1->Control2 No Optimize Optimize Staining Protocol (Titration, Washing, Blocking) Autofluorescence->Optimize Decision2 Is background high? Control2->Decision2 NonspecificSecondary Source: Non-specific Secondary Ab Binding Decision2->NonspecificSecondary Yes Control3 Image Isotype Control Decision2->Control3 No NonspecificSecondary->Optimize Decision3 Is background high? Control3->Decision3 NonspecificPrimary Source: Non-specific Primary Ab Binding Decision3->NonspecificPrimary Yes Decision3->Optimize No/Low NonspecificPrimary->Optimize

Caption: A logical workflow for identifying the source of high background fluorescence.

Signaling Pathway of Non-Specific Binding

G Mechanisms of Non-Specific Binding Probe This compound or Antibody Conjugate Hydrophobic Hydrophobic Interactions Probe->Hydrophobic Ionic Ionic Interactions Probe->Ionic FcReceptor Fc Receptor Binding (for antibodies) Probe->FcReceptor CellularComponents Non-Target Cellular Components Hydrophobic->CellularComponents Ionic->CellularComponents FcReceptor->CellularComponents HighBackground High Background Signal CellularComponents->HighBackground

Caption: Common mechanisms leading to non-specific binding of fluorescent probes.

References

Technical Support Center: Photostability of N-methyl-N'-(propargyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the photostability of N-methyl-N'-(propargyl-PEG4)-Cy5. While specific, quantitative photostability data for this exact molecule is not extensively published, its fluorescent core is based on the well-characterized Cy5 fluorophore. Therefore, the principles, troubleshooting steps, and experimental protocols outlined here for Cy5 are directly applicable.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

A: this compound is a bright, far-red fluorescent dye belonging to the cyanine (B1664457) family.[1][2] It is functionalized with a PEG4 (polyethylene glycol) linker to improve aqueous solubility and an alkyne group, which enables its attachment to various molecules via "Click Chemistry".[2][3] This makes it a versatile tool for labeling biomolecules like proteins and nucleic acids.[1]

Its key spectral properties are:

  • Excitation Maximum: ~649 nm[2][3][4]

  • Emission Maximum: ~667 nm[2][3][4]

Q2: What is photobleaching and why is it a significant issue for Cy5 dyes?

A: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][5] This process is a major concern in fluorescence microscopy, especially during long-term imaging or high-intensity illumination, as it leads to a progressive decay of the fluorescent signal.[1][5][6] For Cy5, photobleaching is primarily caused by the interaction of the excited dye molecule with molecular oxygen, which generates reactive oxygen species (ROS) that chemically damage the fluorophore's structure.[1]

Q3: What is "photoblueing" or photoconversion, and does it affect Cy5?

A: Photoblueing, or photoconversion, is a phenomenon where a fluorescent dye is chemically altered by light to a new form that emits at a shorter wavelength (i.e., it becomes "bluer").[7] Cyanine dyes like Cy5 are known to undergo this process, where photooxidation can fragment the polymethine chain, resulting in a blueshifted product that can be mistaken for another fluorophore, such as Cy3.[7][8][9] This can lead to data misinterpretation in multicolor imaging experiments.[8][9]

Q4: What are the primary factors that influence the photostability of this compound?

A: The photostability of this dye is influenced by several factors, primarily related to the Cy5 core:

  • High Excitation Light Intensity: More intense laser power accelerates the rate of fluorophore excitation and subsequent photochemical damage.[1][5]

  • Presence of Molecular Oxygen: Oxygen is a key mediator in the photobleaching pathway for cyanine dyes.[1][10]

  • Local Chemical Environment: Factors such as pH, viscosity, and the presence of certain ions or reactive molecules in the imaging buffer can impact photostability.[1][11] A slightly basic pH (around 7.5) is often recommended for cyanine dyes.[1]

  • Intrinsic Properties: Cyanine dyes are susceptible to photoisomerization, a light-induced change in shape that can lead to non-fluorescent states and increase the likelihood of bleaching.[1]

Q5: Are there more photostable alternatives to Cy5 in the same spectral range?

A: Yes, several alternative dyes have been developed to offer improved photostability. Alexa Fluor 647 and ATTO 647N are popular choices known for their enhanced brightness and greater resistance to photobleaching compared to traditional Cy5.[1][12] However, it's worth noting that while some alternatives like ATTO 647N and ATTO 655 show greater photostability, they may also generate reactive oxygen species at a faster rate, potentially leading to higher phototoxicity in live-cell imaging.[8]

Troubleshooting Guide

This section addresses common problems encountered during imaging experiments with Cy5 and its derivatives.

Problem Possible Cause(s) Recommended Solution(s)
Rapid Loss of Fluorescence Signal Photobleaching: High laser power, prolonged exposure, presence of oxygen.Reduce Laser Power: Use the lowest laser intensity that provides an adequate signal.[6]Minimize Exposure Time: Use the shortest possible exposure time for your detector.[6]Use Antifade Reagents: Incorporate commercial (e.g., ProLong) or homemade antifade reagents (e.g., with Trolox, PPD, or DABCO) into your mounting medium or imaging buffer.[1][13][14]Oxygen Scavenging: For in vitro assays, use an oxygen scavenging system (e.g., glucose oxidase/catalase).[15]
Low Signal-to-Noise Ratio (SNR) Weak Fluorescence Signal: Low labeling density, quenching.High Background: Autofluorescence, unbound dye, dirty optics.Optimize Labeling: Perform a titration to find the optimal dye-to-biomolecule ratio. Over-labeling can cause self-quenching.[1]Reduce Background: Use high-quality, clean coverslips. Ensure thorough removal of unbound dye after labeling.[1]Optimize Filters: Use high-quality, specific emission filters to block out-of-band light.[1]
Appearance of Green/Yellow Signal Photoconversion ("Photoblueing"): Cy5 is converting to a shorter-wavelength emitting species.[8][9]Use Antifade/ROS Quenchers: Add antioxidants like Vitamin C or Trolox to the imaging buffer, as this can help prevent the photooxidation that leads to conversion.[7]Validate with Control: Image a sample with only the Cy5 dye under the same conditions to see if the blue-shifted signal appears in the absence of other fluorophores.
Image Artifacts (e.g., dark spots, uneven illumination) Sample Preparation Issues: Air bubbles in the mounting medium, dust or smudges on the coverslip.Optical Misalignment. Improve Sample Mounting: Ensure no air bubbles are trapped in the medium.[1] Use clean slides and coverslips.[1]Check Microscope Alignment: Verify that the light path and objective are correctly aligned.

Quantitative Data Summary

Direct photostability metrics for this compound are not available. However, the following table provides comparative data for the core Cy5 fluorophore and related dyes to serve as a reference. A lower photobleaching quantum yield (Φb) and a longer half-life (t1/2) indicate higher photostability.

FluorophorePhotobleaching Quantum Yield (Φb)Typical Half-life (t1/2)Notes
Fluorescein ~10⁻⁴ - 10⁻⁶Seconds to minutesHighly susceptible to photobleaching.[16]
Rhodamine B ~10⁻⁵ - 10⁻⁷Tens of secondsMore photostable than Fluorescein.[16]
Cyanine 5 (Cy5) ~10⁻⁶ - 10⁻⁷Seconds to minutesPhotostability is influenced by oxygen concentration.[16] Generally less photostable than Alexa Fluor dyes.[16]
Cy5 with Antifade (e.g., COT, Trolox) Not specifiedSignificantly increasedConjugating Cy5 to triplet-state quenchers like COT or Trolox can increase the total photons emitted before photobleaching by up to 4-fold.[12][15]
Alexa Fluor 647 Not specifiedGenerally longer than Cy5Known for enhanced brightness and photostability compared to Cy5.[1]

Experimental Protocols

Protocol for Assessing Fluorophore Photostability

This protocol outlines a general method to quantify and compare the photobleaching rate of this compound in a microscopy experiment.[1][16]

Objective: To determine the photobleaching half-life (t1/2) of the fluorophore under controlled and consistent illumination conditions.

Materials:

  • This compound labeled sample (e.g., proteins or DNA immobilized on a glass coverslip).

  • Imaging buffer (e.g., PBS, pH 7.4).

  • Microscope slides and high-quality coverslips (#1.5).

  • Epifluorescence or confocal microscope with a laser source for Cy5 excitation (e.g., 633 nm or 647 nm).[1]

  • High-sensitivity detector (e.g., sCMOS camera or PMT).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation:

    • Prepare a sample with immobilized Cy5-labeled molecules on a glass coverslip to prevent movement.

    • Mount the coverslip onto a slide using the desired imaging buffer.

    • Seal the coverslip with nail polish or a suitable sealant to prevent evaporation during the experiment.[16]

  • Microscope Setup:

    • Turn on the microscope and laser, allowing the system to stabilize.

    • Place the slide on the microscope stage and bring the sample into focus.

    • Select an appropriate objective (e.g., 60x or 100x oil immersion).

    • Set the laser power to a constant level that is representative of your typical imaging experiments. Crucially, keep this power level identical for all comparative experiments.

    • Choose the appropriate filter set for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).

  • Image Acquisition:

    • Select a region of interest (ROI) with clear, representative fluorescence.

    • Set up a time-lapse acquisition sequence.

    • Acquire images continuously (or at the fastest possible frame rate) with no delay between frames.

    • Continue acquiring images until the fluorescence intensity has decreased to less than 20% of its initial value.

  • Data Analysis: [16]

    • Open the time-lapse image series in your analysis software.

    • Define an ROI around the fluorescent area.

    • Measure the mean fluorescence intensity within the ROI for every frame in the series.

    • Measure the background intensity in a region with no fluorophores and subtract this value from your ROI measurements for each frame.

    • Normalize the background-corrected intensity values by dividing each value by the intensity of the first frame (I₀).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting photobleaching curve to a single exponential decay function to determine the half-life (t1/2), which is the time it takes for the intensity to drop to 50% of its initial value.

Visualizations

Troubleshooting_Photobleaching start Start: Rapid Signal Loss Observed check_laser Is Laser Power High? start->check_laser reduce_laser Action: Reduce Laser Power to Minimum Usable Level check_laser->reduce_laser Yes check_exposure Is Exposure Time Long? check_laser->check_exposure No reduce_laser->check_exposure end_ok Problem Resolved reduce_laser->end_ok reduce_exposure Action: Decrease Exposure Time & Increase Detector Gain/Binning check_exposure->reduce_exposure Yes check_buffer Are Antifade Reagents Being Used? check_exposure->check_buffer No reduce_exposure->check_buffer reduce_exposure->end_ok add_antifade Action: Add Antifade Reagent (e.g., Trolox, ProLong) to Buffer check_buffer->add_antifade No check_phototoxicity Is This a Live-Cell Experiment? check_buffer->check_phototoxicity Yes add_antifade->check_phototoxicity add_antifade->end_ok consider_alternative Problem Persists? Consider More Photostable Dye (e.g., Alexa Fluor 647) check_phototoxicity->consider_alternative Yes check_phototoxicity->end_ok No (Fixed Cells) consider_alternative->end_ok

Caption: Troubleshooting workflow for diagnosing and mitigating photobleaching.

Photostability_Assay_Workflow prep 1. Sample Preparation Immobilize Cy5-labeled molecules on coverslip setup 2. Microscope Setup Set constant laser power & appropriate filters prep->setup acquire 3. Time-Lapse Acquisition Image continuously until signal is low setup->acquire analyze 4. Data Analysis acquire->analyze measure 4.1. Measure Mean Intensity in ROI for each frame analyze->measure background 4.2. Subtract Background measure->background normalize 4.3. Normalize to Initial Intensity (I₀) background->normalize plot 4.4. Plot Intensity vs. Time normalize->plot fit 4.5. Fit to Exponential Decay & Calculate Half-Life (t1/2) plot->fit

Caption: Experimental workflow for assessing fluorophore photostability.

References

Technical Support Center: Troubleshooting Labeling with N-methyl-N'-(propargyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using N-methyl-N'-(propargyl-PEG4)-Cy5 for labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescent labeling reagent. It contains a Cy5 fluorophore, a propargyl group (an alkyne), and a PEG4 spacer.[1][2][3] Its primary application is in bioconjugation, specifically through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[1] This allows for the covalent attachment of the Cy5 dye to azide-modified biomolecules such as proteins, nucleic acids, and small molecules. It is also described as a PEG-based PROTAC linker, which can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

Q2: What are the excitation and emission wavelengths of this compound?

The approximate excitation and emission maxima for the Cy5 fluorophore are 650 nm and 670 nm, respectively.[4]

Q3: What are the common causes of poor or no labeling in a click chemistry reaction with this reagent?

Poor or no labeling in a CuAAC reaction can stem from several factors:

  • Inactive Copper Catalyst: The active catalyst is Copper(I) (Cu(I)), which can be easily oxidized to the inactive Cu(II) state by dissolved oxygen.[5]

  • Degraded Reducing Agent: Sodium ascorbate (B8700270), the most common reducing agent used to generate Cu(I) from a Cu(II) source (like CuSO4), is prone to oxidation and should be prepared fresh.[5]

  • Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) can chelate copper, inhibiting the reaction.[5] Other substances like DTT can also interfere. Phosphate-buffered saline (PBS) or HEPES are generally recommended.[5]

  • Impure Reagents: The purity of the azide-modified biomolecule and the alkyne-Cy5 reagent is crucial for efficient labeling.

  • Suboptimal Reagent Concentrations: Incorrect concentrations of the copper catalyst, ligand, or reducing agent can lead to a failed reaction.

Q4: I am observing high background fluorescence in my experiments. What could be the cause?

High background fluorescence is a common issue and can be attributed to:

  • Non-specific Binding of the Cy5 Dye: The Cy5 fluorophore is known to bind non-specifically to certain cell types, particularly monocytes and macrophages, which can complicate the interpretation of results in applications like flow cytometry.[6][7][8] This binding is often mediated by the FcγRI (CD64) receptor.[8]

  • Excess Unconjugated Dye: Insufficient purification after the labeling reaction will leave free this compound in the sample, leading to high background.

  • Copper-Mediated Fluorescence: In some cases, the copper catalyst itself can contribute to background fluorescence. Using a copper-chelating ligand can help mitigate this.[9]

  • Non-specific Binding of the Probe to Other Components: The probe may non-specifically adhere to proteins or cellular membranes.[9]

Troubleshooting Guides

Guide 1: Low or No Labeling Efficiency

This guide provides a systematic approach to troubleshooting poor or absent labeling with this compound.

Potential Cause Recommended Solution Expected Outcome
Inactive Copper Catalyst 1. Prepare fresh sodium ascorbate solution for each experiment.[5]2. Degas all buffers and solutions to remove dissolved oxygen.[5]3. Use a copper-chelating ligand like THPTA to protect the Cu(I) state. A 5:1 ligand to copper ratio is often recommended.[5]Efficient formation of the active Cu(I) catalyst, leading to a successful click reaction.
Interfering Substances in Buffer 1. Avoid using Tris-based buffers. Switch to PBS or HEPES.[5]2. If your protein sample contains reducing agents like DTT, remove them via dialysis or buffer exchange prior to the click reaction.[5]Removal of components that inhibit the copper catalyst, allowing the reaction to proceed.
Reagent Quality and Concentration 1. Ensure the purity of your azide-modified biomolecule.2. Optimize the concentrations of copper, ligand, and reducing agent. Typical starting concentrations are in the micromolar range (see protocol below).[10]Improved reaction kinetics and higher labeling yield.
Inefficient Azide (B81097) Incorporation 1. Verify that the azide group has been successfully incorporated into your target molecule using an appropriate analytical method (e.g., mass spectrometry).Confirmation that the target molecule is ready for the click reaction.
Guide 2: High Background Signal

This guide addresses common causes of high background fluorescence and provides solutions to minimize it.

Potential Cause Recommended Solution Expected Outcome
Non-specific Binding of Cy5 1. For cell-based assays, use a blocking agent. Commercial monocyte blockers or phosphorothioate (B77711) oligodeoxynucleotides (PS-ODN) can be effective.[7]2. In flow cytometry, consider fixing cells before staining, as this can reduce non-specific binding.[6]3. Optimize the concentration of the Cy5-labeled molecule; lower concentrations can reduce non-specific interactions.[7]Reduced off-target binding of the Cy5 dye, leading to a better signal-to-noise ratio.
Excess Unconjugated Dye 1. Perform thorough purification after the labeling reaction. Methods include spin columns, size-exclusion chromatography (SEC), or dialysis.[11]Removal of free dye, resulting in a cleaner signal and lower background.
Copper-Mediated Fluorescence 1. Use a copper-chelating ligand such as THPTA in a 5- to 10-fold excess over the copper sulfate.[9]2. Perform a final wash step with a copper chelator like EDTA.[9]Quenching of non-specific fluorescence caused by the copper catalyst.
Non-specific Probe Adsorption 1. Add a blocking agent like Bovine Serum Albumin (BSA) to your buffers.[9]2. Increase the number and duration of washing steps after the labeling reaction.[9]Minimized non-specific binding of the fluorescent probe to surfaces and other molecules.

Experimental Protocols

General Protocol for Labeling an Azide-Modified Protein with this compound

This protocol is a starting point and may require optimization for your specific protein and application.

1. Preparation of Stock Solutions:

  • Azide-Modified Protein: Prepare in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • This compound: Prepare a 10 mM stock solution in DMSO.

  • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.

  • THPTA (ligand): Prepare a 50 mM stock solution in water.

  • Sodium Ascorbate: Prepare a 500 mM stock solution in water. This solution must be prepared fresh immediately before use.

2. Click Reaction Setup:

  • In a microcentrifuge tube, add the azide-modified protein.

  • Add the this compound stock solution to the desired final concentration (a 2- to 10-fold molar excess over the protein is a good starting point).

  • In a separate tube, pre-mix the CuSO₄ and THPTA solutions. For a final copper concentration of 100 µM, you would use a 5-fold excess of ligand (500 µM final concentration).[10]

  • Add the copper/ligand mixture to the reaction tube containing the protein and dye.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

3. Purification of the Labeled Protein:

  • Spin Column/Gel Filtration: For rapid purification of small sample volumes, use a desalting spin column with an appropriate molecular weight cutoff to separate the labeled protein from the free dye.[11][12]

  • Size-Exclusion Chromatography (SEC): For higher resolution purification, use an SEC column. The larger, labeled protein will elute before the smaller, unconjugated dye.[11]

  • Dialysis: For larger sample volumes, dialyze the reaction mixture against a suitable buffer (e.g., PBS) to remove the free dye.[11]

4. Characterization of the Labeled Protein:

  • Determine the concentration of the labeled protein and the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for Cy5).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis azide_protein Azide-Modified Protein click_reaction CuAAC Click Reaction azide_protein->click_reaction cy5_alkyne This compound cy5_alkyne->click_reaction reagents Click Chemistry Reagents (CuSO4, THPTA, Sodium Ascorbate) reagents->click_reaction purification Purification (e.g., SEC, Spin Column) click_reaction->purification analysis Characterization (UV-Vis, SDS-PAGE) purification->analysis downstream Downstream Application analysis->downstream

Caption: Experimental workflow for labeling an azide-modified protein.

protac_mechanism cluster_protac PROTAC-Mediated Degradation protac PROTAC (with Cy5 label) ternary_complex Ternary Complex (Target-PROTAC-E3) protac->ternary_complex binds target_protein Target Protein target_protein->ternary_complex binds e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex binds ubiquitination Ubiquitination ternary_complex->ubiquitination leads to proteasome Proteasome ubiquitination->proteasome targets for degradation Degradation proteasome->degradation results in

Caption: Conceptual mechanism of a PROTAC with a fluorescent label.

References

N-methyl-N'-(propargyl-PEG4)-Cy5 aggregation and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with N-methyl-N'-(propargyl-PEG4)-Cy5. Our goal is to help you overcome common challenges, particularly regarding aggregation, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescent dye derivative of the cyanine (B1664457) family, specifically Cy5. It is functionalized with a propargyl group for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[1][2] The molecule also incorporates a polyethylene (B3416737) glycol (PEG4) linker, which is intended to improve its solubility in aqueous solutions.[3][4] It is commonly used as a fluorescent labeling reagent for biomolecules, such as proteins and nucleic acids, and as a component in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1][2]

Q2: Why is my this compound solution showing a blue-shifted absorption spectrum and low fluorescence?

A2: This is a classic sign of H-aggregate formation. Cyanine dyes like Cy5 are prone to self-association, especially in aqueous buffers at high concentrations.[5] These H-aggregates are characterized by a blue-shifted absorption maximum compared to the monomeric dye and are typically non-fluorescent or have severely quenched fluorescence.[5]

Q3: How does the PEG4 linker in this compound affect its properties?

A3: The PEG4 linker is included to increase the hydrophilicity and aqueous solubility of the otherwise hydrophobic Cy5 dye.[3][6] This can help to reduce aggregation to some extent compared to non-PEGylated Cy5.[6] However, PEGylation does not completely eliminate the risk of aggregation, especially at high concentrations or in high-salt buffers.[7]

Q4: What is the optimal storage condition for this compound?

A4: this compound should be stored at -20°C in a desiccated, dark environment.[1][3] For preparing stock solutions, use anhydrous DMSO or DMF and store these solutions at -20°C, protected from light and moisture. Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
Low or no fluorescence signal after labeling Aggregation of the Cy5 dye: H-aggregation leads to fluorescence quenching.- Reduce the concentration of the labeling reaction. - Perform the labeling reaction in a buffer containing a higher percentage of organic co-solvent (e.g., 50% DMF or DMSO).[5] - Add anti-aggregation agents like detergents (e.g., 0.01-0.1% Tween-20 or SDS) or cyclodextrins (e.g., methyl-β-cyclodextrin).[8][9] - Ensure the degree of labeling (DOL) is not too high, as this can promote dye-dye interactions and quenching.
Photobleaching: Cy5 is susceptible to photobleaching, especially with prolonged exposure to excitation light.- Minimize the exposure of your sample to light during all experimental steps. - Use an anti-fade mounting medium for microscopy applications. - Consider using photostabilizing agents like methyl-β-cyclodextrin.[8][10]
Inefficient labeling reaction: The click chemistry reaction did not proceed to completion.- Ensure the freshness and correct concentration of all click chemistry reagents (copper catalyst, reducing agent, ligand). - Degas all solutions thoroughly to remove oxygen, which can interfere with the copper catalyst. - Optimize the pH of the reaction buffer (typically around 7-8 for CuAAC).
Precipitation of the labeled biomolecule High degree of labeling: The increased hydrophobicity from multiple attached Cy5 molecules can cause precipitation.- Reduce the molar excess of the Cy5 reagent in the labeling reaction to achieve a lower DOL. - Purify the labeled conjugate promptly after the reaction.
Aggregation-induced precipitation: Large aggregates of the labeled biomolecule can fall out of solution.- Follow the recommendations for preventing aggregation mentioned above. - After labeling, purify the conjugate using a method that can separate monomers from aggregates, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[][12]
Unexpected blue-shift in the absorption spectrum H-aggregation: As mentioned in the FAQs, this indicates the formation of non-fluorescent H-aggregates.- Immediately dilute the sample in a buffer containing an organic co-solvent or an anti-aggregation agent. - For analysis, use spectroscopy to confirm the presence of the characteristic blue-shifted peak and the decrease in the monomer peak at ~650 nm.
Difficulty purifying the labeled conjugate Hydrophobic interactions with chromatography media: The Cy5 dye can cause non-specific binding to chromatography resins.- For SEC, use a buffer with a small amount of organic solvent (e.g., 10-20% acetonitrile) if compatible with your biomolecule. - For ion-exchange chromatography, be aware that the charge of your biomolecule may be altered by the dye. - HIC can be an effective method for separating species with different degrees of labeling and for removing aggregates.[][12]

Experimental Protocols

Protocol 1: General Procedure for Labeling an Azide-Modified Protein with this compound via CuAAC

This protocol provides a general guideline. Optimization may be required for your specific protein.

1. Reagent Preparation:

  • This compound Stock Solution: Dissolve the dye in anhydrous DMSO to a final concentration of 10 mM. Store at -20°C, protected from light.

  • Copper(II) Sulfate (CuSO4) Stock Solution: Prepare a 50 mM solution in deionized water.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) Ligand Stock Solution: Prepare a 250 mM solution in deionized water.

  • Sodium Ascorbate (B8700270) Stock Solution: Prepare a 500 mM solution in deionized water immediately before use.

  • Azide-Modified Protein: Dissolve your protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) at a concentration of 1-10 mg/mL.

2. Labeling Reaction:

  • In a microcentrifuge tube, add the azide-modified protein.

  • Add the this compound stock solution to achieve the desired molar excess (e.g., 5-20 fold molar excess over the protein).

  • Add the THPTA ligand to a final concentration of 5 mM.

  • Add the CuSO4 solution to a final concentration of 1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10 mM.

  • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

3. Purification of the Labeled Protein:

  • Size-Exclusion Chromatography (SEC): This is the most common method to separate the labeled protein from excess dye and reaction components. Use a column with an appropriate molecular weight cutoff for your protein (e.g., Sephadex G-25).

  • Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) to remove small molecule impurities. This may not be as effective as SEC for removing all unreacted dye.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate proteins with different degrees of labeling and to remove aggregates.[][12]

Protocol 2: Spectroscopic Analysis of Aggregation

This protocol can be used to assess the aggregation state of your this compound or your labeled conjugate.

  • Prepare a series of dilutions of your sample in the buffer of interest (e.g., PBS, water, or a buffer containing an organic co-solvent).

  • Measure the absorbance spectrum of each dilution from 500 nm to 750 nm using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each dilution (excitation at ~630 nm, emission from 650 nm to 800 nm).

  • Analysis:

    • Monomer: A single, sharp absorption peak around 650 nm and a corresponding strong fluorescence emission peak around 670 nm.

    • H-aggregate: A blue-shifted absorption peak (around 600 nm) and a significant decrease in fluorescence intensity.

    • J-aggregate: A red-shifted, narrow absorption peak and often enhanced fluorescence.

Data Presentation

Table 1: Spectroscopic Properties of Monomeric and Aggregated Cy5

Species Absorption Maximum (λmax) Fluorescence Emission
Monomer ~650 nmStrong, at ~670 nm
H-aggregate Blue-shifted (~600 nm)Quenched or very weak
J-aggregate Red-shifted and narrowOften enhanced

Table 2: Common Anti-Aggregation Additives

Additive Typical Concentration Mechanism of Action
Organic Co-solvents (DMSO, DMF) 10-50% (v/v)Increase the solubility of the hydrophobic dye.[5]
Detergents (Tween-20, SDS) 0.01 - 0.1% (w/v)Disrupt hydrophobic interactions leading to aggregation.[9][13]
Cyclodextrins (e.g., methyl-β-cyclodextrin) 1-10 mMEncapsulate the hydrophobic dye, preventing self-association.[8][10]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Click Chemistry Reaction cluster_purification Purification cluster_analysis Analysis reagent_prep Prepare stock solutions: - this compound in DMSO - CuSO4 in water - THPTA in water - Sodium Ascorbate in water (fresh) - Azide-modified biomolecule in buffer reaction Combine reagents in order: 1. Azide-biomolecule 2. Cy5-alkyne 3. THPTA 4. CuSO4 5. Sodium Ascorbate Incubate at RT, protected from light reagent_prep->reaction Add to reaction purification Separate conjugate from excess reagents and aggregates: - Size-Exclusion Chromatography (SEC) - Dialysis - Hydrophobic Interaction Chromatography (HIC) reaction->purification Purify product analysis Characterize the final product: - UV-Vis Spectroscopy (DOL, aggregation) - Fluorescence Spectroscopy - Mass Spectrometry purification->analysis Analyze purified conjugate aggregation_prevention cluster_problem Problem cluster_solutions Prevention Strategies aggregation Cy5 Aggregation concentration Lower Dye Concentration aggregation->concentration solvent Add Organic Co-solvent (e.g., DMSO, DMF) aggregation->solvent additives Use Anti-aggregation Additives (e.g., Detergents, Cyclodextrins) aggregation->additives dol Optimize Degree of Labeling (DOL) aggregation->dol troubleshooting_logic start Low Fluorescence Signal? check_spectrum Check Absorption Spectrum start->check_spectrum blue_shift Blue-shifted peak (~600 nm)? check_spectrum->blue_shift h_aggregation H-Aggregation is likely. Implement anti-aggregation strategies. blue_shift->h_aggregation Yes no_blue_shift No significant blue-shift. blue_shift->no_blue_shift No check_dol Check Degree of Labeling (DOL) no_blue_shift->check_dol high_dol DOL too high? check_dol->high_dol quenching Dye-dye quenching. Reduce DOL. high_dol->quenching Yes other_issues Consider other issues: - Inefficient labeling - Photobleaching - Incorrect buffer conditions high_dol->other_issues No

References

Technical Support Center: N-methyl-N'-(propargyl-PEG4)-Cy5 Fluorescence and pH Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing N-methyl-N'-(propargyl-PEG4)-Cy5 in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting advice regarding the influence of pH on the fluorescence of this molecule.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the fluorescence intensity of this compound?

A1: The core Cy5 fluorophore, which is the light-emitting component of this compound, is known to be largely insensitive to pH over a broad range.[1][2][3] Studies have demonstrated that the fluorescence intensity of Cy5 and its sulfonated derivatives remains nearly constant, with variations typically within 5%, across a pH range of approximately 3.5 to 10.[1][2][4] The N-methyl and propargyl-PEG4 modifications are not expected to significantly alter this inherent pH stability of the cyanine (B1664457) chromophore.

Q2: Are there any circumstances under which the fluorescence of my Cy5-labeled molecule could be influenced by pH?

A2: While the Cy5 dye itself is stable, the local chemical environment surrounding the fluorophore can in some cases influence its fluorescence.[1] For instance, when Cy5 is conjugated to a biomolecule, such as a protein or nucleic acid, conformational changes in that biomolecule induced by pH could potentially alter the fluorescence of the attached dye. However, this is an indirect effect and not a result of the dye's intrinsic pH sensitivity. Additionally, specially synthesized derivatives of cyanine dyes have been designed to be pH-responsive, but standard Cy5 dyes like the one in your product are not.[5][6]

Q3: My Cy5 fluorescence is decreasing at a very low or high pH. What could be the cause?

A3: Extreme pH conditions (below 3 or above 10) can potentially lead to the degradation of the dye or the molecule it is conjugated to.[3] While Cy5 is generally stable, these conditions are harsh and can affect the overall stability of your experimental system. If you observe a decrease in fluorescence at extreme pH values, it is more likely due to dye degradation or instability of the labeled biomolecule rather than a direct, reversible pH-sensing effect of the fluorophore.

Q4: What is the optimal pH for performing labeling reactions with Cy5?

A4: The optimal pH for labeling depends on the reactive group on the Cy5 derivative and the target functional group on the biomolecule. For Cy5 NHS esters, which react with primary amines (like lysine (B10760008) residues on proteins), the optimal pH range is typically 8.2 to 8.5.[1] For maleimide (B117702) groups reacting with thiols, the recommended pH range is 6.5 to 7.5.[7] It is crucial to consult the specific product documentation for the optimal reaction conditions.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected drop in fluorescence intensity pH is outside the optimal range (3.5-10) Verify the pH of your buffer. Adjust to a near-neutral pH if possible and re-measure. Extreme pH values can degrade the dye.[3]
Photobleaching Reduce the intensity and duration of light exposure. Use an antifade reagent in your imaging buffer.[8] While pH can influence photostability, minimizing light exposure is the primary solution.
High dye concentration (self-quenching) If you are working with a high concentration of the dye, try diluting your sample. Over-labeling of biomolecules can also lead to quenching.
Buffer composition Certain components in your buffer could be quenching the fluorescence. Test the fluorescence in a simple, standard buffer like PBS to see if the issue persists.
Inconsistent fluorescence readings across samples Slight variations in pH between samples Ensure all your samples are in the same buffer and that the pH is consistent across all of them. Even though Cy5 is largely pH-insensitive, maintaining consistent experimental conditions is crucial for reproducibility.
Different local environments If the dye is conjugated to different molecules or is in different cellular compartments, the local environment could be influencing the fluorescence. This is an important consideration for interpreting your results.

Quantitative Data on Cy5 Fluorescence and pH

The following table summarizes the observed effect of pH on the fluorescence intensity of Cy5 and its sulfonated derivatives based on available data.

pH RangeChange in Fluorescence IntensityReference
3.5 - 8.3Remains nearly constant (within 5%)[1][4]
3 - 10Generally insensitive to pH[2]
4 - 10Relatively insensitive to pH changes[3]

Experimental Protocols

Protocol for Measuring the Effect of pH on Cy5 Fluorescence

This protocol provides a general framework for assessing the pH stability of this compound fluorescence.

1. Materials:

  • This compound

  • DMSO for stock solution preparation

  • A series of buffer solutions with different pH values (e.g., sodium phosphate (B84403) buffers for a range of pH 3.5 to 8.3)

  • Spectrofluorometer

  • Quartz cuvettes

2. Procedure:

  • Prepare a stock solution: Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 1 mM).

  • Prepare working solutions: Dilute the stock solution in your various pH buffers to a final, consistent working concentration (e.g., 1 µM). Ensure the final concentration of DMSO is low (e.g., <1%) to avoid solvent effects.

  • Equilibrate samples: Allow the working solutions to equilibrate at room temperature for a set period.

  • Measure fluorescence:

    • Set the excitation wavelength of the spectrofluorometer to the absorption maximum of Cy5 (~649 nm).

    • Measure the emission spectrum for each sample across the expected emission range (e.g., 660 nm to 750 nm).

    • Record the fluorescence intensity at the emission maximum (~667 nm).

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of pH.

    • Normalize the fluorescence intensity values to the reading at a neutral pH (e.g., pH 7.4) to easily visualize the relative change in fluorescence.

Visualizations

pH_Effect_on_Cyanine_Dyes cluster_0 Standard Cy5 Dye (pH Insensitive) cluster_1 pH-Sensitive Dye (for contrast) pH_range pH 3.5 - 10 cy5_structure Stable Cy5 Chromophore (No Protonation/Deprotonation) pH_range->cy5_structure Maintains Structure stable_fluorescence Consistent Fluorescence Intensity cy5_structure->stable_fluorescence Results in low_pH Low pH protonated_form Protonated Form (e.g., Fluorescent) low_pH->protonated_form high_pH High pH deprotonated_form Deprotonated Form (e.g., Non-Fluorescent) high_pH->deprotonated_form protonated_form->deprotonated_form Equilibrium

Caption: Logical diagram illustrating the pH insensitivity of standard Cy5 versus a pH-sensitive dye.

References

improving signal-to-noise ratio with N-methyl-N'-(propargyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and improving the signal-to-noise ratio when using N-methyl-N'-(propargyl-PEG4)-Cy5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorescent chemical probe. It consists of three key components:

  • Cy5: A far-red fluorescent dye with an excitation maximum around 649 nm and an emission maximum around 667 nm.[1][2][3]

  • PEG4: A polyethylene (B3416737) glycol linker with four repeating units. This linker enhances the molecule's solubility in aqueous solutions and reduces steric hindrance.[4]

  • Propargyl group: An alkyne functional group that enables this molecule to be conjugated to other molecules containing an azide (B81097) group via a copper-catalyzed click chemistry reaction.[4][5][6]

Its primary application is as a fluorescent tag in the synthesis of larger molecules, most notably as a component of Proteolysis Targeting Chimeras (PROTACs) for studying protein degradation.[4][5][7]

Q2: How does the PEG4 linker in this compound affect my experiments?

A2: The PEG4 linker plays a crucial role in the functionality of the molecule, especially in the context of PROTACs.[8][9] The linker's properties can influence:

  • Solubility: PEG linkers increase the hydrophilicity and water solubility of the final conjugate, which is beneficial for large, often hydrophobic molecules like PROTACs.[10][11]

  • Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers may allow the molecule to adopt a folded conformation that shields polar surfaces, potentially improving cell uptake.[8][12]

  • Ternary Complex Formation: In PROTACs, the length and flexibility of the linker are critical for the effective formation of the ternary complex between the target protein and the E3 ligase.[13]

Q3: What are the main factors that can lead to a low signal-to-noise ratio with Cy5-labeled compounds?

A3: Several factors can contribute to a poor signal-to-noise ratio in experiments using Cy5-labeled molecules:

  • High Background Fluorescence: This can originate from several sources:

    • Autofluorescence: Endogenous fluorescence from cellular components like mitochondria and lysosomes, or from the extracellular matrix.[14]

    • Non-specific Binding: The Cy5 dye itself can bind non-specifically to cellular components, particularly in cell types like monocytes and macrophages.[12][14] Hydrophobicity of the dye is a key factor in non-specific binding.[15]

    • Inefficient Washing: Failure to adequately remove unbound fluorescent probes.[14]

  • Low Signal Intensity:

    • Photobleaching: The irreversible degradation of the Cy5 fluorophore upon exposure to excitation light.[4]

    • Quenching: The fluorescence of Cy5 can be quenched by proximity to certain nucleotide sequences (especially pyrimidine-rich ones) when labeling DNA or RNA.[16]

    • Inefficient Labeling: Incomplete click chemistry reaction leading to a low degree of labeling.

Troubleshooting Guides

Problem 1: High Background or Non-Specific Staining
Potential Cause Recommended Solution
Autofluorescence of sample - Include an unstained control sample to determine the level of autofluorescence.[14] - Use a commercial autofluorescence quenching reagent.[8] - If imaging cells in culture, use phenol (B47542) red-free media during imaging.[8]
Non-specific binding of the Cy5 probe - Optimize the concentration of your fluorescent probe by performing a titration to find the lowest concentration that gives a specific signal. - Increase the number and duration of washing steps after incubation with the probe.[14] - Incorporate a mild detergent (e.g., 0.1% Tween 20) in your wash buffers.[14] - Use a specialized blocking buffer designed to reduce non-specific binding of cyanine (B1664457) dyes.[12]
Inefficient click chemistry reaction leading to unbound probe - Ensure the optimal ratio of copper, ligand, and reducing agent in your copper-catalyzed click reaction. An excess of sodium ascorbate (B8700270) to copper (II) sulfate (B86663) is often recommended.[17] - Thoroughly wash the sample after the click reaction to remove all unbound this compound.[18]
Problem 2: Weak or No Specific Signal
Potential Cause Recommended Solution
Photobleaching of Cy5 - Minimize the exposure of your sample to excitation light. - Use an anti-fade mounting medium for fixed samples.[4] - For live-cell imaging, consider using an oxygen scavenging system.[19]
Inefficient click chemistry labeling - Verify the presence and accessibility of the azide group on your target molecule. - Optimize the click chemistry reaction conditions (concentration of reactants, reaction time, and temperature). - Use a picolyl azide instead of a standard azide on your target molecule to enhance the click reaction efficiency.[20]
Low abundance of the target molecule - If applicable, consider methods to overexpress the target protein. - Use signal amplification techniques, such as those compatible with click chemistry.[20]
Instrument settings not optimized - Ensure you are using the correct excitation and emission filters for Cy5 (Ex: ~649 nm, Em: ~667 nm).[1][2] - Optimize detector gain and exposure time to maximize signal without saturating the detector.[17]

Quantitative Data

Table 1: Relative Photostability of Cy5 Compared to Other Common Fluorophores

Fluorescent DyeRelative Photostability (% Initial Fluorescence Retained)Key Characteristics
Cy5 55%[1]Prone to photobleaching.[1]
Alexa Fluor 647 80%[1]Significantly more photostable than Cy5, allowing for longer imaging times.[1]
ATTO 647N High (Qualitative)Described as having high thermal and photostability, suitable for single-molecule and super-resolution microscopy.[1]

Note: Data is for the fluorescent dyes themselves. The photostability of the dye is the primary determinant of the overall photostability of the labeled molecule.[1]

Table 2: Effect of Photostabilizers on Cy5 Photostability

PhotostabilizerImprovement in Photostability (fold increase)Environment
Cyclooctatetraene (COT) 2- to 7-fold[21]Oxygenated
Nitrobenzyl alcohol (NBA) 2- to 7-fold[21]Oxygenated
Trolox 2- to 7-fold[21]Oxygenated

Experimental Protocols

Protocol 1: General Procedure for Labeling an Azide-Modified PROTAC with this compound via Click Chemistry

This protocol provides a general guideline. Optimal concentrations and reaction times may need to be determined empirically.

Materials:

  • Azide-modified PROTAC

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-modified PROTAC in DMSO to a stock concentration of 10 mM.

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

  • Click Reaction:

    • In a microcentrifuge tube, add the azide-modified PROTAC to a final concentration of 100 µM in PBS.

    • Add this compound to a final concentration of 120 µM (1.2 equivalents).

    • Premix CuSO₄ and THPTA in a 1:5 molar ratio and add to the reaction mixture to a final copper concentration of 50 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the labeled PROTAC from excess reagents using a suitable method such as HPLC or size-exclusion chromatography.

  • Quantification:

    • Determine the concentration of the purified, labeled PROTAC by measuring the absorbance of Cy5 at ~649 nm.

Protocol 2: Live-Cell Imaging of PROTAC-Induced Protein Degradation

This protocol outlines a general workflow for monitoring the degradation of a target protein using a fluorescently labeled PROTAC.

Materials:

  • Cell line of interest

  • Culture medium (e.g., DMEM with 10% FBS)

  • Glass-bottom imaging plates

  • Fluorescently labeled PROTAC (from Protocol 1)

  • Live-cell imaging solution (e.g., phenol red-free medium)

  • Confocal microscope with environmental control (37°C, 5% CO₂)

Procedure:

  • Cell Plating:

    • Seed cells into a glass-bottom imaging plate at a density that will result in 60-80% confluency at the time of imaging.

    • Incubate for 24 hours.

  • PROTAC Treatment:

    • Prepare serial dilutions of the fluorescently labeled PROTAC in the live-cell imaging solution.

    • Include a vehicle control (e.g., 0.1% DMSO).

    • Replace the culture medium in the wells with the PROTAC solutions.

  • Time-Lapse Microscopy:

    • Immediately place the plate into the pre-warmed, CO₂-controlled microscope stage.

    • Acquire images at desired time intervals (e.g., every 30 minutes for 24 hours) using the Cy5 channel and a brightfield or phase-contrast channel to monitor cell health.

  • Image Analysis:

    • Use image analysis software to segment individual cells and quantify the mean fluorescence intensity per cell at each time point.

    • Normalize the fluorescence intensity of each cell to its intensity at time zero.

    • Plot the normalized intensity versus time for each PROTAC concentration to generate degradation curves.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds to POI ligand Ternary POI-PROTAC-E3 Complex E3 E3 Ligase E3->PROTAC Binds to E3 ligand Ubiquitin Ubiquitin Ternary->Ubiquitin Ubiquitination of POI PROTAC_recycled PROTAC (Recycled) Ternary->PROTAC_recycled Proteasome Proteasome Ubiquitin->Proteasome Recognition by Proteasome Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: Mechanism of Action for a PROTAC.

Experimental_Workflow cluster_synthesis Probe Synthesis cluster_imaging Cell-based Assay start Azide-modified PROTAC click Click Chemistry Reaction start->click reagent This compound reagent->click purify Purification (HPLC) click->purify labeled_protac Fluorescently Labeled PROTAC purify->labeled_protac treat Treat with Labeled PROTAC (Dose-response & Time-course) labeled_protac->treat plate_cells Plate Cells plate_cells->treat image Live-Cell Imaging (Confocal Microscopy) treat->image analyze Image Analysis (Quantify Fluorescence) image->analyze results Generate Degradation Curves (DC50, Dmax) analyze->results

Caption: Experimental workflow for fluorescent PROTAC synthesis and evaluation.

Troubleshooting_Logic start Poor Signal-to-Noise Ratio high_bg High Background? start->high_bg low_signal Low Signal? start->low_signal high_bg->low_signal No autofluor Check Autofluorescence (Unstained Control) high_bg->autofluor Yes photobleach Reduce Exposure & Use Antifade low_signal->photobleach Yes nonspecific Optimize Washing & Probe Concentration autofluor->nonspecific reagents Check Reagent Purity & Reaction Efficiency nonspecific->reagents labeling Optimize Labeling Reaction photobleach->labeling instrument Check Instrument Settings labeling->instrument

References

N-methyl-N'-(propargyl-PEG4)-Cy5 stability in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methyl-N'-(propargyl-PEG4)-Cy5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the stability of this fluorescent dye in various buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that can affect the stability of this compound?

The stability of cyanine (B1664457) dyes like Cy5 is primarily influenced by several factors:

  • pH: While Cy5 dyes are generally stable across a broad pH range, extreme pH values can lead to degradation.[1][2]

  • Temperature: Elevated temperatures can accelerate the degradation of cyanine dyes.[3]

  • Light Exposure: High-intensity light can cause photobleaching, leading to an irreversible loss of fluorescence.[4]

  • Presence of Oxidizing and Reducing Agents: Certain chemicals in a buffer can react with the dye and affect its stability.[5][6]

  • Buffer Composition: The presence of primary amines, such as in Tris buffers, can react with the NHS ester if the dye is being used for conjugation, and other buffer components can also impact stability.[7]

Q2: In which buffers is this compound most stable?

For general use and storage, buffers that are close to neutral pH and do not contain reactive components are recommended. Phosphate-buffered saline (PBS) at pH 7.4 is a commonly used and generally suitable buffer.[5] For labeling reactions involving NHS esters, non-amine-containing buffers like 0.1 M sodium bicarbonate (pH 8.3-8.5) or 50 mM sodium borate (B1201080) (pH 8.5) are recommended to avoid competition for the dye.[7]

Q3: How does pH affect the fluorescence intensity and stability of Cy5 dyes?

The fluorescence intensity of Cy5 is largely independent of pH within a broad range of approximately 3 to 10.[1][8] However, extreme pH conditions can lead to the degradation of the dye over time. For instance, highly basic conditions (pH > 8) can lead to the hydrolysis of the cyanine dye structure.[9]

Q4: What is the recommended storage condition for this compound?

This compound should be stored at -20°C in the dark.[10][11] For stock solutions, it is often recommended to dissolve the dye in anhydrous DMSO or DMF and store it in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[7]

Troubleshooting Guides

Issue 1: Rapid loss of fluorescence signal during experiment.

  • Possible Cause: Photobleaching due to excessive light exposure.

  • Troubleshooting Steps:

    • Reduce Excitation Light Intensity: Use the lowest possible laser power or light intensity that still provides a detectable signal.[4]

    • Minimize Exposure Time: Limit the duration of light exposure during imaging or measurements.

    • Use Antifade Reagents: Incorporate commercially available antifade reagents into your imaging buffer or mounting medium.[4]

    • Optimize Imaging Buffer: Ensure the imaging buffer has a slightly basic pH (around 7.5) as acidic environments can sometimes decrease photostability.[4]

Issue 2: Low or no fluorescence signal after labeling reaction.

  • Possible Cause: Degradation of the dye or inefficient labeling.

  • Troubleshooting Steps:

    • Check Buffer Composition: Ensure that the labeling buffer is free of primary amines (e.g., Tris buffer) which can compete with the target molecule for the dye.[7]

    • Verify pH of Labeling Buffer: The optimal pH for labeling with NHS esters is typically between 8.2 and 8.5.[1][7]

    • Freshly Prepare Dye Solution: Dissolve the dye in anhydrous DMSO or DMF immediately before use to prevent hydrolysis of the reactive group.[7]

    • Optimize Dye-to-Protein Ratio: A suboptimal ratio can lead to either under-labeling or quenching of the fluorescence signal due to over-labeling.

Issue 3: Inconsistent fluorescence signal between experiments.

  • Possible Cause: Variability in buffer preparation or experimental conditions.

  • Troubleshooting Steps:

    • Standardize Buffer Preparation: Ensure consistent pH and composition of all buffers used.

    • Control Temperature: Perform experiments at a consistent temperature, as temperature fluctuations can affect dye stability and fluorescence.[3]

    • Protect from Light: Consistently protect the dye and labeled conjugates from light to minimize photobleaching.

Data Summary

The following table summarizes the general stability of Cy5 dyes under various conditions, which can serve as a guideline for this compound.

ParameterConditionObservationCitation
pH 3.5 - 8.3Fluorescence intensity remains nearly constant (within 5% variation).[1]
3 - 10Generally insensitive to pH when conjugated to NeutrAvidin.[8]
> 8Can become unstable in very basic conditions.[9]
Temperature 25°C vs 37°C (in PBS)Degradation increases at higher temperatures. For example, free ICG (a cyanine dye) in PBS showed 37% degradation at 37°C after 24 hours.[3]
Buffer Amine-containing (e.g., Tris)Not recommended for labeling with NHS esters due to competitive reaction.[7]
PBS (pH 7.4)Commonly used for storage and imaging, but photostability can be enhanced with additives.[5]
Sodium Bicarbonate (0.1M, pH 8.3-8.5)Recommended for labeling reactions with NHS esters.[7]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound (if modified with an NHS ester)

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[12]

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[7]

  • Labeling Reaction: Add the dye stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for each specific protein. A common starting point is a 10- to 20-fold molar excess of the dye.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted dye using a purification method such as size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.[12]

Protocol 2: Assessment of Dye Stability in a Specific Buffer

  • Prepare Dye Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute in Buffer: Dilute the stock solution to a final working concentration in the buffer of interest. Prepare several identical samples.

  • Incubation: Incubate the samples under the desired experimental conditions (e.g., specific temperature, light exposure). Include a control sample stored under optimal conditions (e.g., 4°C in the dark).

  • Measure Fluorescence: At various time points, measure the fluorescence intensity of the samples using a fluorometer or plate reader.

  • Analyze Data: Plot the fluorescence intensity as a function of time to determine the rate of degradation under the tested conditions.

Visualizations

experimental_workflow Experimental Workflow for Assessing Dye Stability prep_dye Prepare Dye Stock Solution (e.g., in DMSO) dilute Dilute Dye into Test Buffers prep_dye->dilute prep_buffers Prepare Test Buffers (Varying pH, components, etc.) prep_buffers->dilute incubate Incubate Samples (Controlled temperature and light) dilute->incubate measure Measure Fluorescence (At different time points) incubate->measure analyze Analyze Data (Plot fluorescence vs. time) measure->analyze conclusion Determine Optimal Buffer Conditions analyze->conclusion

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic Troubleshooting Logic for Low Fluorescence start Low Fluorescence Signal check_photobleaching Check for Photobleaching (High light intensity? Long exposure?) start->check_photobleaching reduce_light Reduce Light Exposure/ Use Antifade Reagents check_photobleaching->reduce_light Yes check_labeling Check Labeling Efficiency (Correct buffer? Fresh dye?) check_photobleaching->check_labeling No resolved Signal Improved reduce_light->resolved optimize_labeling Optimize Labeling Protocol (pH, dye:protein ratio) check_labeling->optimize_labeling Yes check_degradation Check for Dye Degradation (Improper storage? Temperature?) check_labeling->check_degradation No optimize_labeling->resolved store_properly Ensure Proper Storage and Handling check_degradation->store_properly Yes check_degradation->resolved No store_properly->resolved

Caption: Troubleshooting flowchart for low fluorescence signal.

References

Technical Support Center: N-methyl-N'-(propargyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding fluorescence quenching issues encountered with N-methyl-N'-(propargyl-PEG4)-Cy5. This guide is intended for researchers, scientists, and drug development professionals utilizing this molecule in their experiments.

Troubleshooting Guide

Fluorescence quenching of this compound can manifest as a weak or complete loss of signal. The following guide provides a systematic approach to identifying and resolving common causes of quenching.

Problem: Weak or No Cy5 Fluorescence Signal

Possible Cause 1: Photobleaching Cy5 is susceptible to photodegradation, especially upon prolonged exposure to excitation light. This irreversible process leads to a permanent loss of fluorescence.

Solutions:

  • Minimize Light Exposure: Protect the sample from ambient light during storage and handling.

  • Reduce Excitation Power: Use the lowest laser power necessary for adequate signal detection.

  • Limit Exposure Time: Decrease the image acquisition time or the duration of fluorescence measurement.

  • Use Antifade Reagents: Incorporate antifade reagents into your imaging buffer. Common antifade agents include Trolox, n-propyl gallate, and commercial formulations.[1][2]

Possible Cause 2: Environmental Factors The chemical environment surrounding the Cy5 dye can significantly impact its fluorescence intensity.

Solutions:

  • pH Optimization: While Cy5 is relatively stable between pH 4 and 10, extreme pH values can lead to dye degradation.[3] Ensure your buffer is within this range.

  • Solvent Effects: Non-sulfonated Cy5 variants may have limited aqueous solubility.[3] For this compound, which has low water solubility, ensure adequate dissolution in an appropriate organic co-solvent like DMSO or DMF before preparing aqueous solutions.[4]

  • Presence of Quenchers: Certain molecules in your buffer or sample can act as quenchers.

    • TCEP: Tris(2-carboxyethyl)phosphine (TCEP), a common reducing agent, is known to reversibly quench Cy5 by forming a covalent adduct.[5][6][7] If TCEP is present in your experimental setup, consider alternative reducing agents or purification steps to remove it prior to fluorescence measurements.

    • Reactive Oxygen Species (ROS): ROS can chemically degrade the Cy5 molecule, leading to photobleaching.[2][8] The use of oxygen scavenging systems can help mitigate this.[2]

    • Ozone: Environmental ozone can rapidly degrade Cy5.[9] If possible, work in a low-ozone environment.

Possible Cause 3: Aggregation-Induced Quenching At high concentrations or when conjugated to biomolecules with multiple labeling sites, Cy5 molecules can aggregate, leading to self-quenching.[10]

Solutions:

  • Optimize Labeling Ratio: When conjugating this compound to a target molecule, aim for a low dye-to-protein (or other biomolecule) ratio to minimize the likelihood of dye-dye interactions.

  • Purity of Conjugate: Ensure that excess, unconjugated dye is removed after the labeling reaction, as this can contribute to background signal and potential aggregation.

Possible Cause 4: Sequence-Dependent Quenching (for Nucleic Acid Applications) When Cy5 is conjugated to DNA or RNA, its fluorescence intensity can be influenced by the adjacent nucleotide sequence. Guanine (G) at the 5' position generally results in the highest fluorescence, while cytosine (C) in proximity to the dye can cause significant quenching.[11][12] Purine-rich sequences tend to enhance fluorescence.[11][12]

Solutions:

  • Sequence Design: If possible, design the nucleic acid sequence to avoid placing cytosine residues near the Cy5 conjugation site.

  • Consider Alternative Dyes: If sequence constraints are rigid, consider using an alternative fluorescent dye that is less sensitive to the local nucleotide environment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorescent molecule that contains a Cy5 dye, a PEG4 linker, and a propargyl group.[4][13][14] The propargyl group allows for its use in "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the Cy5 label to molecules containing an azide (B81097) group.[13] It is often used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[13]

Q2: My Cy5 signal is unexpectedly weak. What is the first thing I should check?

A2: First, verify the integrity of the dye itself. Ensure it has been stored correctly (typically at -20°C and protected from light) and has not undergone repeated freeze-thaw cycles.[11] Next, check your instrument settings, including the excitation and emission wavelengths (typically around 649 nm for excitation and 667 nm for emission for this specific dye) and detector gain.[4][14][15]

Q3: Can the PEG4 linker in this compound influence quenching?

A3: The PEG4 linker is primarily included to improve solubility and provide a flexible spacer between the Cy5 dye and the molecule it is attached to. While the linker itself is not a known quencher, the increased flexibility it provides could potentially allow the Cy5 dye to interact with quenching moieties on the labeled molecule or with other nearby Cy5 molecules, which could contribute to quenching.

Q4: I am using TCEP in my protocol. How can I prevent it from quenching my Cy5 signal?

A4: TCEP is a known quencher of Cy5.[5][6][7] To prevent this, you can:

  • Remove TCEP before imaging: Use a desalting column or dialysis to remove TCEP from your sample after it has served its purpose.

  • Use an alternative reducing agent: Consider using a different reducing agent that does not quench Cy5, such as DTT, although its compatibility with your specific experiment should be verified.

  • Reversible quenching: The quenching of Cy5 by TCEP is reversible by illumination with UV light.[5][6] However, this may not be practical for all experimental setups and could potentially damage the sample.

Q5: How does photobleaching differ from other forms of quenching?

A5: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of fluorescence. Other quenching mechanisms, such as those induced by TCEP or transient interactions with other molecules, can be reversible.

Data Summary

Table 1: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum (λex)649 nm[4][14][16]
Emission Maximum (λem)667 nm[4][14]
Extinction Coefficient232,000 cm⁻¹M⁻¹[4][15]

Table 2: Common Quenching Mechanisms and Mitigation Strategies for Cy5

Quenching MechanismDescriptionMitigation Strategies
Photobleaching Irreversible photodegradation of the dye.[2]Minimize light exposure, reduce excitation power, use antifade reagents.[1][2]
Chemical Quenching Interaction with molecules like TCEP or ROS.[2][5]Remove quencher, use alternative reagents, employ oxygen scavengers.[2][5]
Aggregation (Self-Quenching) Dye-dye interactions at high concentrations.[10]Optimize labeling ratio, purify conjugate.
Sequence-Dependent Quenching Interaction with specific nucleobases (e.g., cytosine).[11][12]Design nucleic acid sequence to avoid quenchers, use alternative dyes.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound via Click Chemistry

This protocol assumes the protein of interest has been modified to contain an azide group.

  • Protein Preparation: Prepare a solution of the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Dye Preparation: Dissolve this compound in anhydrous DMSO to create a stock solution (e.g., 10 mM).

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein, this compound (typically at a 5-10 fold molar excess over the protein), a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a copper(I) ligand complex), and a copper-chelating ligand (e.g., TBTA).

    • The final concentrations of reactants should be optimized for your specific protein.

    • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

  • Purification: Remove the excess dye and other reaction components from the labeled protein using a desalting column or dialysis.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the Cy5 dye (at ~649 nm).

Visualizations

Quenching_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Weak or No Cy5 Signal photobleaching Photobleaching start->photobleaching environment Environmental Factors start->environment aggregation Aggregation start->aggregation sequence Sequence-Dependent (Nucleic Acids) start->sequence sol_photo Reduce light exposure Use antifade reagents photobleaching->sol_photo sol_env Optimize pH & solvent Remove quenchers (TCEP, ROS) environment->sol_env sol_agg Optimize labeling ratio Purify conjugate aggregation->sol_agg sol_seq Redesign sequence Use alternative dye sequence->sol_seq

Caption: Troubleshooting workflow for weak or no Cy5 signal.

Click_Chemistry_Workflow protein Azide-Modified Protein mix Combine Protein and Dye with Cu(I) Catalyst protein->mix dye This compound (Alkyne) dye->mix reaction Click Reaction (CuAAC) mix->reaction purify Purification (e.g., Desalting Column) reaction->purify product Cy5-Labeled Protein purify->product

References

impact of reducing agents on N-methyl-N'-(propargyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of N-methyl-N'-(propargyl-PEG4)-Cy5, with a particular focus on its interaction with reducing agents commonly used in biological research.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a fluorescent dye derivative of the cyanine (B1664457) family, specifically Cy5.[1][2][3][4] It features a propargyl group attached via a polyethylene (B3416737) glycol (PEG4) linker, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of "click chemistry".[1] This allows for the covalent labeling of azide-modified biomolecules. Its spectral properties are characteristic of Cy5, with an excitation maximum around 649 nm and an emission maximum around 667 nm.[5][6]

Q2: Can I use reducing agents like DTT or TCEP in my experiments with this compound?

Caution is advised when using reducing agents with Cy5 derivatives. Both dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can negatively impact the fluorescence of Cy5. It is generally recommended to minimize the concentration and incubation time of reducing agents when they are present with the dye.

Q3: What is the specific effect of TCEP on Cy5 fluorescence?

TCEP can cause a reversible quenching of Cy5 fluorescence. This occurs through a 1,4-addition of the phosphine (B1218219) to the polymethine bridge of the Cy5 core, forming a non-fluorescent covalent adduct. This effect is concentration-dependent, with significant quenching observed at millimolar concentrations of TCEP.

Q4: What is the effect of DTT on Cy5 fluorescence?

DTT, a thiol-containing reducing agent, can also lead to a loss of Cy5 fluorescence. While the exact mechanism is complex, it can involve the formation of a non-fluorescent hydrocyanine form of the dye. In some applications, particularly those involving maleimide (B117702) chemistry, DTT has been observed to be more detrimental to dye performance than TCEP.

Q5: I am performing a CuAAC (click chemistry) reaction. Do I need a reducing agent?

Yes, CuAAC reactions require a reducing agent, typically sodium ascorbate, to keep the copper catalyst in its active Cu(I) state. However, other reducing agents like TCEP and DTT can also be used to initiate the reaction.[7] It is important to carefully consider the compatibility of the chosen reducing agent with your Cy5 dye.

Troubleshooting Guides

Problem 1: Significant loss of fluorescence signal after adding a reducing agent.
Possible Cause Suggested Solution
High concentration of reducing agent Reduce the concentration of DTT or TCEP to the minimum required for your application. For TCEP, aim for sub-millimolar concentrations if possible.
Prolonged incubation with reducing agent Minimize the time that this compound is exposed to the reducing agent. If possible, perform the reduction step separately and remove the reducing agent before adding the dye.
Choice of reducing agent If using TCEP at concentrations known to quench Cy5, consider switching to DTT at a low concentration, or vice-versa. Perform a pilot experiment to determine which reducing agent has a lesser impact on your specific experimental setup.
Oxidative damage to the dye Ensure your buffers are fresh and deoxygenated to minimize the presence of reactive oxygen species that can degrade the dye, a process that can be exacerbated by some reducing conditions.
Problem 2: Incomplete or inefficient CuAAC (click chemistry) labeling.
Possible Cause Suggested Solution
Interference of the reducing agent with the reaction While necessary for the catalyst, excess reducing agent can sometimes interfere with the click reaction. Optimize the concentration of your reducing agent (e.g., sodium ascorbate, TCEP, or DTT).
Degradation of the alkyne group While generally stable, extreme pH or prolonged exposure to harsh conditions could potentially affect the propargyl group. Ensure your reaction buffer is within a pH range of 6.5-8.5.
Quenching of the Cy5 dye masking the signal The fluorescence may be quenched by the reducing agent, leading to the appearance of an inefficient reaction. After the reaction, purify the labeled product to remove the reducing agent and assess the fluorescence.
Side reactions At high concentrations, some reducing agents like DTT can have side reactions with other components in your sample. Increasing the concentration of TCEP in CuAAC reactions has been shown to diminish the formation of unwanted thiotriazole byproducts.[8]

Data Summary

The following table summarizes the known effects of DTT and TCEP on Cy5 dyes. Note that the precise quantitative impact on this compound may vary.

Parameter Dithiothreitol (DTT) Tris(2-carboxyethyl)phosphine (TCEP)
Mechanism of Action on Cy5 Can reduce the polymethine bridge, leading to a non-fluorescent hydrocyanine form.Reversible 1,4-addition to the polymethine bridge, forming a non-fluorescent adduct.
Effect on Fluorescence Concentration-dependent fluorescence quenching.Concentration-dependent, reversible fluorescence quenching.
Considerations Can interfere with maleimide-based labeling reactions. Its stability in solution can be affected by metal ions.Generally more stable in solution than DTT. Less likely to interfere with maleimide labeling. Can be acidic in aqueous solutions.
Recommendations for Use with Cy5 Use at the lowest effective concentration. Minimize incubation time.Use at sub-millimolar concentrations where possible. Be aware of potential reversible quenching.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in the Presence of Reducing Agents

Objective: To determine the effect of different concentrations of DTT and TCEP on the fluorescence intensity of this compound.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)

  • DTT stock solution (e.g., 1 M in water)

  • TCEP stock solution (e.g., 0.5 M in water, pH adjusted to ~7.0)

  • Fluorometer or fluorescence plate reader with appropriate excitation and emission filters for Cy5 (Excitation: ~649 nm, Emission: ~667 nm)

  • 96-well black microplates

Procedure:

  • Prepare a working solution of this compound in the reaction buffer at a final concentration of 1 µM.

  • Prepare serial dilutions of DTT and TCEP in the reaction buffer. Suggested final concentrations to test: 0 mM (control), 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM.

  • In a 96-well black microplate, add 50 µL of the 1 µM Cy5 working solution to each well.

  • To the appropriate wells, add 50 µL of the different concentrations of DTT and TCEP solutions. Add 50 µL of reaction buffer to the control wells.

  • Mix gently by pipetting.

  • Incubate the plate at room temperature, protected from light, for a defined period (e.g., 30 minutes, 1 hour, 2 hours).

  • Measure the fluorescence intensity of each well using a fluorometer or plate reader.

  • Data Analysis: Calculate the percentage of remaining fluorescence for each condition relative to the control (0 mM reducing agent). Plot the percentage of fluorescence intensity against the concentration of the reducing agent.

Visualizations

Experimental Workflow: Assessing Dye Stability prep_dye Prepare 1 µM Cy5 Solution plate_setup Add Cy5 and Reducing Agents to 96-well Plate prep_dye->plate_setup prep_reducers Prepare Serial Dilutions of DTT and TCEP prep_reducers->plate_setup incubation Incubate at Room Temperature (Protected from Light) plate_setup->incubation measurement Measure Fluorescence (Ex: 649 nm, Em: 667 nm) incubation->measurement analysis Analyze Data: % Fluorescence vs. [Reducer] measurement->analysis Troubleshooting Fluorescence Loss start Fluorescence Signal is Low check_conc Is [Reducer] > 1 mM? start->check_conc reduce_conc Action: Lower [Reducer] check_conc->reduce_conc Yes check_time Was Incubation Time Long? check_conc->check_time No final_check Re-evaluate Fluorescence reduce_conc->final_check reduce_time Action: Shorten Incubation Time check_time->reduce_time Yes check_reagent Is the Reducing Agent TCEP? check_time->check_reagent No reduce_time->final_check swap_reagent Action: Test with Low [DTT] check_reagent->swap_reagent Yes check_reagent->final_check No swap_reagent->final_check Potential Interactions of Reducing Agents with Cy5 cluster_dtt Cy5_fluorescent This compound (Fluorescent) Cy5_nonfluorescent Non-Fluorescent Adduct/Form Cy5_fluorescent->Cy5_nonfluorescent Reversible Addition TCEP TCEP TCEP->Cy5_fluorescent DTT DTT DTT->Cy5_fluorescent_dtt Cy5_fluorescent_dtt->Cy5_nonfluorescent_dtt Reduction

References

long-term storage conditions for N-methyl-N'-(propargyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage, handling, and troubleshooting of N-methyl-N'-(propargyl-PEG4)-Cy5.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability and to ensure the integrity of the compound, long-term storage at -20°C is recommended.[1][2] The compound should be stored in the dark to protect the Cy5 dye from photobleaching.[3] While it may be shipped at ambient temperature, it is crucial to transfer it to -20°C for long-term storage.

Q2: How should I handle the compound upon receipt and during use?

Upon receipt, immediately store the vial at -20°C. Before use, allow the vial to slowly warm to room temperature before opening to prevent condensation, as moisture can affect the stability of the PEG component.[3] After use, it is advisable to backfill the container with an inert gas like nitrogen or argon to minimize oxidation of the PEG linker.[3]

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in organic solvents such as DMSO, DMF, and DCM. It has low solubility in water.[2]

Q4: What are the excitation and emission maxima for the Cy5 dye in this compound?

The approximate excitation maximum is 649 nm, and the emission maximum is 667 nm.[1][4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no fluorescence signal 1. Photobleaching: The Cy5 dye is sensitive to light and can degrade upon prolonged exposure.[6] 2. Degradation of the compound: Improper storage conditions (e.g., elevated temperature, exposure to light or oxygen) can lead to the degradation of the PEG linker or the Cy5 dye.[3][7] 3. Incorrect filter sets: Using filter sets that do not match the excitation and emission spectra of Cy5.1. Minimize light exposure during handling and experiments. Use antifade reagents in imaging buffers.[6] 2. Ensure the compound is stored at -20°C in the dark and under an inert atmosphere.[3] 3. Verify that the microscope filter sets are appropriate for Cy5 (Excitation: ~649 nm, Emission: ~667 nm).
High background fluorescence 1. Excess unbound conjugate: Insufficient removal of the fluorescently labeled compound after the reaction. 2. Non-specific binding: The PEG-Cy5 conjugate may non-specifically adhere to surfaces or other molecules.1. Optimize purification methods such as size-exclusion chromatography or dialysis to remove unbound conjugate. 2. Include blocking steps in your protocol (e.g., with BSA) and use appropriate washing buffers to reduce non-specific binding.
Poor "click" reaction efficiency 1. Degraded propargyl group: The alkyne group on the PEG linker may have degraded due to improper storage or handling. 2. Suboptimal reaction conditions: Incorrect pH, temperature, or catalyst concentration can hinder the click chemistry reaction.[8] 3. Interfering substances: The presence of molecules that can interfere with the copper catalyst in CuAAC reactions.[9]1. Use fresh compound and ensure proper storage to maintain the integrity of the alkyne group. 2. Optimize the click reaction protocol, ensuring the correct concentrations of reagents and appropriate buffer conditions. The reaction is generally pH-insensitive (works well in the 4-11 range).[8] 3. Purify your sample to remove any interfering substances before initiating the click reaction.

Quantitative Data Summary

Parameter Value Reference
Recommended Long-Term Storage Temperature -20°C[1][2]
Excitation Maximum (Ex) ~649 nm[1][4][5]
Emission Maximum (Em) ~667 nm[1][4][5]
Solubility DMSO, DMF, DCM[2]

Experimental Protocols & Workflows

Recommended Storage and Handling Workflow

G reception Receive Compound storage Store Immediately at -20°C in the Dark reception->storage equilibration Equilibrate to Room Temperature Before Opening storage->equilibration usage Dissolve in Appropriate Solvent (e.g., DMSO) equilibration->usage post_usage Backfill with Inert Gas (Nitrogen/Argon) usage->post_usage return_storage Return to -20°C Storage post_usage->return_storage G start Low Fluorescence Signal Observed check_storage Verify Storage Conditions (-20°C, Dark, Inert Gas) start->check_storage check_handling Review Handling Protocol (Light Exposure, Equilibration) check_storage->check_handling Correct improper_storage Potential Compound Degradation check_storage->improper_storage Incorrect check_instrument Check Instrument Settings (Filter Sets, Laser Power) check_handling->check_instrument Correct improper_handling Potential Photobleaching check_handling->improper_handling Incorrect incorrect_settings Signal Not Captured Correctly check_instrument->incorrect_settings Incorrect solution_storage Use a Fresh Aliquot check_instrument->solution_storage Correct improper_storage->solution_storage solution_handling Minimize Light Exposure, Use Antifade improper_handling->solution_handling solution_instrument Adjust to Correct Wavelengths incorrect_settings->solution_instrument

References

Validation & Comparative

A Head-to-Head Comparison of Far-Red Fluorescent Dyes: N-methyl-N'-(propargyl-PEG4)-Cy5 vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based applications, the selection of the appropriate dye is paramount to achieving high-quality, reproducible data. For researchers, scientists, and drug development professionals working in the far-red spectrum, Cyanine (B1664457) 5 (Cy5) and its derivatives are popular choices due to their high extinction coefficients and emission wavelengths that minimize autofluorescence from biological samples. This guide provides an objective comparison of N-methyl-N'-(propargyl-PEG4)-Cy5 against two widely used alternatives: the conventional Cy5-NHS ester and the high-performance Alexa Fluor 647 NHS ester.

This compound is a specialized derivative of the Cy5 dye, featuring a polyethylene (B3416737) glycol (PEG) linker and a terminal alkyne group. This modification enables its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," for the specific labeling of azide-modified biomolecules. The PEG linker is incorporated to enhance aqueous solubility and reduce non-specific binding.

This comparison will delve into the key performance characteristics of these dyes, supported by quantitative data and detailed experimental protocols, to assist researchers in making an informed decision for their specific applications.

Quantitative Performance Comparison

The performance of a fluorescent dye is primarily determined by its spectral properties, brightness (a function of its molar extinction coefficient and quantum yield), and photostability. The following table summarizes the key quantitative data for this compound, Cy5-NHS ester, and Alexa Fluor 647 NHS ester.

PropertyThis compoundCy5-NHS esterAlexa Fluor 647 NHS ester
Excitation Maximum (nm) ~649~646 - 651~650 - 652
Emission Maximum (nm) ~667~662 - 670~665 - 672
Molar Extinction Coeff. (cm⁻¹M⁻¹) ~232,000~250,000~270,000
Quantum Yield (Φ) Not explicitly stated*~0.2 - 0.27[1][2]~0.33[3][4]
Reactive Group AlkyneN-hydroxysuccinimide esterN-hydroxysuccinimide ester
Primary Target Azide-modified moleculesPrimary aminesPrimary amines
Photostability See discussion belowLess photostable[3][5]More photostable[3][5]
Solubility Enhanced aqueous solubilitySoluble in organic solvents (DMSO, DMF), lower aqueous solubilityGood water solubility

*While the quantum yield for this compound is not explicitly published, it is expected to be in a similar range to the standard Cy5-NHS ester.

Discussion on Performance:

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. Alexa Fluor 647 NHS ester exhibits the highest molar extinction coefficient and quantum yield, making it the brightest of the three dyes.[3][4] Cy5-NHS ester also has a high extinction coefficient and a respectable quantum yield.[1][2] this compound has a slightly lower extinction coefficient than the NHS ester counterpart, which may result in slightly lower brightness, assuming a similar quantum yield.

Photostability: Photostability, or the resistance to photobleaching, is a critical factor for imaging applications that require prolonged or intense light exposure. Studies have shown that Alexa Fluor 647 is significantly more photostable than conventional Cy5 dyes.[3][5] The PEG linker in this compound is primarily designed to improve solubility and may not inherently increase the photostability of the core Cy5 fluorophore. Therefore, for demanding imaging applications, Alexa Fluor 647 would be the preferred choice.

Labeling Chemistry: The choice of dye is also dictated by the desired labeling strategy. This compound is specifically designed for click chemistry, allowing for highly specific and efficient labeling of azide-modified biomolecules.[6] In contrast, Cy5-NHS ester and Alexa Fluor 647 NHS ester react with primary amines, such as those found on lysine (B10760008) residues in proteins.[7][8]

Solubility and Aggregation: A known issue with cyanine dyes is their tendency to aggregate, which can lead to fluorescence quenching.[5] The PEG linker in this compound enhances its hydrophilicity, which can mitigate aggregation in aqueous buffers and potentially lead to more consistent fluorescence. Alexa Fluor 647 is also known for its good water solubility.[8]

Experimental Protocols

Below are detailed protocols for key experiments related to the use and evaluation of these fluorescent dyes.

1. Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an azide-modified protein with this compound.

  • Materials:

    • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

    • This compound

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

    • Sodium ascorbate (B8700270)

    • DMSO

    • Deionized water

    • Microcentrifuge tubes

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

    • In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 µM) with this compound (final concentration 20-100 µM).

    • In a separate tube, prepare the catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA mixture to the protein-dye solution to a final copper concentration of 50-100 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

    • Purify the labeled protein using a suitable method, such as size exclusion chromatography or dialysis, to remove unreacted dye and catalyst.

2. Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol outlines the determination of the fluorescence quantum yield of a Cy5 derivative relative to a standard with a known quantum yield (e.g., Alexa Fluor 647).

  • Materials:

    • Fluorophore of interest (e.g., this compound)

    • Reference standard with known quantum yield (e.g., Alexa Fluor 647)

    • Spectroscopic grade solvent (e.g., PBS)

    • UV-Vis spectrophotometer

    • Fluorometer

    • Quartz cuvettes (1 cm path length)

  • Procedure:

    • Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

    • Measure the absorbance of each solution at the excitation wavelength (e.g., 633 nm).

    • Measure the fluorescence emission spectrum of each solution using the same excitation wavelength and instrument settings for both the sample and the standard.

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (n_sample / n_std)² where Φ_std is the quantum yield of the standard, m is the slope of the linear fit of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent (if different for sample and standard).

3. Assessment of Photostability

This protocol describes a method to compare the photostability of different fluorophores.

  • Materials:

    • Solutions of the fluorescent dyes to be compared at the same concentration in the same buffer.

    • Fluorescence microscope with a suitable laser line (e.g., 633 nm or 647 nm) and a sensitive detector.

    • Image analysis software.

  • Procedure:

    • Prepare samples of each dye for microscopy. This can be done by immobilizing dye-labeled proteins on a glass slide or by imaging cells labeled with the respective dyes.

    • Using the fluorescence microscope, locate a field of view for each sample.

    • Use identical illumination power and acquisition settings for all samples.

    • Acquire a time-lapse series of images, continuously illuminating the sample.

    • Using image analysis software, measure the mean fluorescence intensity of a region of interest in each frame of the time-lapse series.

    • Normalize the fluorescence intensity of each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time for each dye. The rate of fluorescence decay is indicative of the photostability.

Visualizing Experimental Workflows

To further illustrate the application of these dyes, the following diagrams, created using the DOT language for Graphviz, depict a typical experimental workflow for protein labeling and a signaling pathway investigation.

G cluster_0 Protein Labeling Workflow cluster_1 Downstream Application P Azide-modified Protein of Interest R CuAAC Reaction (Click Chemistry) P->R D This compound (Alkyne-Cy5) D->R L Cy5-labeled Protein R->L Pu Purification L->Pu PD Pull-down Assay Pu->PD IM Fluorescence Imaging Pu->IM

Workflow for labeling a protein with this compound.

G cluster_0 Indirect Immunofluorescence cluster_1 Signaling Pathway Investigation C Cells with Target Protein PAb Primary Antibody (Unlabeled) C->PAb Incubation SAb Secondary Antibody (Labeled with Cy5 or Alexa Fluor 647) PAb->SAb Incubation M Microscopy SAb->M A Image Analysis M->A TP Target Protein Localization Change A->TP Quantify L Ligand Stimulation R Receptor Activation L->R SP Signaling Cascade R->SP SP->TP

Investigating a signaling pathway using indirect immunofluorescence.

Conclusion

The choice between this compound, Cy5-NHS ester, and Alexa Fluor 647 NHS ester depends on the specific requirements of the experiment.

  • This compound is the ideal choice for researchers employing click chemistry for site-specific labeling of azide-modified biomolecules. Its enhanced aqueous solubility is an added advantage for minimizing aggregation.

  • Cy5-NHS ester remains a cost-effective option for general protein labeling via primary amines. However, its lower photostability and tendency to aggregate at high degrees of labeling should be considered.

  • Alexa Fluor 647 NHS ester is the superior performer in terms of brightness and photostability, making it the preferred choice for demanding applications such as super-resolution microscopy, single-molecule studies, and quantitative imaging.

By carefully considering the quantitative data and the specific needs of the experimental design, researchers can select the optimal far-red fluorescent dye to achieve reliable and high-quality results.

References

A Head-to-Head Comparison: N-methyl-N'-(propargyl-PEG4)-Cy5 vs. Alexa Fluor 647

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that profoundly influences experimental outcomes in applications ranging from high-resolution imaging to sensitive cellular analysis. Among the far-red fluorescent dyes, N-methyl-N'-(propargyl-PEG4)-Cy5, a derivative of the cyanine (B1664457) dye Cy5, and Alexa Fluor 647 are two prominent options. This guide provides an objective, data-driven comparison of their performance to aid in the selection of the optimal dye for your research needs.

Spectroscopic and Photophysical Properties

A summary of the key quantitative data for this compound and Alexa Fluor 647 is presented in the table below. These parameters are fundamental to the performance of a fluorophore, dictating its brightness, sensitivity, and suitability for various applications.

PropertyThis compoundAlexa Fluor 647
Excitation Maximum (nm) ~649[1][2]~650[3]
Emission Maximum (nm) ~667-670[1][2]~665-671[3][4]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~232,000~239,000[3]
Quantum Yield ~0.28 (for Cy5)[1]~0.33[5]
Brightness High[1]Very High[3][6]
Photostability Photostable[2][7][8]High[9]

Note: Data for this compound is based on the parent Cy5 dye where specific data for the modified version is unavailable.

Performance Comparison

Alexa Fluor 647 is renowned for its exceptional brightness and photostability, often outperforming conventional cyanine dyes.[9][10] The total fluorescence of Alexa Fluor 647 conjugates is significantly higher than that of Cy5 conjugates.[3][6] This is partly because Alexa Fluor 647 dye molecules can be attached to proteins at high molar ratios without significant self-quenching, leading to brighter conjugates and more sensitive detection.[9] In contrast, Cy5 conjugates can exhibit a prominent blue-shifted shoulder peak in their absorption spectra, which is attributed to dye aggregation and does not result in fluorescence, thereby reducing the overall quantum yield.[3][6][9]

While this compound is described as a photostable cyanine derivative, quantitative comparisons suggest that Alexa Fluor dyes, in general, are significantly more resistant to photobleaching than their Cy dye counterparts.[9] This enhanced photostability makes Alexa Fluor 647 particularly well-suited for demanding applications that require prolonged or intense light exposure, such as super-resolution microscopy and time-lapse imaging.

The this compound features a propargyl group, making it suitable for "click chemistry" reactions (copper-catalyzed azide-alkyne cycloaddition), which offers a highly specific and efficient method for conjugation to biomolecules containing an azide (B81097) group. Alexa Fluor 647 is commonly available as an NHS ester, which reacts efficiently with primary amines on proteins and other molecules.

Experimental Protocols

Antibody Conjugation

The following diagram outlines a typical workflow for conjugating an antibody with an amine-reactive fluorescent dye like Alexa Fluor 647 NHS ester.

Antibody_Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Antibody 1. Prepare Antibody Solution (e.g., 1 mg/mL in amine-free buffer) Mix 3. Mix Antibody and Dye (Adjust dye:protein ratio) Antibody->Mix Dye 2. Prepare Dye Solution (e.g., in DMSO) Dye->Mix Incubate 4. Incubate (e.g., 1 hour at RT, protected from light) Mix->Incubate Column 5. Purify Conjugate (e.g., size-exclusion chromatography) Incubate->Column DOL 6. Determine Degree of Labeling (DOL) (Spectrophotometry) Column->DOL

Antibody conjugation workflow.

Protocol for Antibody Labeling with Alexa Fluor 647 NHS Ester:

  • Prepare the Antibody: Dissolve the antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-2 mg/mL.

  • Prepare the Dye: Dissolve the Alexa Fluor 647 NHS ester in high-quality, anhydrous DMSO to create a stock solution.

  • Reaction: Add the reactive dye solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody may need to be optimized for your specific application.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 650 nm (for Alexa Fluor 647).

Immunofluorescence Staining

The following diagram illustrates a standard indirect immunofluorescence staining protocol.

Immunofluorescence_Workflow Start Start: Cells/Tissue Section Fixation 1. Fixation (e.g., 4% PFA) Start->Fixation Permeabilization 2. Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking 3. Blocking (e.g., 10% Goat Serum) Permeabilization->Blocking PrimaryAb 4. Primary Antibody Incubation Blocking->PrimaryAb Wash1 5. Wash PrimaryAb->Wash1 SecondaryAb 6. Secondary Antibody Incubation (Fluorophore-conjugated) Wash1->SecondaryAb Wash2 7. Wash SecondaryAb->Wash2 Mounting 8. Mounting (with antifade reagent) Wash2->Mounting Imaging 9. Imaging (Fluorescence Microscopy) Mounting->Imaging

Indirect immunofluorescence workflow.

Protocol for Indirect Immunofluorescence Staining:

  • Sample Preparation: Grow cells on coverslips or prepare tissue sections.

  • Fixation: Fix the samples with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: If targeting an intracellular antigen, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating in a blocking solution (e.g., 10% normal goat serum in PBS) for 30 minutes.[11]

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in the blocking solution for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 647) diluted in the blocking solution for 1 hour at room temperature, protected from light.

  • Final Washes: Repeat the washing step.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.

Flow Cytometry

A general workflow for cell staining for flow cytometry analysis is depicted below.

Flow_Cytometry_Workflow Start Start: Cell Suspension Staining 1. Cell Staining (with fluorophore-conjugated antibody) Start->Staining Incubation 2. Incubation (e.g., 20-30 min on ice) Staining->Incubation Wash 3. Wash (with staining buffer) Incubation->Wash Resuspend 4. Resuspend in Buffer Wash->Resuspend Analysis 5. Flow Cytometry Analysis Resuspend->Analysis

Flow cytometry staining workflow.

Protocol for Cell Surface Staining for Flow Cytometry:

  • Cell Preparation: Prepare a single-cell suspension from your sample (e.g., cultured cells, peripheral blood mononuclear cells).

  • Staining: Add the fluorophore-conjugated antibody (e.g., anti-CD4-Alexa Fluor 647) to the cell suspension.

  • Incubation: Incubate the cells with the antibody for 20-30 minutes on ice, protected from light.

  • Washing: Wash the cells by adding an excess of staining buffer (e.g., PBS with 2% FBS) and centrifuging to pellet the cells.

  • Resuspension: Resuspend the washed cells in an appropriate buffer for analysis.

  • Analysis: Analyze the stained cells on a flow cytometer equipped with a laser and detectors suitable for far-red fluorescence.

Conclusion

For most applications requiring high sensitivity, photostability, and bright fluorescence, Alexa Fluor 647 is the superior choice over Cy5 and its derivatives.[12] Its enhanced photophysical properties contribute to more robust and reliable experimental data, particularly in demanding applications such as super-resolution microscopy and quantitative imaging.[9][12] this compound, with its click chemistry handle, offers an alternative conjugation strategy that can be advantageous in specific experimental designs. However, for general protein and antibody labeling, the performance benefits of Alexa Fluor 647 often justify its selection for achieving high-quality, reproducible results.

References

A Comparative Guide to Validating N-methyl-N'-(propargyl-PEG4)-Cy5 Labeling Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the labeling specificity of N-methyl-N'-(propargyl-PEG4)-Cy5, a fluorescent probe utilized in click chemistry. We will explore experimental approaches to assess its performance against alternative probes and provide detailed protocols for key validation experiments.

This compound is a valuable tool for fluorescently labeling azide-modified biomolecules via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] The specificity of this "click" reaction is crucial for obtaining reliable and reproducible results in various applications, including protein profiling, imaging, and drug discovery.

Comparison with Alternative Probes

The selection of a fluorescent alkyne probe for click chemistry depends on several factors, including the specific application, experimental conditions, and the nature of the target biomolecule. While this compound offers the well-established spectral properties of the Cy5 dye, several alternatives exist.

A key consideration is the potential for non-specific binding. While click chemistry is highly specific, some background labeling can occur, particularly with thiol groups in proteins. The choice of the alkyne probe and the reaction conditions can influence the level of this non-specific interaction.

One study developed a "Click-DIGE" (Difference Gel Electrophoresis) approach using size- and charge-matched alkyne-Cy3 and alkyne-Cy5 dyes to specifically label and quantify azido-modified glycoproteins.[2] This method highlights the importance of using spectrally distinct dyes for multiplexed analysis and provides a framework for assessing labeling specificity.

FeatureThis compoundAlternative Alkyne-Fluorophore Probes (e.g., Alkyne-Cy3, Alkyne-TAMRA)Key Considerations
Fluorophore Cyanine (B1664457) 5 (Cy5)Cyanine 3 (Cy3), TAMRA, etc.Choice depends on the available excitation and emission channels of the imaging system and the need for multiplexing.
Excitation/Emission (nm) ~646 / ~662Varies by fluorophoreEnsure minimal spectral overlap in multi-color experiments.[2]
Specificity High, based on click chemistryHigh, based on click chemistryNon-specific binding to off-target molecules, particularly those with thiol groups, should be experimentally validated.
Signal-to-Noise Ratio To be determined experimentallyTo be determined experimentallyInfluenced by labeling efficiency and non-specific background.
Binding Affinity (for target) Not applicable (covalent linkage)Not applicable (covalent linkage)The efficiency of the click reaction is the relevant parameter.

Experimental Validation of Labeling Specificity

To ensure the reliability of labeling with this compound, it is essential to perform rigorous validation experiments. These experiments are designed to confirm that the fluorescent signal originates specifically from the intended azide-alkyne reaction and not from non-specific interactions.

Key Experimental Protocols

1. Negative Control Experiment

This is the most critical experiment to demonstrate specificity. The protocol involves performing the labeling reaction on a biological sample that lacks the azide (B81097) modification. A significant reduction in fluorescence in the negative control compared to the azide-containing sample indicates specific labeling.

Protocol:

  • Sample Preparation: Prepare two sets of samples (e.g., cells or protein lysates). One set will be metabolically labeled with an azide-containing precursor (e.g., an azido (B1232118) sugar or amino acid), while the control set will be treated with the corresponding non-azide natural molecule.

  • Click Chemistry Reaction: Perform the copper-catalyzed click reaction with this compound on both sets of samples.

  • Analysis: Analyze the samples using an appropriate method, such as fluorescence microscopy, flow cytometry, or SDS-PAGE followed by in-gel fluorescence scanning.

  • Expected Outcome: The azide-labeled sample should show a strong fluorescent signal, while the negative control should exhibit minimal to no fluorescence.[2]

2. Competition Assay

A competition assay can further confirm that the labeling is specific to the azide-alkyne reaction. In this experiment, a non-fluorescent alkyne is added in excess to compete with the this compound for reaction with the azide-modified target.

Protocol:

  • Sample Preparation: Prepare azide-labeled samples as described above.

  • Competition: Before adding this compound, incubate the samples with a high concentration of a non-fluorescent alkyne (e.g., propargyl alcohol).

  • Labeling: Add this compound and perform the click chemistry reaction.

  • Analysis: Analyze the fluorescence intensity as in the negative control experiment.

  • Expected Outcome: The presence of the competing non-fluorescent alkyne should lead to a significant reduction in the fluorescent signal from this compound.

3. Western Blot Analysis

To confirm that the fluorescent signal co-localizes with the protein of interest, Western blot analysis can be performed.

Protocol:

  • Labeling and Lysis: Label azide-modified cells or tissues with this compound and prepare protein lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Fluorescence Scanning: Scan the membrane for Cy5 fluorescence to visualize the labeled proteins.

  • Immunoblotting: Probe the same membrane with an antibody specific to the target protein.

  • Analysis: Compare the fluorescent signal with the immunoblot signal.

  • Expected Outcome: The fluorescent band should co-migrate with the band corresponding to the target protein identified by the antibody.

Visualizing the Workflow

To better understand the experimental process for validating labeling specificity, the following diagrams illustrate the key workflows.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Click Chemistry Reaction cluster_analysis Analysis azide_sample Azide-labeled Sample click_reaction Incubate with This compound and Copper Catalyst azide_sample->click_reaction control_sample Control Sample (no azide) control_sample->click_reaction fluorescence_imaging Fluorescence Imaging click_reaction->fluorescence_imaging sds_page SDS-PAGE & In-Gel Fluorescence click_reaction->sds_page flow_cytometry Flow Cytometry click_reaction->flow_cytometry

Caption: Experimental workflow for the negative control experiment to validate labeling specificity.

competition_assay_workflow cluster_prep Sample Preparation cluster_competition Competition cluster_labeling Labeling cluster_analysis Analysis azide_sample Azide-labeled Sample competitor Incubate with excess non-fluorescent alkyne azide_sample->competitor no_competitor No Competitor Control azide_sample->no_competitor labeling Add this compound competitor->labeling no_competitor->labeling analysis Compare Fluorescence labeling->analysis

Caption: Workflow for the competition assay to confirm azide-alkyne reaction specificity.

Conclusion

Validating the labeling specificity of this compound is paramount for generating high-quality, reliable data. By employing negative controls, competition assays, and orthogonal methods like Western blotting, researchers can confidently attribute the observed fluorescent signal to the specific click chemistry reaction. This rigorous approach ensures the integrity of experimental findings and contributes to the advancement of research in chemical biology and drug development.

References

A Comparative Guide to the Quantum Yield of N-methyl-N'-(propargyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent probe is a critical step that dictates the sensitivity and reliability of fluorescence-based assays. Among the myriad of available fluorophores, cyanine (B1664457) dyes, particularly Cy5 and its derivatives, are extensively used for their high extinction coefficients and emission profiles in the far-red spectral region, which helps to minimize background autofluorescence from biological samples. This guide provides a detailed comparison of N-methyl-N'-(propargyl-PEG4)-Cy5 with other common far-red fluorescent dyes, with a focus on their fluorescence quantum yield—a key parameter for assessing the efficiency of a fluorophore.

Performance Comparison of Far-Red Fluorescent Dyes

Below is a table summarizing the key spectroscopic properties of this compound and a selection of alternative far-red dyes. It is important to note that the quantum yield of fluorescent dyes can be highly dependent on the solvent, pH, and conjugation to other molecules.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)Key Features
This compound 649667~232,000Not explicitly reported; similar PEGylated Cy5 reported as ~0.07.[4]Propargyl group for click chemistry, PEG4 linker for improved solubility.[1]
Cy5 ~649~664~250,000~0.27 (in phosphate (B84403) buffer)[5]Widely used parent cyanine dye.
Alexa Fluor 647 650668~270,0000.33Photostable and bright, a popular alternative to Cy5.
DyLight 650 652672~250,0000.12High fluorescence intensity and photostability.
ATTO 647N 647669~150,0000.65High photostability and quantum yield.

Note: The quantum yield of this compound is an estimate based on a similar PEGylated Cy5 derivative. The actual value may vary.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The most common and accessible method for determining the fluorescence quantum yield of a compound is the comparative method, which involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.[6]

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Solvent (e.g., phosphate-buffered saline, ethanol)

  • Fluorescence standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet or Rhodamine 800)

  • Sample of this compound

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the standard and the sample in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[6]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength of the standard.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength of the fluorometer to the excitation maximum of the standard.

    • For each dilution, record the fluorescence emission spectrum.

    • Integrate the area under the emission curve for each measurement.

  • Plot the Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.

  • Calculate the Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • m_sample and m_std are the slopes of the linear regression from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).[6]

Experimental Workflow

The following diagram illustrates the workflow for the comparative measurement of fluorescence quantum yield.

G prep_sample Prepare Sample Dilutions abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_std Prepare Standard Dilutions prep_std->abs_measure fluor_measure Measure Fluorescence (Fluorometer) abs_measure->fluor_measure plot_data Plot Integrated Intensity vs. Absorbance fluor_measure->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy

Caption: Workflow for determining relative fluorescence quantum yield.

References

Brightness Showdown: N-methyl-N'-(propargyl-PEG4)-Cy5 Versus Key Far-Red Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent probes, the selection of an optimal dye is paramount for experimental success. In the far-red spectrum, N-methyl-N'-(propargyl-PEG4)-Cy5 has emerged as a versatile tool, particularly for applications requiring bioorthogonal conjugation via "click chemistry." This guide provides an objective comparison of its performance against other widely used far-red fluorescent dyes, supported by experimental data and detailed protocols.

This comparison focuses on the intrinsic brightness of this compound and its common alternatives: Alexa Fluor 647, DyLight 650, and ATTO 647N. Brightness, a critical parameter for sensitivity in fluorescence imaging and detection, is a function of both the molar extinction coefficient (a measure of light absorption) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted fluorescence).

Quantitative Performance at a Glance

To facilitate a direct comparison, the key photophysical properties of this compound and its alternatives are summarized in the table below. The brightness index is calculated as the product of the molar extinction coefficient and the quantum yield, providing a normalized metric for performance comparison.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness Index (ε × Φ)
This compound 649667232,000~0.36 (estimated)~83,520
Alexa Fluor 647650668270,0000.3389,100
DyLight 650652672250,000High (not specified)-
ATTO 647N644669150,0000.6597,500

Note: The quantum yield of this compound is estimated based on studies showing that PEGylation can increase the quantum yield of Cy5 by approximately 1.8-fold from a baseline of ~0.2.

In-Depth Analysis

Alexa Fluor 647 is a widely recognized benchmark in the far-red region, boasting a very high molar extinction coefficient and a respectable quantum yield. Its strong performance and photostability have made it a popular choice for a broad range of applications, from super-resolution microscopy to flow cytometry.

DyLight 650 is another strong contender, with a high molar extinction coefficient that rivals Alexa Fluor 647. While a specific quantum yield value is not consistently reported, it is generally described as having a "high quantum yield," suggesting excellent brightness.[1]

ATTO 647N distinguishes itself with an exceptionally high quantum yield of 0.65, the highest among the compared dyes. Although its molar extinction coefficient is lower, its superior fluorescence efficiency results in the highest calculated brightness index, making it an excellent choice for applications where photon output is critical.

Experimental Protocols

Accurate characterization of fluorescent dyes is essential for reliable experimental design and data interpretation. Below are detailed methodologies for determining the key photophysical parameters discussed in this guide.

Measurement of Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light.

Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the dye in a high-purity solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Serial Dilutions: Perform a series of accurate dilutions of the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline - PBS).

  • Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's absorption maximum (λmax).

  • Data Analysis: Plot the absorbance at λmax against the concentration of the dye. The molar extinction coefficient is calculated from the slope of the resulting linear regression line, according to the equation: ε = Slope / path length (in cm).

Measurement of Fluorescence Quantum Yield (Φ)

The relative fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Protocol:

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the dye being tested (e.g., Cresyl Violet for the far-red region).

  • Solution Preparation: Prepare a series of dilutions for both the test dye and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using a spectrofluorometer. It is crucial to use the same excitation wavelength, slit widths, and other instrument settings for both the sample and the standard.

  • Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. The quantum yield of the sample (Φ_sample) is then calculated using the following equation:

    Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)

    where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Visualizing the Workflow

To illustrate the practical application of this compound, the following diagram outlines a typical experimental workflow for labeling a target protein and subsequent fluorescence detection.

experimental_workflow cluster_preparation Protein Preparation cluster_reaction Click Chemistry Reaction cluster_purification Purification cluster_detection Fluorescence Detection protein Target Protein with Azide Modification reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protein->reaction Azide-modified protein dye This compound dye->reaction Alkyne-functionalized dye purification Removal of Unreacted Dye (e.g., Size Exclusion Chromatography) reaction->purification Labeled Protein Mixture detection Fluorescence Microscopy, Flow Cytometry, or Plate Reader-based Assay purification->detection Purified Labeled Protein

Caption: Experimental workflow for labeling a target protein with this compound.

Signaling Pathway Illustration

The utility of fluorescently labeled molecules extends to the elucidation of complex biological pathways. The following diagram illustrates a generic signaling cascade where a fluorescently labeled ligand is used to track receptor internalization, a common application for bright, photostable dyes like the ones compared in this guide.

signaling_pathway ligand Fluorescently Labeled Ligand (e.g., with Cy5 derivative) binding Ligand-Receptor Binding ligand->binding receptor Cell Surface Receptor receptor->binding internalization Receptor-Mediated Endocytosis binding->internalization endosome Early Endosome internalization->endosome signaling Downstream Signaling Cascade endosome->signaling recycling Receptor Recycling endosome->recycling degradation Lysosomal Degradation endosome->degradation recycling->receptor Recycled Receptor

Caption: Generic pathway of receptor-mediated endocytosis tracked with a fluorescent ligand.

References

A Comparative Guide to Alternatives for N-methyl-N'-(propargyl-PEG4)-Cy5 in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging click chemistry for bioconjugation, N-methyl-N'-(propargyl-PEG4)-Cy5 has been a reliable choice for introducing a far-red fluorophore. Its propargyl group allows for covalent attachment to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). However, the expanding landscape of fluorescent probes offers a variety of alternatives that may provide significant advantages in brightness, photostability, reaction kinetics, and experimental flexibility, including options for copper-free conjugation.

This guide provides an objective comparison of prominent alternatives to this compound, supported by key performance data and detailed experimental protocols to assist in making informed decisions for specific research applications.

Performance Comparison of Fluorescent Dyes for Click Chemistry

The ideal fluorescent label for click chemistry should possess a high extinction coefficient (efficient light absorption), a high quantum yield (efficient light emission), and robust photostability. While Cy5 has been a workhorse, several alternatives offer improvements in these areas. The choice of dye is also dictated by the type of click chemistry to be performed: the traditional copper-catalyzed reaction (CuAAC) or the bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "copper-free" click chemistry.

The following table summarizes the key spectral and performance properties of this compound and its leading alternatives. Brightness is calculated as the product of the extinction coefficient and the quantum yield, providing a standardized metric for comparison.

FluorophoreReactive GroupExcitation (nm)Emission (nm)Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative BrightnessKey Advantages
This compound Alkyne (CuAAC)~649~667~232,000[1]~0.20[2]46,400Established workhorse for CuAAC.
Alexa Fluor 647 Alkyne/Azide Alkyne/Azide~650~668~270,000~0.3389,100Superior brightness and photostability compared to Cy5.[3]
iFluor 647 Alkyne/Azide Alkyne/Azide~650~670~250,000~0.3075,000Reported to have stronger fluorescence and higher photostability than Cy5.[4]
Atto 647N Azide Azide~644~669~150,000~0.6597,500Excellent for single-molecule studies and super-resolution microscopy.[3]
DyLight 650 Alkyne/Azide Alkyne/Azide~652~672~250,000~0.1025,000Spectrally similar alternative to Cy5 and Alexa Fluor 647.[3][5]
Cy5-DBCO Strained Alkyne (SPAAC)~646~662~250,000~0.2050,000Enables copper-free click chemistry, ideal for live-cell imaging.[6][7]
SeTau-647-DBCO Strained Alkyne (SPAAC)~647~690~200,000~0.60120,000Extremely bright and hydrophilic, suitable for SPAAC reactions.[8]
Janelia Fluor 646 Azide Azide~646~664~150,000~0.5481,000Bright and photostable dye for super-resolution microscopy (dSTORM, STED).[9]

Note: Values are compiled from various manufacturer and literature sources and may vary depending on the specific chemical structure, solvent, and conjugation state.

Click Chemistry Reaction Mechanisms and Workflows

Click chemistry encompasses a set of biocompatible reactions, with CuAAC and SPAAC being the most prominent for bioconjugation. The choice between them is critical: CuAAC is fast and efficient but the required copper catalyst can be toxic to living cells, making it more suitable for fixed samples or in vitro applications. SPAAC is a "copper-free" alternative that uses a strained alkyne (like DBCO) to react spontaneously with an azide, making it ideal for live-cell and in vivo imaging.[10][11][]

G cluster_0 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cu_azide Azide-Modified Biomolecule cu_product Stable Triazole Linkage (Labeled Biomolecule) cu_azide->cu_product cu_alkyne Terminal Alkyne Fluorophore (e.g., Propargyl-Cy5) cu_alkyne->cu_product cu_catalyst Copper(I) Catalyst + Ligand cu_catalyst->cu_product Catalyzes sp_azide Azide-Modified Biomolecule sp_product Stable Triazole Linkage (Labeled Biomolecule) sp_azide->sp_product sp_alkyne Strained Alkyne Fluorophore (e.g., DBCO-Cy5) sp_alkyne->sp_product Spontaneous Reaction

A diagram comparing CuAAC and SPAAC click chemistry reactions.

The general experimental workflow for labeling biomolecules using click chemistry involves introducing one reactive handle into the biological system and adding the complementary fluorophore to initiate the reaction.

G A 1. Introduce Bioorthogonal Handle (e.g., Azide-modified sugar for metabolic labeling or Azide-NHS ester for protein modification) B 2. Incubate with Click-Ready Fluorophore (e.g., Alkyne-Cy5 or DBCO-Cy5) A->B C 3. Initiate Click Reaction (Add Copper Catalyst for CuAAC or allow spontaneous reaction for SPAAC) B->C D 4. Wash to Remove Unreacted Fluorophore C->D E 5. Analyze Labeled Biomolecule (e.g., Fluorescence Microscopy, Flow Cytometry, Gel Electrophoresis) D->E

A generalized workflow for a click chemistry labeling experiment.

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions for labeling proteins in solution. Optimization is often necessary for specific biomolecules and dyes.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted for labeling an azide-modified protein with an alkyne-functionalized dye.

Materials:

  • Azide-modified protein in amine-free buffer (e.g., PBS, pH 7.4)

  • Alkyne-fluorophore (e.g., this compound) stock solution (10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (200 mM in water)[13]

  • Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)[13][14]

  • Size-exclusion chromatography column (e.g., G-25) for purification

Methodology:

  • In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-5 mg/mL in PBS.

  • Prepare the catalyst premix: a few minutes before the reaction, mix the CuSO₄ and THPTA ligand solutions at a 1:2 molar ratio.[13] This complex is more stable than CuSO₄ alone.

  • Add the alkyne-fluorophore to the protein solution. A 4-50 fold molar excess of the dye over the protein is a common starting point.[13]

  • Add the THPTA/CuSO₄ premix to the reaction mixture to a final copper concentration of 50-250 µM.[15]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of ~2.5 mM.[6]

  • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[13]

  • Purify the labeled protein from unreacted dye and catalyst components using a size-exclusion chromatography column.

  • Collect the colored fractions containing the labeled protein and determine the degree of labeling (DOL) and protein concentration using UV-Vis spectrophotometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for labeling an azide-modified protein with a DBCO-functionalized dye and is suitable for both in vitro and live-cell applications.

Materials:

  • Azide-modified protein or live cells expressing azide-modified surface proteins

  • DBCO-fluorophore (e.g., Cy5-DBCO) stock solution (1-10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Methodology:

  • Prepare the azide-modified protein in PBS at a concentration of 1-5 mg/mL. For live cells, ensure they are in a suitable culture medium or buffer.

  • Add the DBCO-fluorophore to the protein solution or cell suspension. For protein labeling, a 5-20 fold molar excess is a good starting point. For cell labeling, a final concentration of 20-50 µM is often used.[6]

  • Incubate the reaction for 1-2 hours at room temperature or 37°C for live cells.[10] The reaction proceeds spontaneously without any catalyst.[11][]

  • For in vitro reactions, purify the labeled protein using a size-exclusion chromatography column as described in the CuAAC protocol.

  • For live cells, wash the cells 2-3 times with fresh PBS or media to remove unreacted DBCO-fluorophore.

  • The labeled proteins or cells are now ready for downstream analysis, such as fluorescence imaging.[10]

References

A Comparative Guide to N-methyl-N'-(propargyl-PEG4)-Cy5 Conjugates for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-methyl-N'-(propargyl-PEG4)-Cy5, a popular fluorescent probe for click chemistry, with alternative Cy5-alkyne conjugates. The information presented here is intended to assist researchers in selecting the most appropriate probe for their specific experimental needs, focusing on performance, specificity, and ease of use.

Introduction to this compound and Click Chemistry

This compound is a fluorescent probe designed for bioorthogonal labeling via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This reaction allows for the specific covalent attachment of the bright and photostable Cy5 fluorophore to biomolecules that have been metabolically, enzymatically, or chemically modified to contain an azide (B81097) group.[3][4] The key components of this molecule are:

  • Cy5: A far-red fluorescent dye with an excitation maximum around 649 nm and an emission maximum around 667 nm, making it ideal for applications requiring low cellular autofluorescence.[2][5]

  • Propargyl group: A terminal alkyne that serves as the reactive handle for the click chemistry reaction with an azide.

  • PEG4 linker: A short polyethylene (B3416737) glycol spacer that enhances water solubility and can reduce non-specific binding of the conjugate.[6]

  • N-methyl group: This modification can influence the solubility and reactivity of the molecule.

The high specificity of the azide-alkyne reaction minimizes off-target labeling, ensuring that the fluorescent signal originates primarily from the intended biomolecule.[1][3]

Performance Comparison of Cy5-Alkyne Conjugates

The choice of a Cy5-alkyne probe can significantly impact the outcome of an experiment. Factors such as the nature of the alkyne, the presence and length of a PEG linker, and the specific formulation of the Cy5 dye can influence labeling efficiency, signal-to-noise ratio, and experimental workflow.

Here, we compare this compound with several common alternatives.

FeatureThis compoundSulfo-Cyanine5 AlkyneDBCO-Cy5BCN-Cy5
Reaction Type Copper-Catalyzed (CuAAC)Copper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Strain-Promoted (SPAAC)
Excitation Max (nm) ~649[2][5][7]~646~651[8]~650
Emission Max (nm) ~667[2][5][7]~662~670[8]~665
Quantum Yield Not specified~0.21[9]~0.27 - 0.4[8][10]~0.27 - 0.4[10]
PEG Linker Yes (PEG4)No (but sulfonated for solubility)Yes (often with PEG linkers)Yes (often with PEG linkers)
Key Advantages Good water solubility, reduced non-specific binding due to PEG.High water solubility due to sulfonation.Copper-free reaction, ideal for live-cell imaging.[11]Copper-free reaction, faster kinetics than DBCO in some cases.[10]
Considerations Requires a copper catalyst, which can be toxic to live cells.Requires a copper catalyst.Generally larger molecule, which could cause steric hindrance.Can also react with tetrazines.[10]

Cross-Reactivity and Non-Specific Binding

The term "cross-reactivity" in the context of these conjugates primarily refers to the specificity of the click chemistry reaction. Both CuAAC and SPAAC are highly bioorthogonal, meaning the alkyne and azide groups react selectively with each other and not with other functional groups found in biological systems.[1][3] Studies have shown that alkyne-Cy5 probes specifically label azide-containing proteins with minimal background fluorescence.

However, non-specific binding of the Cy5 dye itself can be a concern, particularly in cell-based imaging. Cy5 has been reported to bind non-specifically to cells expressing Fc receptors, such as macrophages and monocytes. The inclusion of a hydrophilic PEG linker, as in this compound, can help to mitigate this non-specific binding by creating a hydration shell around the molecule, reducing hydrophobic interactions with cellular components. Sulfonated cyanine (B1664457) dyes, such as Sulfo-Cyanine5 Alkyne, also exhibit enhanced water solubility and reduced aggregation, which can contribute to lower non-specific background.[12]

Experimental Protocols

Below are generalized protocols for labeling azide-modified proteins using both copper-catalyzed and strain-promoted azide-alkyne cycloaddition.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol is adapted for labeling azide-modified proteins in a cell lysate.

Materials:

  • Azide-modified protein sample

  • This compound (10 mM stock in DMSO)

  • Click-iT® Protein Reaction Buffer Kit (or individual components: copper (II) sulfate, reducing agent like sodium ascorbate, and a copper-chelating ligand like THPTA)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the Reaction Cocktail: For a 100 µL reaction, mix the following in order:

    • 50 µL of azide-modified protein lysate (1-5 mg/mL in PBS)

    • 1 µL of 10 mM this compound stock solution (final concentration 100 µM)

    • Reagents from the Click-iT® kit as per the manufacturer's instructions, typically involving the addition of the copper catalyst, reducing agent, and ligand. A common formulation is 1 mM CuSO4, 5 mM sodium ascorbate, and 1 mM THPTA.

  • Incubate: Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light.

  • Purification: Remove excess dye and reaction components by protein precipitation (e.g., with methanol/chloroform) or using a desalting column.

  • Analysis: The labeled proteins can be analyzed by SDS-PAGE and in-gel fluorescence scanning, or by mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO-Cy5 for Live Cell Imaging

This protocol is for labeling azide-modified proteins on the surface of live cells.

Materials:

  • Live cells with azide-modified surface proteins

  • DBCO-Cy5 (1 mM stock in DMSO)

  • Cell culture medium

  • PBS

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Labeling:

    • Dilute the DBCO-Cy5 stock solution in pre-warmed cell culture medium to a final concentration of 10-50 µM.

    • Remove the existing medium from the cells and add the DBCO-Cy5 containing medium.

    • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS to remove unbound probe.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filters for Cy5 (e.g., excitation at 630-650 nm and emission at 660-680 nm).

Visualizing the Workflow

Experimental Workflow for Protein Labeling

G cluster_0 Step 1: Introduce Azide into Protein cluster_1 Step 2: Click Chemistry Reaction cluster_2 Step 3: Analysis Metabolic_Labeling Metabolic Labeling (e.g., with azido-sugars) CuAAC CuAAC (e.g., this compound + Cu(I)) Metabolic_Labeling->CuAAC SPAAC SPAAC (e.g., DBCO-Cy5, no catalyst) Metabolic_Labeling->SPAAC Enzymatic_Modification Enzymatic Modification Enzymatic_Modification->CuAAC Enzymatic_Modification->SPAAC Chemical_Conjugation Chemical Conjugation Chemical_Conjugation->CuAAC Chemical_Conjugation->SPAAC Fluorescence_Microscopy Fluorescence Microscopy CuAAC->Fluorescence_Microscopy Flow_Cytometry Flow Cytometry CuAAC->Flow_Cytometry Gel_Electrophoresis In-Gel Fluorescence CuAAC->Gel_Electrophoresis Mass_Spectrometry Mass Spectrometry CuAAC->Mass_Spectrometry SPAAC->Fluorescence_Microscopy SPAAC->Flow_Cytometry SPAAC->Gel_Electrophoresis SPAAC->Mass_Spectrometry

Caption: General workflow for labeling proteins with Cy5-alkyne probes.

Signaling Pathway Illustration: PROTAC Application

This compound is also used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the PEG linker can be extended and functionalized. A fluorescently labeled PROTAC can be used to visualize its engagement with the target protein and the E3 ligase.

G PROTAC Fluorescent PROTAC (with Cy5) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Simplified pathway of PROTAC-mediated protein degradation.

References

A Comparative Guide to N-methyl-N'-(propargyl-PEG4)-Cy5 for F-Resonance Energy Transfer (FRET) Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of N-methyl-N'-(propargyl-PEG4)-Cy5 in Förster Resonance Energy Transfer (FRET) applications. We will objectively evaluate its characteristics against other common FRET acceptors and provide supporting data and experimental protocols to inform your research and development decisions.

Introduction to this compound

This compound is a derivative of the widely used cyanine (B1664457) dye, Cy5. It is functionalized with an N-methyl group, a propargyl group for "click chemistry" conjugation, and a polyethylene (B3416737) glycol (PEG4) linker.[1][2][3] This specific modification makes it particularly suitable for applications in Proteolysis Targeting Chimeras (PROTACs), where the alkyne group allows for efficient and specific attachment to azide-containing molecules.[1][2] The PEG4 linker enhances the hydrophilicity and biocompatibility of the molecule.

Performance in FRET: A Comparative Analysis

While direct FRET performance data for this compound is not extensively published, we can infer its performance based on the well-characterized Cy5 core fluorophore and compare it to common alternatives. The primary role of the propargyl and PEG modifications is to facilitate conjugation and improve solubility, respectively, and they are not expected to significantly alter the fundamental photophysical properties of the Cy5 dye.

The most common FRET donor for Cy5 is Cy3, forming the Cy3-Cy5 pair, which is a workhorse in single-molecule spectroscopy. Other alternatives to Cy5 as a FRET acceptor include Alexa Fluor 647 and ATTO 647N.

Quantitative Data Summary
FeatureCy5 (and its derivatives)Alexa Fluor 647ATTO 647N
Excitation Max (nm) ~646 - 649[3][4]~650~647
Emission Max (nm) ~662 - 667[3][4]~668~669
Extinction Coefficient (M⁻¹cm⁻¹) ~250,000~270,000~150,000
Quantum Yield Moderate (highly dependent on environment)HighHigh
Photostability ModerateHighVery High
Brightness GoodVery GoodExcellent
Förster Radius (R₀) with Cy3 (Å) ~50 - 60[5]~51~65
Key Advantages Cost-effective, well-establishedBright, photostableExcellent photostability, less prone to ozone degradation
Key Disadvantages Susceptible to photobleaching and ozone degradationHigher costHigher cost

Experimental Protocols

Below are detailed protocols for typical FRET experiments that can be adapted for use with this compound.

Single-Molecule FRET (smFRET) Spectroscopy

This protocol is adapted from established methods for studying biomolecular dynamics using a prism-type total internal reflection fluorescence (TIRF) microscope.

1. Sample Preparation:

  • Labeling: The molecule of interest (e.g., protein, nucleic acid) is labeled with the donor (e.g., Cy3) and acceptor (this compound) fluorophores. For the acceptor, if the target molecule has an azide (B81097) group, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction is performed.

  • Immobilization: The dual-labeled biomolecules are immobilized on a passivated quartz slide surface. This is typically achieved using a biotin-streptavidin interaction. The surface is passivated with polyethylene glycol (PEG) to minimize non-specific binding.

2. Imaging:

  • Microscope Setup: A prism-type TIRF microscope equipped with a high numerical aperture objective and an electron-multiplying charge-coupled device (EM-CCD) camera is used.

  • Excitation: The donor fluorophore (Cy3) is excited using a 532 nm laser.

  • Emission Collection: The fluorescence emission from both the donor and acceptor is collected. A dichroic mirror is used to separate the donor and acceptor signals, which are then projected onto different halves of the EM-CCD chip.

  • Imaging Buffer: An imaging buffer containing an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) and a triplet-state quencher (e.g., Trolox) is used to improve the photostability of the dyes.

3. Data Analysis:

  • Intensity-Time Traces: The fluorescence intensity of the donor and acceptor are recorded over time for individual molecules.

  • FRET Efficiency Calculation: The FRET efficiency (E) is calculated from the intensities of the donor (I_D) and acceptor (I_A) using the formula: E = I_A / (I_D + I_A).

  • Histograms: FRET efficiency histograms are generated from many single-molecule events to reveal different conformational states of the biomolecule.

Ensemble FRET Spectroscopy

This protocol is suitable for measuring average FRET efficiency in a population of molecules in solution.

1. Sample Preparation:

  • Prepare solutions of the donor-only labeled molecule, acceptor-only labeled molecule, and the dual-labeled (donor and acceptor) molecule in a suitable buffer (e.g., Tris-HCl with NaCl and MgCl₂).

2. Spectroscopic Measurements:

  • Instrumentation: A fluorescence spectrophotometer capable of measuring emission spectra is used.

  • Donor Emission Scan: Excite the donor fluorophore at its absorption maximum (e.g., ~550 nm for Cy3) and record the emission spectrum of the donor-only sample.

  • Acceptor Emission Scan: Excite the acceptor fluorophore at its absorption maximum (e.g., ~650 nm for Cy5) and record the emission spectrum of the acceptor-only sample.

  • FRET Sample Scan: Excite the donor fluorophore in the dual-labeled sample and record the emission spectrum. The spectrum will show a decrease in donor emission and a sensitized emission from the acceptor.

3. Data Analysis:

  • Correction for Spectral Crosstalk: Correct the raw FRET data for any direct excitation of the acceptor at the donor excitation wavelength and for any donor emission that bleeds into the acceptor detection channel.

  • FRET Efficiency Calculation: The FRET efficiency can be calculated using various methods, including the ratio of the sensitized acceptor emission to the quenched donor emission.

Visualization of Experimental Workflow and Signaling Pathway

PROTAC Mechanism of Action

This compound is designed as a linker for PROTACs.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The following diagram illustrates this mechanism.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds to POI and E3 Ligase POI Target Protein (Protein of Interest) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation FRET_PROTAC_Workflow cluster_0 Component Labeling cluster_1 Assay Setup cluster_2 FRET Measurement cluster_3 Data Analysis POI_Donor Label POI with FRET Donor (e.g., Cy3) Mix_Components Mix Labeled POI, Labeled E3, and unlabeled PROTAC POI_Donor->Mix_Components E3_Acceptor Label E3 Ligase with FRET Acceptor (e.g., this compound) E3_Acceptor->Mix_Components Measure_FRET Measure FRET Signal (Increase in Acceptor Emission) Mix_Components->Measure_FRET Analyze_Data Correlate FRET Signal with Ternary Complex Formation Measure_FRET->Analyze_Data

References

A Comparative Guide to N-methyl-N'-(propargyl-PEG4)-Cy5 and Alternatives for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular biology and drug development, the precise and efficient labeling of biomolecules is paramount for elucidating their function, tracking their localization, and developing targeted therapeutics. N-methyl-N'-(propargyl-PEG4)-Cy5 is a specialized fluorescent probe designed for this purpose, leveraging the power of click chemistry to attach a bright, far-red Cy5 fluorophore to target molecules. This guide provides a comprehensive comparison of this probe with its alternatives, supported by quantitative data and detailed experimental protocols to assist researchers in selecting the optimal tool for their specific application.

Overview of this compound

This compound is a bioorthogonal labeling reagent featuring three key components:

  • A Cy5 Fluorophore: A well-established cyanine (B1664457) dye that emits in the far-red spectrum (typically around 660-670 nm), minimizing background autofluorescence from biological samples.[1][2]

  • A Propargyl Group: A terminal alkyne that serves as a reactive handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[3]

  • A PEG4 Linker: A short, hydrophilic polyethylene (B3416737) glycol spacer that improves solubility and potentially reduces steric hindrance between the dye and the target biomolecule.

This structure makes the probe a prime candidate for labeling azide-modified proteins, nucleic acids, or other molecules for applications ranging from fluorescence microscopy to in-vivo imaging and the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs).[3]

Comparison of Bioorthogonal Labeling Strategies

The primary application of this compound involves the CuAAC reaction. However, a prominent alternative exists: the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst.[4][5] The choice between these two "click" strategies is a critical consideration.

CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This method, utilized by propargyl-Cy5 probes, involves the reaction of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. It is known for its rapid reaction kinetics and high efficiency.[4][6]

SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free click reaction that uses a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[4][5][7] The primary advantage of SPAAC is its superior biocompatibility, making it highly suitable for live-cell and in-vivo studies where copper toxicity is a concern.[4][5]

Quantitative Comparison: CuAAC vs. SPAAC
ParameterCuAAC (e.g., Propargyl-Cy5)SPAAC (e.g., DBCO-Cy5)References
Reaction Rate Very Fast (k ≈ 10⁴–10⁵ M⁻¹s⁻¹)Fast (k ≈ 1-10² M⁻¹s⁻¹)[4]
Biocompatibility Lower, due to copper catalyst cytotoxicityHigh, catalyst-free and suitable for in-vivo use[4][5]
Labeling Efficiency Generally higher in vitroCan be slightly lower than CuAAC in vitro, but often more effective in living systems due to biocompatibility[6][8]
Background Signal Lower in vitroCan exhibit higher background from non-specific reactions of the strained alkyne with thiols (e.g., cysteine residues)[6]
Primary Application In vitro labeling, fixed cells, proteomicsLive-cell imaging, in-vivo studies, sensitive biological systems[4][7]

Photophysical Properties of Far-Red Dyes

While the conjugation chemistry is critical, the performance of the attached fluorophore dictates the quality of the resulting data. Cy5 is a foundational far-red dye, but several alternatives offer potential improvements in brightness and photostability.[1]

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Key AdvantagesReferences
Cy5 ~646-649~662-671~250,000~0.2-0.27High extinction coefficient, well-established[9][10][11]
Alexa Fluor 647 ~650~668~239,000~0.33Superior brightness and photostability, less prone to quenching[1][2][12]
DyLight 650 ~652~672~250,000Not widely reportedSpectrally similar to Cy5 and Alexa Fluor 647[1][13]
ATTO 647N ~644~669~150,000~0.65High quantum yield, excellent for single-molecule studies[1]
iFluor 647 ~650~670~180,000Not widely reportedMarketed as a brighter alternative to Cy5[1][14]

Note: Values are compiled from various sources and can vary based on solvent and conjugation state.

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible labeling experiments. Below are generalized protocols for protein labeling using both CuAAC and SPAAC.

Protocol 1: Protein Labeling via CuAAC with Propargyl-Cy5

This protocol is adapted for labeling a protein that has been metabolically or enzymatically modified to contain an azide group.

Materials:

  • Azide-modified protein in a sodium azide-free buffer (e.g., PBS, pH 7.4)

  • This compound or similar alkyne-Cy5 probe (10 mM stock in DMSO)

  • Copper(II) Sulfate (B86663) (CuSO₄) (50 mM stock in water)

  • Ligand (e.g., THPTA or TBTA) (7 mM stock in water)

  • Reducing Agent: Sodium Ascorbate (B8700270) (50 mM stock in water, freshly prepared)

  • Degassing equipment (e.g., nitrogen or argon gas line)

Methodology:

  • Preparation: In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.

  • Reagent Addition: Add the copper(II) sulfate and the ligand to the protein solution.

  • Dye Addition: Add the Propargyl-Cy5 stock solution. A 3-10 fold molar excess of the dye over the protein is common.[15]

  • Degassing: To prevent oxidation of the copper(I) catalyst, gently bubble nitrogen or argon gas through the solution for 30-60 seconds.[3][16]

  • Initiation: Add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the catalytically active Cu(I) state and initiate the reaction.[3]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C, protected from light.

  • Purification: Remove unreacted dye and catalyst components using size-exclusion chromatography, dialysis, or a centrifugal concentrator.[3]

Protocol 2: Protein Labeling via SPAAC with DBCO-Cy5

This protocol is for labeling an azide-modified protein using a copper-free method.

Materials:

  • Azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4)

  • DBCO-Cy5 fluorescent probe (10 mM stock in DMSO)

Methodology:

  • Preparation: In a microcentrifuge tube, place the azide-modified protein in the reaction buffer.

  • Dye Addition: Add the DBCO-Cy5 stock solution to the protein. A 2-4 fold molar excess of the DBCO probe is typically sufficient.[17]

  • Incubation: Mix the components gently and incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light. Reaction times can be longer than CuAAC.[5][17]

  • Purification: Purify the labeled protein conjugate using standard methods like size-exclusion chromatography or dialysis to remove excess DBCO-Cy5.[18]

Visualizing Workflows and Mechanisms

CuAAC_Workflow cluster_prep Preparation cluster_reaction CuAAC Reaction AzideProtein Azide-Modified Protein Mix Mix Reagents: Protein, Dye, CuSO4, Ligand AzideProtein->Mix AlkyneDye Propargyl-Cy5 (e.g., this compound) AlkyneDye->Mix Degas Degas with N2/Ar Mix->Degas Initiate Add Sodium Ascorbate (Initiates Reaction) Degas->Initiate Incubate Incubate RT, 1-4h Initiate->Incubate Purify Purification (e.g., SEC) Incubate->Purify LabeledProtein Cy5-Labeled Protein Purify->LabeledProtein

SPAAC_Workflow cluster_prep Preparation cluster_reaction SPAAC Reaction AzideProtein Azide-Modified Protein Mix Mix Protein and Dye AzideProtein->Mix DBCODye DBCO-Cy5 DBCODye->Mix Incubate Incubate RT, 2-12h (Copper-Free) Mix->Incubate Purify Purification (e.g., SEC) Incubate->Purify LabeledProtein Cy5-Labeled Protein Purify->LabeledProtein

PROTAC_Mechanism PROTAC Fluorescent PROTAC (Warhead-Linker-E3 Ligand-Dye) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 recruits PolyUb Polyubiquitination POI->PolyUb E3->POI proximity E3->PolyUb catalyzes Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome targeting Degradation POI Degradation & Fluorescence Signal Proteasome->Degradation leads to

Conclusion

This compound is a valuable tool for bioorthogonal labeling via the highly efficient CuAAC reaction. Its primary strengths lie in the rapid kinetics and high yields typical of copper-catalyzed click chemistry, making it ideal for in vitro applications such as proteomics and the labeling of fixed samples.

However, for applications in living cells or whole organisms, the potential for copper-induced cytotoxicity necessitates careful consideration of alternatives. In these contexts, SPAAC reagents like DBCO-Cy5 represent a superior choice due to their excellent biocompatibility.[4] Furthermore, researchers should evaluate the photophysical properties of the fluorophore itself. While Cy5 is a robust and widely used dye, alternatives such as Alexa Fluor 647 may offer enhanced brightness and photostability, which can be critical for demanding imaging applications, particularly for detecting low-abundance targets.[1][12] The selection of the appropriate probe and conjugation strategy should therefore be guided by a thorough evaluation of the experimental system and the specific scientific question being addressed.

References

A Comparative Guide to N-methyl-N'-(propargyl-PEG4)-Cy5 for Advanced Fluorescence Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is paramount for unraveling complex biological processes. N-methyl-N'-(propargyl-PEG4)-Cy5 is a versatile tool in this arena, offering a terminal alkyne group for bioorthogonal conjugation via "click chemistry." This guide provides a comprehensive comparison of this compound with its key alternatives, supported by experimental data and detailed protocols to inform the selection of the optimal fluorescent probe for your research needs.

This compound is a fluorescent dye-linker conjugate that combines the far-red emitting cyanine (B1664457) dye, Cy5, with a propargyl group attached via a polyethylene (B3416737) glycol (PEG) spacer. The terminal alkyne on the propargyl group allows for its covalent attachment to azide-modified biomolecules through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This makes it a valuable reagent for labeling proteins, nucleic acids, and other molecules in complex biological samples. One of its notable applications is in the synthesis of fluorescently labeled Proteolysis Targeting Chimeras (PROTACs), where the Cy5 dye facilitates the tracking and quantification of these novel therapeutic agents.

Comparison with Alternatives

The selection of a fluorescent probe is a critical determinant of experimental success, influencing factors such as signal intensity, specificity, and photostability. Here, we compare this compound with a prominent alternative, Alexa Fluor 647-alkyne, which shares a similar spectral profile.

PropertyThis compound (based on Cy5)Alexa Fluor 647-alkyne (based on Alexa Fluor 647)Key Considerations
Excitation Maximum (nm) ~649~650Both are well-suited for excitation with the common 633 nm or 647 nm laser lines.[1]
Emission Maximum (nm) ~670~668Minimal spectral difference, compatible with standard Cy5 filter sets.
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~250,000~270,000Alexa Fluor 647 exhibits a slightly higher molar extinction coefficient, suggesting greater light absorption.
Quantum Yield ModerateHighAlexa Fluor 647 generally has a higher quantum yield, resulting in brighter fluorescence emission per absorbed photon.[2][3]
Photostability ModerateHighAlexa Fluor 647 is significantly more photostable than Cy5, allowing for longer exposure times and more robust imaging.[2][3][4][5]
Self-Quenching Prone to aggregation and self-quenching at high labeling densities, which can reduce fluorescence intensity.[3][4]Less prone to aggregation and self-quenching, leading to more predictable and brighter conjugates, even at high degrees of labeling.[3][4]This is a critical factor for achieving bright and quantifiable signals, especially when labeling proteins with multiple sites.
pH Sensitivity Fluorescence is relatively insensitive to pH in the physiological range.[1]Fluorescence is relatively insensitive to pH in the physiological range.Both are suitable for most biological imaging applications.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins

This protocol provides a general framework for the covalent labeling of an azide-modified protein with this compound. Optimization of reactant concentrations and reaction time may be necessary for specific proteins and applications.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

  • Protein purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with the desired molar excess of this compound.

  • Prepare the Copper Catalyst Premix: In a separate tube, mix the CuSO₄ solution with the THPTA ligand solution. The THPTA ligand helps to stabilize the Cu(I) oxidation state and improves reaction efficiency.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the protein-dye mixture to reduce Cu(II) to the catalytically active Cu(I). Immediately after, add the copper-ligand premix to the reaction.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~649 nm (for Cy5).

Visualizing Signaling Pathways and Workflows

PROTAC Mechanism of Action

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). A fluorescently labeled PROTAC, such as one synthesized using this compound, allows for the visualization and tracking of this process.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC Fluorescent PROTAC (e.g., with Cy5) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC recruits an E3 ligase to the target protein, leading to its ubiquitination and degradation.

Experimental Workflow: Monitoring PROTAC-Induced Protein Degradation

Fluorescently labeled PROTACs are instrumental in cell-based assays to monitor the kinetics and efficacy of protein degradation.

PROTAC_Workflow cluster_workflow Workflow for Monitoring PROTAC Activity A 1. Cell Culture (Expressing target protein) B 2. Treatment (Add fluorescent PROTAC) A->B C 3. Live-Cell Imaging (Time-lapse microscopy) B->C D 4. Image Analysis (Quantify fluorescence intensity over time) C->D E 5. Data Interpretation (Determine degradation rate and extent) D->E

Caption: A typical workflow for quantifying PROTAC-mediated protein degradation using a fluorescently labeled PROTAC.

References

A Comparative Guide to the Cost-Effectiveness of N-methyl-N'-(propargyl-PEG4)-Cy5 for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of molecular biology and drug discovery, the precise and efficient labeling of biomolecules is paramount. Cyanine dyes, particularly Cy5 derivatives, have emerged as indispensable tools for fluorescently tagging proteins, nucleic acids, and other molecules for a wide array of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. This guide provides a comprehensive comparison of N-methyl-N'-(propargyl-PEG4)-Cy5 and its alternatives, focusing on cost-effectiveness, performance, and experimental considerations to aid researchers in selecting the optimal probe for their specific needs.

At a Glance: this compound vs. Alternatives

This compound is a specialized fluorescent probe featuring a Cy5 core, a propargyl group for click chemistry, and a polyethylene (B3416737) glycol (PEG4) linker. This combination of features offers distinct advantages in terms of solubility and biocompatibility. However, a range of alternative Cy5 alkyne derivatives are available, offering a spectrum of properties and price points.

Table 1: Quantitative Comparison of this compound and a Key Alternative

FeatureThis compoundCy5 alkyne (representative alternative)
Price (per mg) ~$150 - $290[1][2]~$125 - $260[3]
Excitation Max (nm) ~649[2]~646[3]
Emission Max (nm) ~667[2]~662[3]
Extinction Coefficient (M⁻¹cm⁻¹) ~232,000[2]~250,000[3]
Quantum Yield Not consistently reported~0.2[3]
Key Structural Feature PEG4 linkerNo PEG linker

Performance Considerations: The Impact of PEGylation

The primary structural distinction between this compound and many of its lower-cost alternatives is the presence of the PEG4 linker. This seemingly minor modification can have significant implications for experimental performance.

Enhanced Solubility and Reduced Aggregation: The hydrophilic PEG linker improves the aqueous solubility of the Cy5 dye.[4] This can be particularly advantageous when working with sensitive biomolecules or in complex biological media, as it can reduce non-specific binding and aggregation of the probe, leading to a better signal-to-noise ratio in imaging experiments.

Biocompatibility and In Vivo Applications: For in vivo studies, PEGylation is a well-established strategy to increase the circulation half-life of molecules and reduce immunogenicity. While the short PEG4 linker in this specific molecule may have a modest effect compared to longer PEG chains, it can still contribute to improved biocompatibility in cellular and whole-organism imaging.[5][6][7]

Potential Impact on Brightness and Photostability: While direct comparative data is limited, the local environment of a fluorophore can influence its photophysical properties. The PEG linker may subtly alter the brightness and photostability of the Cy5 core. However, studies on other PEGylated fluorophores suggest that these effects are often minimal and outweighed by the benefits of improved solubility and reduced aggregation.[4][5] In some cases, PEGylation has been shown to enhance the brilliance and visibility of fluorescence in tumors.[5]

Cost-Effectiveness Analysis: The slightly higher cost of this compound can be justified in applications where solubility, low background, and biocompatibility are critical for obtaining high-quality, reproducible data. For less sensitive applications or where organic co-solvents can be tolerated, a non-PEGylated Cy5 alkyne may offer a more economical solution.

Experimental Protocols

The following is a generalized protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction, a common application for this compound and its alkyne-containing alternatives.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

Materials:

  • Azide-modified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound or alternative Cy5 alkyne

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Copper-chelating ligand stock solution (e.g., 50 mM THPTA or TBTA in water or DMSO/water)

  • Degassing equipment (optional, but recommended)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve the Cy5 alkyne probe in a minimal amount of organic solvent (e.g., DMSO) before diluting with the reaction buffer.

    • Prepare a fresh solution of sodium ascorbate immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein with the Cy5 alkyne probe. The molar ratio of dye to protein may need to be optimized, but a 3-5 fold molar excess of the dye is a good starting point.

    • Add the copper-chelating ligand to the reaction mixture.

    • Add the CuSO₄ solution to the mixture.

    • (Optional) Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove oxygen, which can interfere with the reaction.

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Protect the reaction from light.

  • Purification:

    • Remove the unreacted dye and other small molecules from the labeled protein using a size-exclusion chromatography column (e.g., a desalting column).

  • Characterization:

    • Determine the concentration of the labeled protein and the degree of labeling by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for the Cy5 dye).

Visualizing the Application: PROTAC Signaling and Experimental Workflow

This compound is also utilized as a fluorescent linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[8] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Signaling_Pathway cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (Target Binder-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target Target Protein (Protein of Interest) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Polyubiquitination E1 E1 Ubiquitin Activating Enzyme E2 E2 Ubiquitin Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

The experimental workflow for labeling a protein for fluorescence microscopy involves several key steps, from protein preparation to image acquisition.

Experimental_Workflow cluster_1 Protein Labeling Workflow Start Start: Azide-Modified Protein Click_Reaction Click Chemistry Reaction (with Cy5 Alkyne Probe) Start->Click_Reaction Purification Purification (Size-Exclusion Chromatography) Click_Reaction->Purification Characterization Characterization (Spectroscopy) Purification->Characterization Cell_Incubation Incubation with Cells Characterization->Cell_Incubation Imaging Fluorescence Microscopy Cell_Incubation->Imaging Analysis Image Analysis Imaging->Analysis

Caption: Experimental workflow for fluorescent protein labeling.

Conclusion

The choice between this compound and its non-PEGylated alternatives is a balance of cost and performance requirements. For applications demanding high sensitivity, low background, and biocompatibility, particularly in complex biological systems or in vivo, the enhanced properties afforded by the PEG linker may well justify the additional cost. For more routine applications, a standard Cy5 alkyne can provide a cost-effective solution. By carefully considering the experimental context and the data presented in this guide, researchers can make an informed decision to optimize both their budget and their scientific outcomes.

References

Ensuring Reproducibility: A Comparative Guide to the Batch-to-Batch Consistency of N-methyl-N'-(propargyl-PEG4)-Cy5 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing click chemistry for fluorescent labeling, the consistency and reliability of reagents are paramount. N-methyl-N'-(propargyl-PEG4)-Cy5 is a widely used cyanine (B1664457) dye derivative for this purpose, prized for its bright fluorescence in the far-red spectrum. However, lot-to-lot variability in fluorescent probes can introduce significant artifacts and hinder the reproducibility of experiments. This guide provides an objective comparison of the expected batch-to-batch consistency of this compound with common alternatives, supported by standardized experimental protocols for in-house validation.

Performance Comparison of Alkyne-Functionalized Cy5 Dyes

To ensure reproducible results in applications such as cellular imaging, flow cytometry, and western blotting, it is crucial to assess the consistency of key performance indicators across different batches of fluorescent dyes. The following table summarizes critical parameters for this compound and two common alternatives: a standard Cy5 Alkyne and a sulfonated Cy5 Alkyne, which offers increased water solubility. The data presented here are representative values and should be confirmed for each specific batch.

FeatureThis compoundCy5 Alkyne (Standard)Sulfo-Cy5 Alkyne
Purity (HPLC) >95%>95%>95%
Excitation Maximum (λmax,ex) ~649 nm[1]~649 nm~649 nm
Emission Maximum (λmax,em) ~670 nm[1]~670 nm~662 nm
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.2~0.2~0.2
Molecular Weight 620.27 g/mol Varies by linkerVaries by linker
Solubility Good in organic solvents (DMSO, DMF)Moderate in organic solventsHigh in aqueous buffers
Relative Brightness HighHighHigh
Photostability GoodGoodGood

Experimental Protocols for Batch-to-Batch Consistency Testing

To empower researchers to independently verify the consistency of their fluorescent probes, we provide detailed methodologies for key experiments. Consistent execution of these protocols across different batches of this compound or its alternatives will ensure reliable and reproducible experimental outcomes.

Quality Control of Physicochemical Properties

a. Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Purpose: To assess the purity of the dye and identify the presence of any contaminants or degradation products.

  • Method:

    • Prepare a 1 mg/mL stock solution of the dye in a suitable solvent (e.g., DMSO).

    • Inject 10 µL of the solution onto a C18 reverse-phase HPLC column.

    • Use a gradient of acetonitrile (B52724) in water (both with 0.1% trifluoroacetic acid) as the mobile phase.

    • Monitor the elution profile using a UV-Vis detector at the absorbance maximum of the dye (~649 nm).

    • Calculate the purity by integrating the area of the main peak relative to the total peak area.

b. Concentration and Molar Extinction Coefficient Verification

  • Purpose: To confirm the concentration of the dye solution and verify its molar extinction coefficient.

  • Method:

    • Prepare a dilution series of the dye in a high-purity solvent (e.g., spectroscopic grade DMSO or methanol).

    • Measure the absorbance of each dilution at the λmax,ex using a spectrophotometer.

    • Plot absorbance versus concentration.

    • The molar extinction coefficient (ε) can be calculated from the slope of the linear regression using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.

Characterization of Spectral Properties

a. Determination of Excitation and Emission Maxima

  • Purpose: To verify the spectral properties of the dye, which are critical for proper filter and laser selection.

  • Method:

    • Prepare a dilute solution of the dye in the intended experimental buffer.

    • Use a spectrofluorometer to measure the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at a fixed wavelength slightly above the expected emission maximum.

    • Measure the emission spectrum by exciting the sample at its determined λmax,ex and scanning a range of emission wavelengths.

b. Relative Quantum Yield Measurement

  • Purpose: To compare the fluorescence brightness of different batches.

  • Method:

    • Use a well-characterized fluorescent standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet).

    • Prepare solutions of the standard and the test dye with identical absorbance at the excitation wavelength of the standard.

    • Measure the integrated fluorescence intensity of both the standard and the test dye under identical experimental conditions.

    • Calculate the relative quantum yield of the test dye using the following equation: Φ_test = Φ_std * (I_test / I_std) * (η_test² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.

Performance Evaluation in a Functional Assay

a. Click Chemistry Labeling of Azide-Modified Proteins in Cells

  • Purpose: To assess the labeling efficiency and signal-to-noise ratio in a biologically relevant context.

  • Method:

    • Culture cells known to express a protein of interest.

    • Metabolically label the cells with an azide-containing amino acid analog (e.g., L-azidohomoalanine).

    • Fix and permeabilize the cells.

    • Perform the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by incubating the cells with this compound from different batches.

    • Wash the cells to remove unreacted dye.

    • Image the cells using a fluorescence microscope with appropriate laser lines and filters.

    • Quantify the mean fluorescence intensity of labeled cells and the background fluorescence to determine the signal-to-noise ratio.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental processes and their biological context, the following diagrams are provided.

Experimental_Workflow cluster_QC Physicochemical & Spectral QC cluster_Functional Functional Assay purity Purity (HPLC) concentration Concentration (Abs) purity->concentration Consistent Batches spectral Spectral Properties (Ex/Em) concentration->spectral qy Quantum Yield spectral->qy cell_culture Cell Culture & Metabolic Labeling qy->cell_culture click_reaction Click Chemistry Labeling cell_culture->click_reaction imaging Fluorescence Imaging click_reaction->imaging analysis Data Analysis (SNR) imaging->analysis

Caption: Workflow for assessing the batch-to-batch consistency of fluorescent dyes.

Protein_Labeling_Pathway cluster_Cell Cellular Process cluster_Detection Detection azide_aa Azide-Amino Acid protein_synthesis Protein Synthesis azide_aa->protein_synthesis azide_protein Azide-Labeled Protein protein_synthesis->azide_protein click_reaction CuAAC Click Reaction azide_protein->click_reaction cy5_alkyne This compound cy5_alkyne->click_reaction labeled_protein Fluorescently Labeled Protein click_reaction->labeled_protein detection Fluorescence Detection labeled_protein->detection

Caption: Signaling pathway for labeling and detecting proteins using click chemistry.

By implementing these standardized quality control procedures, researchers can mitigate the risks associated with reagent variability and ensure the generation of high-quality, reproducible data in their drug discovery and development efforts.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of N-methyl-N'-(propargyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of N-methyl-N'-(propargyl-PEG4)-Cy5, a fluorescent dye and PEGylated linker, is crucial for laboratory safety and environmental protection. Due to its chemical properties, this compound requires careful handling and disposal to mitigate potential hazards. The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment, particularly into waterways, is a primary concern[2].

Disposal of this compound must adhere to local, state, and federal regulations and should be managed through an approved waste disposal plant[1][3]. It is imperative that this chemical is not discharged into drains or sewers[2].

Key Chemical and Safety Data

A summary of the essential data for this compound is provided below for easy reference.

PropertyValue/InformationSource
Chemical Name This compoundDC Chemicals[1]
CAS Number Not available in provided search results
Molecular Formula C37H47ClN2O4DC Chemicals[1]
Molecular Weight 619.24 g/mol DC Chemicals[1]
Hazard Statements Harmful if swallowed. Very toxic to aquatic life with long lasting effects.DC Chemicals[1]
Precautionary Statements P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P391: Collect spillage.P501: Dispose of contents/ container to an approved waste disposal plant.DC Chemicals[1]

Experimental Protocol: Step-by-Step Disposal Procedures

The following protocol outlines the detailed methodology for the safe disposal of waste containing this compound, including unused product, contaminated materials, and solutions.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused solid this compound and any grossly contaminated disposable items (e.g., weighing paper, pipette tips, gloves) in a dedicated, clearly labeled, sealed, and chemical-resistant container.

    • The label should include the chemical name, "this compound," and appropriate hazard symbols.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container[2].

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[2].

  • Sharps:

    • Any contaminated sharps, such as needles or scalpels, must be placed in a designated sharps container[2].

2. Decontamination of Laboratory Ware:

  • Initial Rinse:

    • Reusable labware (e.g., glassware) should be decontaminated by rinsing with a suitable solvent, such as ethanol (B145695) or isopropanol, to remove the fluorescent dye[2].

    • This initial rinse solvent must be collected and disposed of as hazardous liquid waste[2][3].

  • Secondary Wash:

    • After the initial solvent rinse, wash the labware with soap and water[2].

3. Disposal of Waste Containers:

  • Once waste containers are full, ensure they are securely sealed and properly labeled with the chemical name and all associated hazards[2].

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor[2][3].

cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_treatment Decontamination & Final Wash cluster_disposal Final Disposal Solid_Waste Solid Waste (Unused product, contaminated disposables) Solid_Container Labeled, Sealed Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions containing the compound) Liquid_Container Labeled, Sealed Liquid Waste Container Liquid_Waste->Liquid_Container Contaminated_Labware Contaminated Labware (Glassware, etc.) Solvent_Rinse Rinse with Solvent (e.g., Ethanol) Contaminated_Labware->Solvent_Rinse EHS_Pickup Arrange Pickup by EHS or Licensed Contractor Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Collect_Rinseate Collect Rinseate into Liquid Waste Container Solvent_Rinse->Collect_Rinseate Final_Wash Wash with Soap and Water Solvent_Rinse->Final_Wash After rinsing Collect_Rinseate->Liquid_Container Approved_Facility Disposal at an Approved Waste Disposal Plant EHS_Pickup->Approved_Facility

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling N-methyl-N'-(propargyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the use of N-methyl-N'-(propargyl-PEG4)-Cy5, a PEG-based PROTAC linker used in the synthesis of PROTACs.[1][2] Adherence to these guidelines is critical for personnel safety and environmental protection.

Hazard Identification and Classification

According to the available Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4), H302: Harmful if swallowed.[3]

  • Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.[3]

  • Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.[3]

While the immediate health hazards to laboratory personnel are moderate, the significant environmental toxicity necessitates stringent containment and disposal procedures.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required and recommended PPE for handling this compound in a laboratory setting.[4][5][6]

PPE Category Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact.[3][5][7]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.[3][5][8]
Body Protection Laboratory coat or chemical-resistant apronTo protect skin and clothing from contamination.[4][6]
Respiratory Protection Not generally required under normal laboratory conditions with adequate ventilation. Use a NIOSH-approved respirator if creating aerosols or dusts.To prevent inhalation of airborne particles.[9]
Footwear Closed-toe shoesTo protect feet from spills.[7]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

1. Preparation and Weighing:

  • Conduct all manipulations of the solid compound within a chemical fume hood or a ventilated balance enclosure to avoid inhalation of any dust particles.

  • Before handling, ensure all necessary PPE is correctly worn.

  • Use dedicated, clean spatulas and weighing boats.

2. Dissolution:

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Cap vials or flasks securely during mixing.

3. Reaction Setup and Monitoring:

  • Perform all reactions in a well-ventilated chemical fume hood.

  • Ensure that all glassware is properly secured.

  • Clearly label all reaction vessels with the chemical name, concentration, and date.

4. Post-Reaction Work-up and Purification:

  • Handle all solutions containing the compound with the same level of precaution as the solid material.

  • Be mindful of potential splashes or aerosol generation during transfer or purification steps.

5. Spillage:

  • In case of a spill, immediately alert others in the vicinity.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Wash the affected area thoroughly with soap and water after initial cleanup.[3]

  • For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

The high aquatic toxicity of this compound mandates that all waste streams be handled as hazardous waste.

Waste Type Disposal Procedure
Solid Waste Collect all contaminated solid waste (e.g., weighing boats, gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.
Liquid Waste Collect all aqueous and organic solutions containing the compound in a sealed, properly labeled hazardous waste container. Do not discharge to the sewer system.[3][10]
Empty Containers Rinse empty containers with an appropriate solvent three times. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream.

All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[3][10]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.

G cluster_prep Preparation cluster_reaction Reaction cluster_disposal Disposal prep_ppe Don PPE prep_weigh Weigh Compound in Fume Hood prep_ppe->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve react_setup Set up Reaction in Fume Hood prep_dissolve->react_setup Transfer to Reaction react_monitor Monitor Reaction react_setup->react_monitor react_workup Post-Reaction Work-up react_monitor->react_workup disp_solid Collect Solid Waste react_workup->disp_solid Dispose of Contaminated Materials disp_liquid Collect Liquid Waste react_workup->disp_liquid Transfer Waste disp_solid->disp_liquid disp_container Rinse and Dispose of Empty Containers disp_liquid->disp_container

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.